molecular formula C6H7N3O4 B104521 (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol CAS No. 187235-08-1

(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B104521
CAS No.: 187235-08-1
M. Wt: 185.14 g/mol
InChI Key: HMFPMGBWSFUHEN-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol, also known as this compound, is a useful research compound. Its molecular formula is C6H7N3O4 and its molecular weight is 185.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c10-4-1-8-2-5(9(11)12)7-6(8)13-3-4/h2,4,10H,1,3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFPMGBWSFUHEN-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435977
Record name (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187235-08-1
Record name (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol

An In-depth Technical Guide to (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol, a pivotal chemical intermediate in the synthesis of novel anti-tuberculosis agents. The document details its chemical identity, properties, and its crucial role in the development of the nitroimidazooxazine class of drugs, exemplified by Pretomanid.

Chemical Identity and Structure

The compound with the descriptor (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol has a precise stereochemical configuration.

  • IUPAC Name: (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol.[][4]

  • Synonyms: (S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol, (S)-(-)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol.[][5]

  • CAS Number: 187235-08-1.[][4]

Chemical Structure:

The core structure is a bicyclic system consisting of an imidazole ring fused to an oxazine ring, with a nitro group and a hydroxyl group at specific positions. The "(6S)" designation indicates the stereochemistry at the 6th position of the fused ring system.

(A 2D chemical structure diagram would be placed here in a full whitepaper)

Physicochemical Properties

A summary of the key physicochemical properties of (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol is presented below.

PropertyValueReference
Molecular Formula C6H7N3O4[4][5][6][7]
Molecular Weight 185.14 g/mol [5][6][7]
Appearance Data not available, likely a solid[5]
Boiling Point 446.2°C at 760 mmHg[5]
Flash Point 223.7°C[5]
Density 1.91 g/cm³[5]
Solubility Soluble in Chloroform, DCM, Methanol[5]
Storage Temperature 2-8°C[5]

Role in Synthesis and Drug Development

(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol is a critical chiral intermediate for the synthesis of a class of anti-tuberculosis drugs known as nitroimidazooxazines.[5] Its most notable derivative is Pretomanid (formerly PA-824).[5] The synthesis of Pretomanid and its analogues typically involves the etherification of the hydroxyl group at the 6-position of the core molecule.[] For instance, a series of biphenyl analogues of Pretomanid were prepared by coupling this alcohol with iodobenzyl halides, followed by Suzuki coupling reactions.[] This modular synthesis approach allows for the exploration of structure-activity relationships to optimize drug candidates.

The logical workflow for the synthesis of Pretomanid analogues from this core intermediate is depicted below.

GA(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-olBCoupling withSide Chain Precursor(e.g., Iodobenzyl Halide)A->BEtherificationCIntermediate ProductB->CDFurther Modification(e.g., Suzuki Coupling)C->DEFinal Pretomanid AnalogueD->EGcluster_0Mycobacterium CellF420Cofactor F420(Oxidized)F420H2Cofactor F420H2(Reduced)F420->F420H2Fgd1 EnzymeDdnDdn Enzyme(Deazaflavin-dependentnitroreductase)F420H2->DdnPretomanidPretomanid (Prodrug)Pretomanid->DdnActivatedReactive Nitrogen Species(e.g., Nitric Oxide)Ddn->ActivatedReductionM1Inhibition ofMycolic Acid SynthesisActivated->M1M2Respiratory PoisoningActivated->M2Gcluster_0Aerobic (Replicating)cluster_1Anaerobic (Non-Replicating)ActivatedActivated PretomanidMycolicMycolic AcidSynthesisActivated->MycolicInhibitsNONitric Oxide ReleaseActivated->NOWallCell Wall IntegrityMycolic->WallMaintainsDeath1Bacterial DeathWall->Death1Loss leads toRespCellular RespirationNO->RespPoisonsDeath2Bacterial DeathResp->Death2Failure leads to

Physical and chemical properties of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological significance of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, a key chiral intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, a notable chiral imidazo-oxazine derivative, holds significant importance in pharmaceutical research. Its primary recognition comes from its role as a crucial building block in the synthesis of Pretomanid (formerly PA-824), a potent anti-tuberculosis agent. The unique structural features of this compound, including the nitro-activated imidazo-oxazine core, are pivotal to its chemical reactivity and biological activity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₆H₇N₃O₄[1][2][3]
Molecular Weight 185.14 g/mol [1][2][3][4]
CAS Number 187235-08-1[1][2][3][4]
Appearance Data not available[5]
Melting Point Not available[5]
Boiling Point 446.2 °C at 760 mmHg (Predicted)[5][]
Density 1.91 g/cm³ (Predicted)[5][]
Solubility Soluble in Chloroform, Dichloromethane (DCM), and Methanol.[5]
pKa 13.21 ± 0.20 (Predicted)[5]
Storage Temperature 2-8 °C[5]
InChI Key HMFPMGBWSFUHEN-BYPYZUCNSA-N[]
SMILES C1C(COC2=NC(=CN21)--INVALID-LINK--[O-])O[]

Experimental Protocols

Synthesis of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol

The synthesis of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol is a multi-step process that requires careful control of stereochemistry. The following is a general experimental workflow based on literature precedents for the synthesis of related imidazooxazines.

G cluster_synthesis Synthesis Workflow R_glycidol (R)-glycidol TIPS_protection Hydroxyl Protection (TIPS-Cl, Imidazole) R_glycidol->TIPS_protection TIPS_ether (R)-glycidyl TIPS ether TIPS_protection->TIPS_ether Reaction_imidazole Reaction with 2-chloro-4-nitroimidazole TIPS_ether->Reaction_imidazole Intermediate_1 Nitroimidazole Intermediate Reaction_imidazole->Intermediate_1 Cyclization Intramolecular Cyclization Intermediate_1->Cyclization Deprotection TIPS Deprotection (TBAF) Cyclization->Deprotection Final_Product (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol Deprotection->Final_Product

A generalized synthetic workflow for (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol.

Step 1: Protection of (R)-glycidol (R)-glycidol is protected at the hydroxyl group, commonly using a silyl ether protecting group such as triisopropylsilyl (TIPS) chloride in the presence of a base like imidazole.

Step 2: Reaction with 2-chloro-4-nitroimidazole The resulting (R)-glycidyl TIPS ether is reacted with 2-chloro-4-nitroimidazole. This reaction proceeds via nucleophilic substitution, where the epoxide is opened by the imidazole nitrogen.

Step 3: Intramolecular Cyclization The intermediate from the previous step undergoes an intramolecular cyclization to form the dihydro-5H-imidazo[2,1-b]oxazine ring system. This step is often facilitated by a base.

Step 4: Deprotection The silyl protecting group is removed, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to yield the final product, (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol.

Purification and Characterization

Purification: The crude product is typically purified using column chromatography on silica gel. The choice of eluent system depends on the polarity of the compound and impurities but often consists of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

Characterization: The structure and purity of the synthesized compound are confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biological Significance and Mechanism of Action

(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol is a key precursor to Pretomanid, a drug used in the treatment of multidrug-resistant tuberculosis. The biological activity of Pretomanid, and by extension, the importance of its core structure, is dependent on the activation of its nitro group within Mycobacterium tuberculosis.

This activation is a reductive process catalyzed by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced cofactor F420. The reduction of the nitroimidazole pro-drug leads to the generation of reactive nitrogen species, including nitric oxide (NO). These reactive species have a dual mechanism of action: they inhibit mycolic acid synthesis, a crucial component of the mycobacterial cell wall, and act as respiratory poisons.[7][8][9]

G cluster_pathway Pretomanid Activation Pathway in M. tuberculosis Pretomanid Pretomanid (Pro-drug) Activation Reductive Activation Pretomanid->Activation Ddn Deazaflavin-dependent Nitroreductase (Ddn) Ddn->Activation F420_red Reduced Cofactor F420 (F420H₂) F420_red->Activation RNS Reactive Nitrogen Species (e.g., NO) Activation->RNS Mycolic_Acid Mycolic Acid Synthesis RNS->Mycolic_Acid Inhibition Respiratory_Poisoning Respiratory Poisoning RNS->Respiratory_Poisoning Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Respiratory_Poisoning->Cell_Death

The bio-activation pathway of Pretomanid, a derivative of the title compound.

Resistance to Pretomanid can emerge through mutations in the genes encoding for the Ddn enzyme or other components of the F420 biosynthetic pathway.[7]

Conclusion

(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol is a fundamentally important molecule in the field of medicinal chemistry, particularly in the development of new treatments for tuberculosis. Its synthesis, while challenging due to the need for stereochemical control, provides a valuable scaffold for the generation of potent anti-mycobacterial agents. The understanding of its physical, chemical, and biological properties is crucial for the future design and development of novel drugs based on the imidazo-oxazine core. Further research to fully characterize this compound and its derivatives will undoubtedly contribute to the advancement of therapeutic options for infectious diseases.

References

A Technical Guide to the Discovery and History of Nitroimidazooxazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. The nitroimidazooxazines and related nitroimidazooxazoles have emerged as a critical new class of therapeutics, culminating in the regulatory approval of pretomanid and delamanid for the treatment of drug-resistant tuberculosis. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental data related to these life-saving compounds. It is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of infectious diseases.

Discovery and Historical Development

The journey of nitroimidazooxazines as antitubercular agents began in the late 1980s. A pivotal moment was the discovery of the first bicyclic nitroimidazole, CGI-17341 , by researchers at Ciba-Geigy in 1989.[1] This compound demonstrated promising in vitro and in vivo activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis.[1][2][3] However, further development of CGI-17341 was halted due to concerns about its mutagenicity.[1]

Despite this setback, the potent antitubercular activity of the bicyclic nitroimidazole scaffold spurred further investigation. In the early 2000s, PathoGenesis Corporation (later acquired by Novartis) synthesized and screened over 100 nitroimidazopyran derivatives, leading to the identification of pretomanid (PA-824) in 2000.[4][5] Pretomanid, a nitroimidazooxazine, exhibited potent activity against both actively replicating and persistent, non-replicating forms of M. tuberculosis.[4][5]

Concurrently, Otsuka Pharmaceutical was exploring a related class of compounds, the nitroimidazooxazoles. Their research led to the development of delamanid (OPC-67683) , which also demonstrated significant efficacy against MDR-TB.[6] The development of pretomanid and delamanid marked a significant milestone in the fight against tuberculosis, offering new hope for patients with difficult-to-treat infections.

Below is a diagram illustrating the historical timeline of the discovery and development of key nitroimidazooxazine and nitroimidazooxazole compounds.

Nitroimidazooxazine History cluster_1980s Late 1980s cluster_1990s 1990s cluster_2000s 2000s cluster_2010s 2010s CGI-17341_discovery Discovery of CGI-17341 (Ciba-Geigy) CGI-17341_dev Preclinical Development of CGI-17341 CGI-17341_discovery->CGI-17341_dev Promising Activity CGI-17341_discontinuation Discontinuation (Mutagenicity) CGI-17341_dev->CGI-17341_discontinuation Pretomanid_discovery Discovery of Pretomanid (PA-824) (PathoGenesis) CGI-17341_discontinuation->Pretomanid_discovery Led to safer analogues Delamanid_discovery Discovery of Delamanid (OPC-67683) (Otsuka) CGI-17341_discontinuation->Delamanid_discovery Led to safer analogues Pretomanid_approval Pretomanid FDA Approval (2019) Pretomanid_discovery->Pretomanid_approval Clinical Trials Delamanid_approval Delamanid EMA Approval (2014) Delamanid_discovery->Delamanid_approval Clinical Trials

Historical timeline of nitroimidazole antitubercular drug discovery.

Mechanism of Action

Nitroimidazooxazines and nitroimidazooxazoles are prodrugs that require bioreductive activation within the mycobacterial cell to exert their bactericidal effects. This activation is a key feature contributing to their selective toxicity against M. tuberculosis.

The activation process is initiated by a deazaflavin (F420)-dependent nitroreductase (Ddn).[1][4][5] This enzyme reduces the nitro group of the compound, leading to the generation of reactive nitrogen species, including nitric oxide (NO).[4][5] The release of NO is crucial for the activity of these compounds against non-replicating, persistent mycobacteria, as it leads to respiratory poisoning by targeting cytochrome oxidases in the electron transport chain.[1][7]

In addition to their activity against persistent bacteria, these compounds also inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] This dual mechanism of action, targeting both persistent and actively replicating bacteria, is a significant advantage in the treatment of tuberculosis.

The signaling pathway for the mechanism of action is depicted in the diagram below.

Mechanism_of_Action cluster_entry Drug Entry cluster_activation Bioactivation cluster_effects Bactericidal Effects Nitroimidazooxazine Nitroimidazooxazine (Pretomanid) Ddn Deazaflavin (F420)-dependent Nitroreductase (Ddn) Nitroimidazooxazine->Ddn Prodrug Activated_Drug Reduced Nitroso Intermediate Ddn->Activated_Drug Reduction NO_Release Nitric Oxide (NO) Release Activated_Drug->NO_Release Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Synthesis Activated_Drug->Mycolic_Acid_Inhibition Respiratory_Poisoning Respiratory Poisoning NO_Release->Respiratory_Poisoning Targets Cytochrome Oxidases Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Inhibition->Cell_Wall_Disruption

Mechanism of action of nitroimidazooxazine compounds.

Data Presentation

In Vitro Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of CGI-17341, pretomanid, and delamanid against various strains of M. tuberculosis.

CompoundM. tuberculosis StrainMIC (µg/mL)Reference(s)
CGI-17341 Drug-Susceptible0.1 - 0.3[2][3]
Multi-Drug Resistant0.1 - 0.3[2][3]
Pretomanid Drug-Susceptible (H37Rv)0.005 - 0.48[8]
Mono-resistant0.005 - 0.48[8]
Multi-Drug Resistant (MDR)0.005 - 0.48[8]
Extensively Drug-Resistant (XDR)0.005 - 0.48[8]
Lineage 12.0[9]
Lineages 2, 3, 4, 70.5[9]
Delamanid Drug-Susceptible (H37Rv)0.001 - 0.05[10]
Multi-Drug Resistant (MDR)0.005 - 0.04[11]
Extensively Drug-Resistant (XDR)0.125[12]
Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters for pretomanid and delamanid in various species is provided below.

CompoundSpeciesDoseCmax (µg/mL)Tmax (hr)Half-life (hr)Bioavailability (%)Reference(s)
Pretomanid Mouse100 mg/kg----[13]
Rat-----[14]
Guinea Pig-----[14]
Human200 mg----[15]
Delamanid Mouse2.5-10 mg/kg----[13]
Rat--35-60--[16]
Dog-----[17]
Human100 mg BID0.4-30-38-[14][18]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC of antitubercular agents is the broth microdilution method.

Principle: This assay determines the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Test compound and control drugs (e.g., isoniazid, rifampicin)

  • Resazurin solution (for viability assessment)

Procedure:

  • Drug Preparation: Prepare serial twofold dilutions of the test compound and control drugs in 7H9 broth in the microtiter plate.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis in 7H9 broth and adjust the turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free growth control and a sterile control.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Reading Results: After incubation, add resazurin solution to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., remains blue).[19][20][21]

In Vivo Efficacy in a Murine Model of Tuberculosis

The mouse model is a standard for evaluating the in vivo efficacy of new anti-TB drugs.

Principle: To assess the ability of a test compound to reduce the bacterial burden in the lungs and spleens of mice chronically infected with M. tuberculosis.

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • Mycobacterium tuberculosis strain (e.g., H37Rv or Erdman)

  • Aerosol infection chamber

  • Test compound, vehicle control, and positive control drugs (e.g., isoniazid/rifampicin)

  • Oral gavage needles

  • Middlebrook 7H11 agar plates

Procedure:

  • Infection: Infect mice with a low-dose aerosol of M. tuberculosis to establish a chronic infection.

  • Treatment: After a set period to allow the infection to establish (e.g., 2-4 weeks), begin treatment. Administer the test compound, vehicle, or positive control drugs to respective groups of mice, typically by oral gavage, 5 days a week for a defined duration (e.g., 4-8 weeks).[22][23]

  • Assessment of Bacterial Load: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

  • Homogenization and Plating: Homogenize the organs in sterile saline and plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.

  • Enumeration of CFUs: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs) to determine the bacterial load in each organ.[22][23][24][25][26]

The following diagram illustrates a general workflow for an in vivo efficacy study.

In_Vivo_Efficacy_Workflow Start Start Aerosol_Infection Aerosol Infection of Mice with M. tuberculosis Start->Aerosol_Infection Establish_Infection Allow Infection to Establish (2-4 weeks) Aerosol_Infection->Establish_Infection Treatment_Groups Randomize into Treatment Groups (Vehicle, Positive Control, Test Compound) Establish_Infection->Treatment_Groups Drug_Administration Daily Drug Administration (e.g., Oral Gavage for 4-8 weeks) Treatment_Groups->Drug_Administration Euthanasia Euthanize Mice Drug_Administration->Euthanasia Organ_Harvest Harvest Lungs and Spleens Euthanasia->Organ_Harvest Homogenization Homogenize Organs Organ_Harvest->Homogenization Serial_Dilution Serial Dilution of Homogenates Homogenization->Serial_Dilution Plating Plate on 7H11 Agar Serial_Dilution->Plating Incubation Incubate at 37°C (3-4 weeks) Plating->Incubation CFU_Counting Count Colony-Forming Units (CFUs) Incubation->CFU_Counting Data_Analysis Data Analysis and Comparison of Bacterial Loads CFU_Counting->Data_Analysis End End Data_Analysis->End

General workflow for an in vivo efficacy study in a murine TB model.
Deazaflavin-Dependent Nitroreductase (Ddn) Enzyme Assay

Principle: To measure the activity of the Ddn enzyme in reducing the nitro group of a nitroimidazooxazine compound, which is a key step in its activation. The assay typically monitors the oxidation of the F420 cofactor.

Materials:

  • Purified Ddn enzyme

  • F420 cofactor

  • Nitroimidazooxazine substrate (e.g., pretomanid)

  • Assay buffer (e.g., Tris-HCl)

  • Spectrophotometer

Procedure Outline:

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, F420, and the Ddn enzyme.

  • Initiate Reaction: Start the reaction by adding the nitroimidazooxazine substrate.

  • Monitor F420 Oxidation: Monitor the decrease in absorbance at 420 nm, which corresponds to the oxidation of F420, using a spectrophotometer.

  • Calculate Activity: Calculate the enzyme activity based on the rate of F420 oxidation.

Conclusion

The discovery and development of nitroimidazooxazine compounds represent a landmark achievement in the field of tuberculosis research. From the early promise of CGI-17341 to the successful clinical implementation of pretomanid and delamanid, this class of drugs has provided a much-needed therapeutic option for patients with drug-resistant infections. Their unique dual mechanism of action, targeting both replicating and persistent mycobacteria, underscores their importance in modern TB treatment regimens. This technical guide has provided a comprehensive overview of the history, mechanism, and key data associated with these compounds, and it is hoped that this information will serve as a valuable resource for the continued research and development of novel antitubercular agents.

References

(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol mechanism of action in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Mechanism of Action of Novel Anti-Tuberculosis Agents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user has requested information on the mechanism of action for "(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol" in Mycobacterium tuberculosis. It is important to clarify that this chemical name corresponds to a compound from the nitroimidazooxazine class. However, the context of recent tuberculosis drug development strongly suggests that the intended topic may be TBAJ-587 , a next-generation diarylquinoline . These two classes of compounds have distinct mechanisms of action. This guide will first provide an in-depth analysis of TBAJ-587, followed by a description of the mechanism of action for the nitroimidazooxazine class of drugs, to which the specified chemical name belongs.

Part 1: TBAJ-587 - A Diarylquinoline ATP Synthase Inhibitor

TBAJ-587 is a promising next-generation diarylquinoline antibiotic with potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[1] It is an analog of bedaquiline, the first diarylquinoline approved for the treatment of multidrug-resistant tuberculosis.[2] TBAJ-587 was developed to improve upon the efficacy and safety profile of bedaquiline.[2]

Core Mechanism of Action: Inhibition of Mycobacterial ATP Synthase

The primary molecular target of TBAJ-587 is the F1Fo-ATP synthase, an essential enzyme in the energy metabolism of Mycobacterium tuberculosis.[1]

Targeting the c-subunit of the F-ATP Synthase: TBAJ-587 specifically binds to the c-subunit of the Fo rotor within the mycobacterial ATP synthase complex. This binding event physically obstructs the rotation of the c-ring, which is crucial for the translocation of protons across the inner membrane. The inhibition of this proton motive force directly halts the synthesis of ATP, leading to a depletion of the cell's primary energy currency and subsequent bacterial death. Spontaneous resistance mutations to TBAJ-587 have been identified in the atpE gene, which encodes the c-subunit of the F-ATP synthase, further confirming this as the primary target.

Quantitative Data

The following tables summarize key preclinical data for TBAJ-587, often in comparison to its predecessor, bedaquiline.

Table 1: In Vitro Activity of TBAJ-587 against M. tuberculosis

CompoundM.tb StrainMIC (µg/mL)Citation(s)
TBAJ-587H37Rv (Wild-Type)0.006 - 0.016[3][4]
BedaquilineH37Rv (Wild-Type)0.03 - 0.0625[3]
TBAJ-587Rv0678 Mutant0.0625[3]
BedaquilineRv0678 Mutant0.5[3]
TBAJ-587H37Rv (MABA assay)0.006 (MIC90)[5][6][7]
TBAJ-587H37Rv (LORA assay)<0.02 (MIC90)[5][6][7]

MABA: Microplate Alamar Blue Assay; LORA: Low-Oxygen-Recovery Assay.

Table 2: hERG Channel Inhibition

CompoundIC50 (µM)NotesCitation(s)
TBAJ-58713Greatly attenuated hERG blockade compared to bedaquiline.[8]

Table 3: In Vivo Efficacy in a Mouse Model of Tuberculosis

CompoundDosage (mg/kg)Mean Reduction in Lung CFU (log10) vs. ControlCitation(s)
TBAJ-58725>1.5 log10 greater reduction than bedaquiline[4]
TBAJ-58750>1.5 log10 greater reduction than bedaquiline[4]
Bedaquiline25-[4]
Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Purpose: To determine the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis.

  • Methodology:

    • Culture Preparation: The H37Rv strain of M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

    • Plate Preparation: The assay is performed in 96-well microtiter plates. The compounds are serially diluted in the broth.

    • Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

    • Incubation: Plates are incubated at 37°C for 7-14 days.

    • Reading Results: The MIC is determined as the lowest drug concentration that prevents a color change in a growth indicator (e.g., resazurin) or shows no visible turbidity.[3]

2. ATP Synthase Inhibition Assay

  • Purpose: To measure the direct inhibitory activity of a compound against mycobacterial ATP synthase.

  • Methodology:

    • Preparation of Inverted Membrane Vesicles (IMVs): M. smegmatis is cultured, harvested, and lysed to prepare IMVs, which are enriched with ATP synthase.

    • ATP Synthesis Assay: IMVs are incubated with a respiratory substrate (e.g., NADH) to generate a proton motive force. ADP and a luciferin/luciferase-based ATP detection reagent are added.

    • Compound Addition: The test compound (TBAJ-587) is added at various concentrations.

    • Measurement: ATP synthesis is quantified by the luminescence produced, which is proportional to the amount of ATP generated.

    • Data Analysis: The IC50 value (the concentration that inhibits 50% of ATP synthesis) is calculated.[9]

3. hERG Channel Inhibition Assay (Manual Patch Clamp)

  • Purpose: To assess the potential for cardiac toxicity by measuring the inhibition of the human hERG potassium channel.

  • Methodology:

    • Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the human hERG channel is used.

    • Electrophysiology: Whole-cell patch-clamp recordings are performed. A specific voltage protocol is applied to elicit hERG currents.

    • Measurement: The baseline hERG current is recorded. The test compound is then perfused at increasing concentrations, and the effect on the hERG current is recorded.

    • Data Analysis: The percentage of current inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a concentration-response curve.[9]

Visualizations

TBAJ587_Mechanism TBAJ587 TBAJ-587 AtpSynthase Mycobacterial F1Fo-ATP Synthase (c-subunit) TBAJ587->AtpSynthase Binds and inhibits ProtonMotiveForce Proton Motive Force AtpSynthase->ProtonMotiveForce Rotation blocked ATPSynthesis ATP Synthesis ProtonMotiveForce->ATPSynthesis Disrupted BacterialDeath Bacterial Death ATPSynthesis->BacterialDeath Depletion leads to

Caption: Mechanism of action of TBAJ-587 in M. tuberculosis.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture M. tuberculosis (H37Rv) Inoculation Inoculate wells with bacterial suspension Culture->Inoculation SerialDilution Serially dilute TBAJ-587 in 96-well plate SerialDilution->Inoculation Incubation Incubate at 37°C (7-14 days) Inoculation->Incubation AddIndicator Add growth indicator (e.g., Resazurin) Incubation->AddIndicator ReadMIC Determine MIC (Lowest concentration with no growth) AddIndicator->ReadMIC

Caption: Experimental workflow for MIC determination.

Part 2: (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol - A Nitroimidazooxazine

The chemical name (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol corresponds to a compound within the nitroimidazooxazine class.[] This class includes the anti-tuberculosis drugs pretomanid (PA-824) and delamanid .[11] These compounds are prodrugs with a mechanism of action that is distinct from the diarylquinolines. The specified chemical is a key intermediate in the synthesis of pretomanid.[12]

Core Mechanism of Action: Reductive Activation and Generation of Reactive Nitrogen Species

Nitroimidazooxazines are prodrugs that require activation within the mycobacterial cell to exert their bactericidal effects.[13]

  • Activation by Ddn: The deazaflavin-dependent nitroreductase (Ddn), an enzyme unique to mycobacteria, reduces the nitro group of the nitroimidazooxazine.[14][15] This process is dependent on the cofactor F420.[13]

  • Generation of Reactive Nitrogen Species: This reduction leads to the release of reactive nitrogen species, including nitric oxide (NO).[14][16]

  • Dual-Action Bactericidal Effects:

    • Inhibition of Mycolic Acid Synthesis: The reactive intermediates generated during activation inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[13] This disrupts the integrity of the cell wall, particularly in actively replicating bacteria.

    • Respiratory Poisoning: Under anaerobic conditions, where M. tuberculosis can persist in a non-replicating state, the release of nitric oxide acts as a respiratory poison, leading to bacterial death.[13][17]

Resistance to this class of drugs is often associated with mutations in the genes responsible for the F420 cofactor biosynthesis pathway or in the ddn gene itself.[13]

Visualization

Nitroimidazooxazine_Mechanism Prodrug Nitroimidazooxazine (e.g., Pretomanid) Activation Reductive Activation Prodrug->Activation ReactiveIntermediates Reactive Nitrogen Species (e.g., Nitric Oxide) Activation->ReactiveIntermediates Generates Ddn Ddn Nitroreductase (Cofactor F420) Ddn->Activation Catalyzes MycolicAcid Mycolic Acid Synthesis ReactiveIntermediates->MycolicAcid Inhibits Respiration Cellular Respiration (Anaerobic) ReactiveIntermediates->Respiration Poisons BacterialDeath Bacterial Death MycolicAcid->BacterialDeath Respiration->BacterialDeath

Caption: Mechanism of action of nitroimidazooxazines in M. tuberculosis.

References

An In-depth Technical Guide to (S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol (CAS Number: 187235-08-1)

An In-depth Technical Guide to (S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol (CAS Number: 187235-08-1)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information and Identification

(S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol, with CAS number 187235-08-1, is a chiral organic compound featuring an imidazo-oxazine bicyclic system substituted with a nitro group.[1] This molecule is of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of the anti-tuberculosis drug Pretomanid (formerly known as PA-824).[3][]

Table 1: Chemical Identification

IdentifierValue
CAS Number 187235-08-1[5]
IUPAC Name (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol[5]
Molecular Formula C₆H₇N₃O₄[5]
Molecular Weight 185.14 g/mol [5][6]
Synonyms (6S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-B][1][2]oxazin-6-ol; (S)-2-Nitro-6,7-dihydro-5H-imidazole[2,1-B][1][2]oxazin-6-ol; (S)-6,7-Dihydro-2-nitro-5H-imidazo[2,1-B][1][2]oxazin-6-ol; (6S)-2-Nitro-5H,6H,7H-imidazo[2,1-B][1][2]oxazin-6-ol[6]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and role in chemical synthesis.

Table 2: Physicochemical Data

PropertyValue
Physical State Solid
Boiling Point 446.2°C at 760 mmHg
Density 1.91 g/cm³
Solubility Soluble in Chloroform, Dichloromethane (DCM), and Methanol
Storage Temperature 2-8°C

Safety and Handling

Based on available safety data, (S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol is classified with the GHS07 pictogram, indicating that it can be harmful or an irritant.

Table 3: Safety Information

Hazard InformationDetails
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Synthesis and Purification

The synthesis of (S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol is a critical step in the production of Pretomanid. While various synthetic routes to Pretomanid exist, they all converge on the formation of this key intermediate. A common strategy involves the reaction of a protected (R)-glycidol derivative with 2-bromo-4-nitro-1H-imidazole, followed by deprotection and cyclization.

Experimental Protocol: Synthesis of Pretomanid Intermediate

This protocol is a generalized representation based on synthetic routes for Pretomanid.

Step 1: Alkylation of 2-bromo-4-nitro-1H-imidazole

  • Reactants: 2-bromo-4-nitro-1H-imidazole (1.0 eq), (R)-glycidol protected with a suitable group (e.g., p-methoxybenzyl) (1.1 eq), and a base such as diisopropylethylamine (DIPEA).

  • Solvent: Toluene.

  • Procedure: The reactants are heated in toluene. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting imidazole is consumed. The resulting intermediate is typically carried forward to the next step after a simple aqueous workup, often without chromatographic purification.[7][8]

Step 2: Deprotection and Cyclization

  • Reactants: The crude product from Step 1 and a base such as potassium carbonate (K₂CO₃).

  • Solvent: Methanol.

  • Procedure: The crude material is dissolved in methanol and cooled to a low temperature (e.g., -10 °C). An excess of solid K₂CO₃ is added to facilitate both the deprotection of the alcohol and the subsequent intramolecular cyclization to form the imidazo[2,1-b][1][2]oxazine ring system.[8] The reaction is carefully monitored by HPLC.[8] Upon completion, the reaction is quenched, and the product is extracted.

Purification

Purification of the final product is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization depends on the impurity profile. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexane is a common mobile phase system.

Analytical Characterization

The identity and purity of (S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for purity analysis.

Table 4: Representative HPLC Method for Nitroimidazole Derivatives

ParameterCondition
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)[2]
Mobile Phase Acetonitrile and water or a buffered aqueous solution (e.g., phosphate buffer) in a gradient or isocratic elution.[1][2][9]
Flow Rate 0.8 - 1.0 mL/min[1][2]
Detector UV at a wavelength suitable for nitroimidazole compounds (e.g., 270-310 nm).[2][10]
Column Temperature Ambient or controlled (e.g., 30 °C)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Imidazole CH~7.5 - 8.0~120 - 130
CH-OH~4.5 - 5.0~60 - 70
N-CH₂~3.8 - 4.2~45 - 55
O-CH₂~3.5 - 4.0~65 - 75

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Biological Activity and Mechanism of Action

Anti-Tuberculosis Activity

The primary biological significance of this compound lies in its role as a precursor to Pretomanid, a potent anti-tuberculosis agent. The nitroimidazole core is crucial for its mechanism of action.

Nitroimidazoles are prodrugs that require reductive activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis.[12][13] This process generates reactive nitrogen species, including nitric oxide (NO). These reactive species have a dual mechanism of action: they inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, and they act as respiratory poisons. This dual action is effective against both replicating and non-replicating (persistent) forms of the bacteria.

Nitroimidazole_Activation_PathwayNitroimidazole_ProdrugNitroimidazole_ProdrugActivated_DrugActivated_DrugNitroimidazole_Prodrug->Activated_DrugReduction by DdnDdn_EnzymeDdn_EnzymeReactive_Nitrogen_SpeciesReactive_Nitrogen_SpeciesActivated_Drug->Reactive_Nitrogen_SpeciesgeneratesMycolic_Acid_Synthesis_InhibitionMycolic_Acid_Synthesis_InhibitionReactive_Nitrogen_Species->Mycolic_Acid_Synthesis_InhibitionRespiratory_PoisoningRespiratory_PoisoningReactive_Nitrogen_Species->Respiratory_PoisoningBacterial_Cell_DeathBacterial_Cell_DeathMycolic_Acid_Synthesis_Inhibition->Bacterial_Cell_DeathRespiratory_Poisoning->Bacterial_Cell_Death

Mechanism of Action of Nitroimidazoles in M. tuberculosis.
Potential Anticancer Activity

Derivatives of the imidazo[2,1-b][1][2]oxazine scaffold have shown promise as anticancer agents.[14] While specific data for CAS 187235-08-1 is limited, related compounds have demonstrated cytotoxic effects against various cancer cell lines.

One of the proposed mechanisms for the anticancer activity of related compounds is the inhibition of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is often overexpressed in tumors and plays a key role in cell proliferation, survival, and migration.

The inhibition of FAK disrupts downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are critical for tumor growth and metastasis. Small molecule inhibitors can target the ATP-binding site of the FAK kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[15][16][17][18]

FAK_Inhibition_Pathwaycluster_0Cell Exteriorcluster_1Cytoplasmcluster_2Downstream EffectsIntegrinIntegrinFAKFAKIntegrin->FAKactivatespFAKFAK-PFAK->pFAKautophosphorylationSrcSrcpFAK->Srcrecruits and activatesPI3KPI3KSrc->PI3KactivatesMAPK_ERKMAPK/ERKSrc->MAPK_ERKactivatesAKTAKTPI3K->AKTactivatesProliferation_Survival_MigrationCell Proliferation,Survival, MigrationAKT->Proliferation_Survival_MigrationMAPK_ERK->Proliferation_Survival_MigrationImidazo_oxazine_derivativeImidazo[2,1-b][1,3]oxazinederivativeImidazo_oxazine_derivative->FAKinhibits

Inhibition of FAK Signaling by Imidazo[2,1-b][1][2]oxazine Derivatives.

Table 6: Representative Anticancer and Antimicrobial Activity of Imidazo[2,1-b][1][2][16]thiadiazole Derivatives (Structurally Related Scaffolds)

CompoundTarget/OrganismActivity (MIC/IC₅₀)
Derivative 3aMCF-7 (Breast Cancer)Better inhibition than Cisplatin
Derivative 3cMCF-7 (Breast Cancer)Better inhibition than Cisplatin
Derivative 3dMCF-7 (Breast Cancer)Better inhibition than Cisplatin
Various DerivativesE. coli, S. aureus, M. smegmatis, C. albicansMIC: 0.14 - 0.59 mM

Data from a study on structurally related imidazo[2,1-b][1][2][16]thiadiazole derivatives, demonstrating the potential of this class of compounds.[14]

Conclusion

(S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol is a vital building block in the synthesis of the anti-tuberculosis drug Pretomanid. Its nitroimidazole core is essential for its biological activity against Mycobacterium tuberculosis. Furthermore, the broader imidazo[2,1-b][1][2]oxazine scaffold shows potential for the development of novel anticancer agents through mechanisms such as the inhibition of FAK signaling. This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety, and biological significance, serving as a valuable resource for researchers in drug discovery and development.

References

A Technical Guide to Key Intermediates in the Synthesis of Antitubercular Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB) remains a significant global health threat, necessitating the continuous development and efficient production of effective therapeutics. The synthesis of these vital drugs hinges on the availability and efficient manipulation of key chemical intermediates. This guide provides an in-depth analysis of the core intermediates used in the synthesis of prominent first-line and newer generation antitubercular agents, complete with experimental protocols, quantitative data, and process visualizations.

Intermediates for First-Line Antitubercular Drugs

The foundational treatment for TB relies on a regimen of first-line drugs. The industrial-scale synthesis of these agents has been optimized over decades, centering on several pivotal intermediate compounds.

Isoniazid: The Central Role of Isonicotinic Acid and its Derivatives

Isoniazid (Isonicotinic acid hydrazide) is a cornerstone of TB therapy, renowned for its high efficacy and bactericidal activity against Mycobacterium tuberculosis.[1][2] Its synthesis is straightforward and primarily revolves around a key intermediate: isonicotinic acid or its ester derivatives.[3][4]

Two primary industrial routes to Isoniazid start from 4-cyanopyridine or by derivatizing isonicotinic acid.[2][5] The latter is often favored for its efficiency.[3]

Synthetic Workflow for Isoniazid

The general workflow involves the conversion of isonicotinic acid to an ester, followed by reaction with hydrazine.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Final Synthesis Isonicotinic_Acid Isonicotinic Acid Esterification Esterification (e.g., Ethanol, H₂SO₄) Isonicotinic_Acid->Esterification Reacts with Isonicotinate_Ester Key Intermediate: Isonicotinate Ester Esterification->Isonicotinate_Ester Forms Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Isonicotinate_Ester->Hydrazinolysis Reacts with Isoniazid Isoniazid (Final Drug) Hydrazinolysis->Isoniazid Yields

Caption: General synthetic workflow from Isonicotinic Acid to Isoniazid.

Experimental Protocol: Synthesis of Isoniazid from Ethyl Isonicotinate

This procedure details the final, crucial step in one of the most common synthetic routes.

  • Reaction Setup: An ethanolic solution of ethyl isonicotinate (0.01 mol) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine: Hydrazine hydrate (0.015 mol) is added to the solution.[6]

  • Reflux: The reaction mixture is heated to reflux and maintained for a period of 4-5 hours, with progress monitored by Thin Layer Chromatography (TLC).[6]

  • Isolation and Purification: Upon completion, the mixture is cooled. The precipitated solid product (Isoniazid) is filtered, washed with cold water, and dried.[6] Recrystallization from ethanol is performed to yield the purified product.[6]

ReactantMolar RatioReagentConditionsTypical YieldReference
Ethyl Isonicotinate1.0Hydrazine HydrateReflux in Ethanol, 4-5hHigh[6]
Isonicotinic Acid1.0Hydrazine129-130°CLower than ester route[3]

Isoniazid is a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG).[1][7][8] The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to cell death.[1][7][8][9]

G Isoniazid Isoniazid (Prodrug) KatG KatG Enzyme (M. tuberculosis) Isoniazid->KatG Activated by Activated_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_INH Produces InhA InhA Enzyme (Enoyl-ACP reductase) Activated_INH->InhA Inhibits Mycolic_Acid_Synth Mycolic Acid Synthesis InhA->Mycolic_Acid_Synth Is essential for InhA->Mycolic_Acid_Synth Blocks Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall Is required for Mycolic_Acid_Synth->Cell_Wall Disrupts Cell_Death Bactericidal Effect Cell_Wall->Cell_Death Leads to

Caption: Mechanism of action of Isoniazid.

Ethambutol: The Importance of (S)-(+)-2-Amino-1-butanol

Ethambutol is a bacteriostatic agent that inhibits the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall. Its synthesis is critically dependent on the chiral intermediate (S)-(+)-2-Amino-1-butanol .[10][11] The stereochemistry is vital, as other isomers are less active or more toxic.

Experimental Protocol: Synthesis of Ethambutol

The industrial synthesis involves the condensation of this key intermediate with 1,2-dichloroethane.

  • Reaction Setup: (S)-(+)-2-amino-1-butanol is mixed with 1,2-dichloroethane.

  • Condensation: The mixture is heated to facilitate the N-alkylation reaction, forming the ethambutol base.[12]

  • Salt Formation: The resulting ethambutol base is cooled, and an ethanol solution of hydrochloric acid is added to adjust the pH to 3.0-3.5.[10]

  • Isolation: This precipitates the final product, ethambutol dihydrochloride, which is then filtered, washed, and dried.[10]

Key IntermediateReactantConditionsTypical YieldReference
(S)-(+)-2-amino-1-butanol1,2-dichloroethaneHeating, followed by HCl81.3%[12]
Pyrazinamide

Pyrazinamide is a crucial sterilizing agent, particularly effective against semi-dormant bacilli. Its synthesis is based on the key intermediate pyrazinoic acid (or its esters), which is derived from quinoxaline.

Intermediates for Newer Generation Antitubercular Drugs

The emergence of multidrug-resistant TB (MDR-TB) has spurred the development of new drugs with novel mechanisms of action.

Pretomanid: The Nitroimidazole Core

Pretomanid is a nitroimidazole, a class of drugs with a dual mechanism of action.[13] It is a component of the BPaL regimen, approved for treating highly resistant TB.[14] Its synthesis involves several advanced intermediates, with 2-bromo-4-nitro-1H-imidazole and a protected (R)-glycidol derivative being central.[15][16]

Synthetic Workflow for Pretomanid

A modern, efficient synthesis avoids hazardous starting materials and uses a linear, multi-step process.[16]

G Imidazole Intermediate 1: 2-Bromo-4-nitro- 1H-imidazole Alkylation1 N-Alkylation Imidazole->Alkylation1 Glycidol Intermediate 2: Protected (R)-glycidol Glycidol->Alkylation1 Intermediate_A Coupled Intermediate Alkylation1->Intermediate_A Alkylation2 O-Alkylation with 4-(trifluoromethoxy) benzyl bromide Intermediate_A->Alkylation2 Intermediate_B Fully Substituted Intermediate Alkylation2->Intermediate_B Cyclization One-Pot Deprotection & Cyclization Intermediate_B->Cyclization Pretomanid Pretomanid Cyclization->Pretomanid

Caption: High-level synthetic workflow for Pretomanid.

Experimental Protocol: Three-Step Synthesis of Pretomanid

This streamlined synthesis demonstrates a modern approach with high efficiency.[16]

  • Step 1: N-Alkylation: 2-bromo-4-nitro-1H-imidazole (1.0 eq) is reacted with a protected (R)-glycidol (e.g., TBS-glycidol, 1.1 eq) in the presence of a base like DIPEA in toluene at 70-80°C. The crude product is carried forward after an aqueous workup.[16]

  • Step 2: O-Alkylation: The crude product from Step 1 is reacted with 4-(trifluoromethoxy)benzyl bromide (1.2 eq) and a base (e.g., NaH) in a solvent like THF at room temperature. The resulting intermediate is extracted and used directly.[16]

  • Step 3: Deprotection and Cyclization: The intermediate from Step 2 undergoes a one-pot deprotection and cyclization reaction using a base like K₂CO₃ in methanol at low temperatures to yield Pretomanid.[15]

StepKey ReactantsConditionsOverall YieldReference
1-32-bromo-4-nitro-1H-imidazole, Protected (R)-glycidolLinear three-step synthesisUp to 40%[15]

Pretomanid's mechanism involves reductive activation within the mycobacterium, leading to the generation of reactive nitrogen species like nitric oxide.[13][17] This process both inhibits mycolic acid synthesis and acts as a respiratory poison, making it effective against both replicating and non-replicating bacteria.[13][17][18]

Delamanid: Chiral Epoxides as Precursors

Delamanid, another nitroimidazole, is also a critical drug for MDR-TB.[19] Its synthesis relies on the coupling of two key intermediates: a chiral epoxide and 2-bromo-4-nitroimidazole .[19][20]

A concise, protection-group-free synthesis has been developed for Delamanid.[19] The synthesis of the chiral epoxide intermediate is a multi-step process involving reactions like Sharpless asymmetric dihydroxylation.[19][20] The final step involves coupling the epoxide with 2-bromo-4-nitroimidazole.[19]

Key IntermediatesCoupling ConditionsOverall YieldReference
Chiral Epoxide, 2-bromo-4-nitroimidazoleDIPEA, 115°C, then Cs₂CO₃27%[19][20]

Like Pretomanid, Delamanid is a prodrug that is activated to inhibit the synthesis of mycolic acids.[14][21]

Conclusion

The efficient synthesis of antitubercular drugs is a cornerstone of global TB control efforts. The key intermediates discussed—from the simple but vital isonicotinic acid for Isoniazid to the complex chiral epoxides for Delamanid—are the critical starting points for manufacturing these life-saving medications. A deep understanding of their synthesis, reaction kinetics, and purification protocols is essential for drug development professionals aiming to optimize production, reduce costs, and ensure a stable supply of these essential medicines to combat tuberculosis worldwide.

References

The Role of Deazaflavin-Dependent Nitroreductase (Ddn) in Prodrug Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the deazaflavin-dependent nitroreductase (Ddn) and its pivotal role in the activation of nitroaromatic prodrugs. While Ddn is primarily recognized for its function in the bioactivation of anti-tubercular agents, the principles of its mechanism offer valuable insights into the broader field of nitroreductase-mediated cancer therapies, such as Gene-Directed Enzyme Prodrug Therapy (GDEPT). This document details the enzymatic kinetics, experimental protocols, and underlying biochemical pathways of Ddn and contrasts it with other nitroreductases employed in oncological research.

Introduction to Deazaflavin-Dependent Nitroreductase (Ddn)

The deazaflavin-dependent nitroreductase (Ddn), encoded by the ddn gene (Rv3547) in Mycobacterium tuberculosis, is a critical enzyme in the activation of bicyclic nitroimidazole prodrugs, including pretomanid (PA-824) and delamanid.[1][2][3] Unlike many other nitroreductases that utilize flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as cofactors, Ddn uniquely employs the deazaflavin coenzyme F420.[4] The activation of these prodrugs by Ddn leads to the generation of reactive nitrogen species (RNS), such as nitric oxide (NO), which are highly cytotoxic to the mycobacteria.[5] This targeted activation mechanism has been instrumental in the development of new treatments for tuberculosis.

While Ddn itself has not been a primary focus in cancer GDEPT, which predominantly utilizes bacterial nitroreductases like E. coli NfsA and NfsB, its mechanism of action provides a valuable comparative model for understanding the broader principles of nitroreductase-based prodrug activation.

Mechanism of Ddn-Mediated Prodrug Activation

The activation of prodrugs by Ddn is a multi-step process intricately linked to the mycobacterial F420 redox cycle. The reduced form of the cofactor F420 (F420H2) serves as the hydride donor for the Ddn-catalyzed reduction of the nitroaromatic prodrug.

The key steps in the activation pathway are as follows:

  • F420 Reduction: The F420 coenzyme is reduced to F420H2 by F420-dependent glucose-6-phosphate dehydrogenase (Fgd1), which oxidizes glucose-6-phosphate.[3]

  • Prodrug Binding: The nitroaromatic prodrug, such as pretomanid or delamanid, binds to the active site of the Ddn enzyme.

  • Hydride Transfer: Ddn facilitates the transfer of a hydride ion from F420H2 to the nitro group of the prodrug.[4]

  • Generation of Reactive Species: This reduction leads to the formation of unstable intermediates that decompose, releasing cytotoxic reactive nitrogen species.[3]

  • Target Inhibition: In the case of delamanid, the activated form has been shown to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3] For pretomanid, the release of nitric oxide is a major contributor to its bactericidal activity.[3]

This pathway highlights the specificity of Ddn for its deazaflavin cofactor, a feature that distinguishes it from the FMN- and FAD-dependent nitroreductases used in cancer GDEPT.

Ddn_Activation_Pathway cluster_F420_Cycle F420 Redox Cycle cluster_Prodrug_Activation Prodrug Activation G6P Glucose-6-Phosphate Fgd1 Fgd1 G6P->Fgd1 PGL 6-Phosphogluconolactone Fgd1->PGL F420_red F420H2 (reduced) Fgd1->F420_red F420_ox F420 (oxidized) F420_ox->Fgd1 Ddn Ddn Enzyme F420_red->Ddn Hydride Donor Ddn->F420_ox Recycled Activated_Prodrug Activated Drug Intermediate Ddn->Activated_Prodrug Prodrug Nitroaromatic Prodrug (e.g., Pretomanid, Delamanid) Prodrug->Ddn RNS Reactive Nitrogen Species (e.g., NO) Activated_Prodrug->RNS Cell_Death Bacterial Cell Death RNS->Cell_Death

Ddn-mediated prodrug activation pathway.

Quantitative Data: Enzyme Kinetics and Cellular Potency

The efficiency of a nitroreductase-prodrug system is determined by the enzyme's kinetic parameters and the resulting cytotoxicity in target cells. Below are comparative data for Ddn and the E. coli nitroreductases NfsA and NfsB.

Enzyme Kinetic Parameters

This table summarizes the kinetic parameters for the activation of various prodrugs by Ddn and E. coli nitroreductases. A higher kcat/Km value indicates greater catalytic efficiency.

EnzymeProdrugKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)CofactorReference
Ddn (M. tuberculosis) PA-824 (Pretomanid)--2.4 x 10³F420H2[6]
NfsB (E. coli) CB1954~1300~1.41.1 x 10³NADH[1]
NfsB Mutant (T41L/N71S/F124T) CB1954--~1.1 x 10⁵NADH[1]
NfsA (E. coli) CB1954--~1.0 x 10⁴NADPH[7]

Note: Direct comparison of Ddn with NfsA/NfsB is challenging due to the different cofactors used (F420H2 vs. NAD(P)H).

Cellular Potency (IC50) of Prodrugs

The following table presents the half-maximal inhibitory concentration (IC50) values for the prodrugs CB1954 and PR-104 in various cancer cell lines, both with and without the expression of a nitroreductase enzyme. A lower IC50 value indicates higher potency.

ProdrugCell LineNitroreductase ExpressedIC50 (µM)Reference
CB1954 WiDr (colon carcinoma)None>100[3]
WiDr (colon carcinoma)NfsB~1.9[3]
SK-OV-3 (ovarian carcinoma)None~450[3]
SK-OV-3 (ovarian carcinoma)NfsB~2.0[3]
HeLa (cervical cancer)NTR~12.5-25 (synergistic with radiation)[8]
PR-104A (active form of PR-104) HepG2 (hepatocellular carcinoma)Endogenous AKR1C3~0.15[9]
SNU-398 (hepatocellular carcinoma)Low Endogenous AKR1C3~2.6[9]
HCT116 (colon carcinoma)NfsAHighly sensitive[10]

Experimental Protocols

Detailed and standardized protocols are essential for the evaluation of nitroreductase-prodrug systems.

In Vitro Nitroreductase Enzyme Assay

This protocol outlines a spectrophotometric method to determine the kinetic parameters of a nitroreductase.

Objective: To measure the rate of prodrug reduction by monitoring the oxidation of the cofactor (NADPH for NfsA/B or F420H2 for Ddn).

Materials:

  • Purified nitroreductase enzyme (e.g., Ddn, NfsA, or NfsB)

  • Prodrug stock solution (e.g., CB1954 in DMSO)

  • Cofactor stock solution (NADPH or F420H2)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the reaction buffer and the desired final concentration of the prodrug.

  • Cofactor Addition: Add the cofactor (e.g., NADPH to a final concentration of 100-200 µM) to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a known concentration of the purified nitroreductase enzyme. The final reaction volume is typically 100-200 µL.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (for NADPH oxidation) or 420 nm (for F420H2 oxidation) at regular intervals (e.g., every 15-30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

    • Repeat the assay with varying concentrations of the prodrug while keeping the enzyme and cofactor concentrations constant.

    • Determine the kinetic parameters (Km and Vmax) by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation. kcat can be calculated from Vmax if the enzyme concentration is known.

Cell Viability (MTT) Assay for GDEPT

This protocol describes the use of an MTT assay to assess the cytotoxicity of a prodrug in cancer cells expressing a nitroreductase.

Objective: To determine the IC50 value of a prodrug in nitroreductase-expressing versus non-expressing cells.

Materials:

  • Cancer cell lines (both wild-type and those stably expressing the nitroreductase gene)

  • Complete cell culture medium

  • Prodrug stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Plate both nitroreductase-expressing and non-expressing cells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prodrug Treatment: Prepare serial dilutions of the prodrug in culture medium and add them to the respective wells. Include untreated control wells.

  • Incubation: Incubate the cells with the prodrug for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the untreated control cells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the prodrug concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo GDEPT Study in a Mouse Xenograft Model

This protocol provides a general framework for an in vivo GDEPT study.

Objective: To evaluate the anti-tumor efficacy of a nitroreductase-prodrug system in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells expressing the nitroreductase gene

  • Viral vector (e.g., adenovirus or retrovirus) carrying the nitroreductase gene (for in vivo gene delivery) or use of stably transfected cells

  • Prodrug formulated for in vivo administration

  • Calipers for tumor measurement

  • Anesthesia and surgical equipment (if required)

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of nitroreductase-expressing cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomize the mice into treatment groups (e.g., vehicle control, prodrug alone, vector alone, vector + prodrug).

  • Gene Delivery (if applicable): For in vivo gene delivery models, administer the viral vector carrying the nitroreductase gene, typically via intratumoral injection.

  • Prodrug Administration: Administer the prodrug systemically (e.g., via intraperitoneal or intravenous injection) according to a predetermined dosing schedule and concentration.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: (length x width²)/2).

  • Monitoring: Monitor the mice for any signs of toxicity, including weight loss or changes in behavior.

  • Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy. Statistical analysis is performed to determine the significance of any observed differences.

Visualizing GDEPT Workflows and Mechanisms

Graphical representations are essential for understanding the complex processes involved in GDEPT.

GDEPT_Workflow cluster_Preclinical Preclinical Development cluster_Clinical Clinical Application Gene_Cloning 1. Clone Nitroreductase Gene into Viral Vector Cell_Transduction 2. Transduce Cancer Cells with Vector Gene_Cloning->Cell_Transduction In_Vitro_Assays 3. In Vitro Characterization (Enzyme Assays, MTT) Cell_Transduction->In_Vitro_Assays Animal_Model 4. Establish Tumor Xenograft in Mice In_Vitro_Assays->Animal_Model In_Vivo_Treatment 5. Administer Vector and Prodrug (e.g., CB1954) Animal_Model->In_Vivo_Treatment Efficacy_Assessment 6. Assess Tumor Regression and Toxicity In_Vivo_Treatment->Efficacy_Assessment Phase_I 7. Phase I Clinical Trial (Safety and Dosage) Efficacy_Assessment->Phase_I Phase_II_III 8. Phase II/III Clinical Trials (Efficacy) Phase_I->Phase_II_III Patient_Treatment 9. Targeted Cancer Therapy Phase_II_III->Patient_Treatment

Experimental workflow for a typical GDEPT study.

Ddn_Mechanism_Logic Ddn Ddn Enzyme Reduction Nitro Group Reduction Ddn->Reduction Catalyzes F420H2 Reduced Cofactor (F420H2) F420H2->Reduction Provides Hydride Nitro_Prodrug Nitroaromatic Prodrug Nitro_Prodrug->Reduction Is Substrate RNS_Generation Reactive Nitrogen Species Generation Reduction->RNS_Generation Leads to Cytotoxicity Cellular Cytotoxicity RNS_Generation->Cytotoxicity Causes

Logical relationship of Ddn's activation mechanism.

Conclusion

The deazaflavin-dependent nitroreductase Ddn serves as an exemplary model for understanding the intricate mechanisms of prodrug activation. Its unique reliance on the F420 cofactor distinguishes it from the nitroreductases more commonly employed in cancer GDEPT. However, the fundamental principles of enzymatic reduction of a nitroaromatic group to generate a potent cytotoxin are conserved. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to design, execute, and interpret experiments in the burgeoning field of enzyme-prodrug therapies. Further research into novel nitroreductases and the engineering of existing enzymes holds the promise of developing more efficient and selective cancer treatments.

References

In-depth Technical Guide: The Elusive Case of C6H7N3O4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of chemical compounds, the molecular formula C6H7N3O4 presents a challenging enigma. Despite extensive searches across prominent chemical databases, including PubChem, ChemSpider, and Chemicalize, no specific, well-characterized compound with this exact formula has been identified. This technical guide addresses the current state of knowledge—or lack thereof—regarding C6H7N3O4 and outlines a theoretical framework for approaching such a molecule should it be synthesized or discovered in the future. While concrete experimental data and established signaling pathways are absent, this document serves as a roadmap for potential research and development.

Molecular Weight and Isomeric Landscape

The theoretical molecular weight of a compound with the formula C6H7N3O4 can be calculated based on the atomic masses of its constituent elements:

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)612.01172.066
Hydrogen (H)71.0087.056
Nitrogen (N)314.00742.021
Oxygen (O)415.99963.996
Total 185.139

The absence of known compounds with this formula suggests that its isomers may be unstable or have not yet been synthesized or isolated. The structural possibilities for C6H7N3O4 are numerous, encompassing a wide range of functional groups and ring systems. Potential structural isomers could include derivatives of nitro-aminopyrimidines, nitropyridines with amino and carboxyl groups, or various other heterocyclic systems.

Hypothetical Structures and Potential Research Directions

Given the elemental composition, several classes of compounds could theoretically exist with the molecular formula C6H7N3O4. Below are some hypothetical structural motifs that could serve as starting points for synthetic exploration and biological evaluation.

Nitro-substituted Aminopyrimidines

One plausible structural class is that of a pyrimidine ring with nitro and amino substituents, along with additional carbon-containing groups. For instance, a methyl-nitro-aminouracil derivative could fit the molecular formula.

Functionalized Nitropyridines

Another possibility is a pyridine ring bearing a nitro group, an amino group, and a carboxylic acid or ester functionality. The relative positions of these substituents would give rise to a multitude of isomers, each with potentially distinct chemical and biological properties.

Postulated Experimental Protocols

Should a compound with the molecular formula C6H7N3O4 be synthesized, a series of standard experimental protocols would be necessary for its characterization and evaluation.

Synthesis and Purification
  • Synthetic Strategy: The synthetic route would be highly dependent on the target isomer. For a hypothetical nitro-aminopyrimidine derivative, a potential starting point could be the nitration and subsequent amination of a suitable pyrimidine precursor.

  • Purification: Purification of the synthesized compound would likely involve techniques such as recrystallization, column chromatography (e.g., silica gel or reversed-phase), and potentially preparative high-performance liquid chromatography (HPLC) to isolate the desired isomer in high purity.

Structural Characterization
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be crucial to confirm the molecular formula C6H7N3O4.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for elucidating the precise connectivity and arrangement of atoms within the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would further aid in assigning the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups, such as nitro (NO2), amino (NH2), and carbonyl (C=O) groups.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide unambiguous determination of the three-dimensional molecular structure.

Potential Signaling Pathways and Biological Activities: A Theoretical Perspective

The biological activity of a novel compound is inherently speculative. However, based on the functional groups present in hypothetical C6H7N3O4 isomers, we can postulate potential biological targets and signaling pathways.

The presence of nitro and amino groups on a heterocyclic scaffold is a common feature in various bioactive molecules, including some with anticancer or antimicrobial properties. These functionalities can participate in hydrogen bonding and other interactions with biological macromolecules.

A logical workflow for investigating the biological effects of a newly synthesized C6H7N3O4 compound is depicted below.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis cluster_3 In Vivo Validation A Synthesized C6H7N3O4 Compound B High-Throughput Screening (HTS) (e.g., cell viability assays) A->B C Affinity Chromatography / Mass Spectrometry B->C D Computational Docking Studies B->D E Western Blotting / Kinase Assays C->E F Gene Expression Profiling (RNA-seq) C->F D->E D->F G Animal Model Studies E->G F->G

Caption: Hypothetical workflow for biological evaluation of a C6H7N3O4 compound.

Conclusion

The molecular formula C6H7N3O4 currently represents a void in the known chemical space. This guide has provided a theoretical framework for the molecular weight, potential isomeric structures, and a roadmap for the experimental characterization and biological evaluation of any future compound with this formula. The synthesis and investigation of C6H7N3O4 isomers could unveil novel chemical entities with interesting biological activities, offering new avenues for research and drug development. The scientific community is encouraged to explore this uncharted territory, as the next significant discovery may lie within this very molecular formula.

Lipophilicity and Electron-Withdrawing Properties of Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the interplay between molecular properties and biological activity, providing researchers and scientists with a comprehensive guide to leveraging lipophilicity and electronic effects in the design of novel therapeutic agents.

This technical guide delves into the critical roles of lipophilicity and electron-withdrawing groups in the optimization of drug analogues. By understanding and manipulating these fundamental physicochemical properties, drug development professionals can enhance the potency, selectivity, and pharmacokinetic profiles of lead compounds. This document provides a detailed overview of the core concepts, experimental protocols for their measurement, and the impact of these properties on crucial signaling pathways, supported by quantitative data and illustrative workflows.

The Dual Influence of Lipophilicity and Electronic Effects in Drug Design

The journey of a drug from administration to its target is a complex process governed by a multitude of factors. Among the most influential are the molecule's lipophilicity and the electronic nature of its constituent functional groups. Lipophilicity, the "fat-loving" character of a molecule, dictates its ability to traverse cellular membranes, while electron-withdrawing groups can profoundly alter a molecule's acidity (pKa), metabolic stability, and interactions with its biological target.[1][2]

The strategic incorporation of electron-withdrawing groups, such as halogens, nitro groups, and cyano groups, is a common practice in medicinal chemistry to modulate these properties. For instance, the high electronegativity of fluorine can shift the electronic density within a molecule, thereby altering its lipophilicity and pKa to optimize cell membrane permeability and binding affinity.[3] Fluorine atoms are often used to block metabolic oxidation sites, increasing a drug's half-life and ensuring sustained therapeutic effects.[3]

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in elucidating the mathematical relationship between these physicochemical parameters and the biological activity of a series of analogues.[1] By developing QSAR models, researchers can predict the activity of novel compounds and guide the synthesis of more effective drug candidates.[4]

Quantitative Data on Physicochemical Properties and Biological Activity

The following tables summarize key quantitative data for researchers to compare the effects of different substituents on lipophilicity, electronic properties, and biological activity.

Table 1: Physicochemical Properties and Biological Activity of Aniline Analogs

This table presents a dataset for a series of aniline derivatives, illustrating the impact of various substituents on their lipophilicity (logP), electronic character (Hammett constant, σ), and toxicity (log 1/LC50).

SubstituentlogPHammett Constant (σ)log 1/LC50 (mol/L)
H0.900.003.31
4-CH31.41-0.173.53
4-C2H51.92-0.153.82
4-Cl1.430.233.83
4-Br1.640.234.01
4-I2.040.184.25
3-CH31.40-0.073.51
3-C2H51.91-0.073.79
3-Cl1.420.373.81
3-Br1.630.393.99
3-I2.030.354.23
3,4-di-Cl2.150.604.45
3,5-di-Cl2.140.744.43
2,4-di-Cl2.150.604.45
2,5-di-Cl2.140.744.43
2,6-di-Cl2.140.744.43

Data compiled from QSAR studies on the toxicity of aniline derivatives.

Table 2: Hammett Constants for Common Substituents

The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring.[5]

Substituentσ (meta)σ (para)
-NH2-0.16-0.66
-OH0.12-0.37
-OCH30.12-0.27
-CH3-0.07-0.17
-H0.000.00
-F0.340.06
-Cl0.370.23
-Br0.390.23
-I0.350.18
-CN0.560.66
-NO20.710.78
-CF30.430.54

Source: Data compiled from various sources on Hammett constants.[6][7][8]

Table 3: pKa Values for Substituted Benzoic Acids

The pKa value is a measure of the acidity of a compound, which is significantly influenced by the electronic effects of substituents.[9]

SubstituentpKa
4-NH24.92
4-OH4.58
4-OCH34.47
4-CH34.34
H4.20
4-Cl3.99
4-Br4.00
4-CN3.55
4-NO23.44
3-NH24.78
3-OH4.08
3-OCH34.09
3-CH34.27
3-Cl3.83
3-Br3.81
3-CN3.60
3-NO23.45

Source: National Institute of Standards and Technology (NIST) and other chemical data sources.[9][10][11]

Experimental Protocols

Accurate determination of lipophilicity and pKa is crucial for reliable QSAR modeling and lead optimization. The following sections provide detailed methodologies for these key experiments.

Determination of Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the gold-standard for experimental logP determination.[4] It directly measures the partitioning of a compound between n-octanol and water.[12][13]

Materials:

  • n-Octanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer solution (pH 7.4)[12]

  • Test compound

  • Reference compound (with known logP)

  • Separatory funnels or vials

  • Mechanical shaker

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Pre-saturation of Solvents: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.[12]

  • Preparation of Test Solution: Dissolve a known amount of the test compound in the pre-saturated n-octanol or water. The concentration should be low enough to avoid self-association but high enough for accurate detection.

  • Partitioning: Add a known volume of the test solution to a separatory funnel or vial containing a known volume of the other pre-saturated solvent. The volume ratio of the two phases should be adjusted based on the expected logP value.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.[14]

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

  • Analysis: Carefully withdraw a sample from each phase. Analyze the concentration of the test compound in both the n-octanol and water phases using a suitable analytical method, typically HPLC-UV.

  • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value: logP = log ([Compound]octanol / [Compound]water)

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise technique for determining the pKa of a substance by monitoring the pH change of a solution upon the addition of a titrant.[2][15]

Materials:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Standardized solutions of strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH)[15]

  • Test compound

  • Deionized water (carbonate-free)

  • Inert gas (e.g., nitrogen)[16]

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[15]

  • Sample Preparation: Dissolve a known amount of the test compound in deionized water to a known concentration (typically 1-10 mM). If the compound has low aqueous solubility, a co-solvent may be used, but this can affect the pKa value.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode. Purge the solution with an inert gas to remove dissolved carbon dioxide.[16]

  • Titration: Add the standardized titrant (acid for a basic compound, base for an acidic compound) in small, precise increments using the burette. After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized. For polyprotic compounds, multiple inflection points and corresponding pKa values may be observed.

Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near an ionizable group, leading to a change in the UV-Vis spectrum upon ionization. It is particularly useful for compounds with low solubility or when only small amounts of sample are available.

Materials:

  • UV-Vis spectrophotometer (plate reader compatible for higher throughput)

  • 96-well UV-transparent microplates (optional)

  • A series of buffer solutions with a range of known pH values

  • Test compound

  • DMSO (for stock solution)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in DMSO.

  • Sample Preparation: In a series of vials or wells of a microplate, add a small, constant volume of the stock solution to each of the different buffer solutions. The final concentration of the test compound should be consistent across all pH values.

  • Spectral Measurement: Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelengths where the largest changes in absorbance occur as a function of pH.

    • Plot the absorbance at these wavelengths against the pH.

    • The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

    • The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa value more accurately.

Impact on Signaling Pathways and Drug Discovery Workflows

The lipophilicity and electronic properties of drug analogues are not just abstract parameters; they have a direct and profound impact on how these molecules interact with biological systems. This section explores their influence on two major classes of drug targets, Receptor Tyrosine Kinases and G-Protein Coupled Receptors, and illustrates their role in the broader context of drug discovery workflows.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The lipophilicity of EGFR inhibitors is a key factor in their ability to cross the cell membrane and reach their intracellular target, the kinase domain. Furthermore, the electronic properties of the inhibitor influence its binding affinity to the ATP-binding pocket of the EGFR kinase domain.

EGFR_Signaling cluster_downstream Downstream Signaling Cascades Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT Inhibitor EGFR Inhibitor (e.g., Gefitinib) Inhibitor->Dimerization Blocks Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition JAK_STAT->Proliferation

EGFR Signaling Pathway and Inhibition
G-Protein Coupled Receptor (GPCR) Signaling: The Beta-Adrenergic Receptor

G-Protein Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. The beta-adrenergic receptor, a type of GPCR, is crucial in regulating cardiovascular function.[2] The binding of an agonist to the receptor is influenced by the ligand's electronic properties, which determine its ability to form key interactions with amino acid residues in the binding pocket. The overall structure-activity relationship of beta-adrenergic agonists shows that both the electronic nature of the aromatic ring substituents and the properties of the ethanolamine side chain are critical for receptor activation.[6]

GPCR_Signaling Agonist Adrenergic Agonist (e.g., Isoproterenol) Beta_AR Beta-Adrenergic Receptor (GPCR) Agonist->Beta_AR Binds & Activates G_Protein G-Protein (Gs) Beta_AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets Antagonist Beta-Blocker (Antagonist) Antagonist->Beta_AR Blocks QSAR_Workflow Data_Collection Data Collection (Structures & Biological Activity) Descriptor_Calculation Descriptor Calculation (logP, Hammett, etc.) Data_Collection->Descriptor_Calculation Data_Splitting Data Splitting (Training & Test Sets) Descriptor_Calculation->Data_Splitting Model_Development Model Development (e.g., Multiple Linear Regression) Data_Splitting->Model_Development Model_Validation Model Validation (Internal & External) Model_Development->Model_Validation Model_Validation->Model_Development Refine Model Model_Application Model Application (Predicting Activity of New Analogs) Model_Validation->Model_Application Validated Model Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead (Initial SAR) Hit_ID->Hit_to_Lead Lead_Op Lead Optimization (Lipophilicity, pKa, Potency, ADME) Hit_to_Lead->Lead_Op Lead_Op->Hit_to_Lead Iterative Design & Synthesis Preclinical Preclinical Development (In vivo studies) Lead_Op->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Methodological & Application

Synthesis Protocol for (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol: A Key Intermediate for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed application note and protocol for the synthesis of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol. This chiral imidazo-oxazine derivative is a critical building block in the development of novel therapeutics, most notably as a key intermediate in the synthesis of the anti-tuberculosis drug, Pretomanid (PA-824). [1][2][]

The protocol outlined below is based on a robust and efficient synthetic route starting from readily available materials. This methodology offers a practical approach for obtaining the target compound in good yield and purity, which is essential for further drug discovery and development activities.

Chemical Properties and Data

The following table summarizes the key chemical properties of the target compound.

PropertyValueReference
IUPAC Name (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][4]oxazin-6-ol[]
CAS Number 187235-08-1
Molecular Formula C₆H₇N₃O₄[]
Molecular Weight 185.14 g/mol []
Purity >95%[]
Appearance Solid
Solubility Soluble in Chloroform, DCM, Methanol

Experimental Protocol: Synthesis of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol

This protocol details a three-step synthesis starting from 2-bromo-4-nitro-1H-imidazole and a protected (R)-glycidol derivative. The overall workflow is depicted in the diagram below.

Materials and Reagents:
  • 2-bromo-4-nitro-1H-imidazole

  • (R)-glycidol protected with a silyl group (e.g., TBS-glycidol)

  • Diisopropylethylamine (DIPEA)

  • Toluene

  • 4-(trifluoromethoxy)benzyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Methanol

  • Potassium carbonate (K₂CO₃)

  • Reagents and solvents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Step 1: N-Alkylation of 2-bromo-4-nitro-1H-imidazole

This initial step involves the nucleophilic substitution of the bromine atom on the imidazole ring with a protected (R)-glycidol.

Procedure:

  • To a solution of 2-bromo-4-nitro-1H-imidazole (1.0 eq) in toluene, add (R)-glycidol protected with a silyl group (e.g., TBS-glycidol) (1.1 eq) and diisopropylethylamine (DIPEA).

  • Heat the reaction mixture at 70-80 °C.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until complete consumption of the starting imidazole is observed.

  • Upon completion, perform a simple aqueous workup. The crude product, a secondary alcohol intermediate, is typically used directly in the next step without further purification.[5]

Step 2: O-Alkylation of the Secondary Alcohol

The secondary alcohol formed in the previous step is then alkylated to introduce the desired side chain.

Procedure:

  • Dissolve the crude secondary alcohol intermediate from Step 1 in a suitable solvent such as DMF or THF.

  • Add 4-(trifluoromethoxy)benzyl bromide (1.2 eq), a base (e.g., NaH or K₂CO₃), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

  • Stir the reaction at room temperature until the secondary alcohol is fully converted, as monitored by TLC or HPLC.

  • After completion, extract the resulting protected intermediate and concentrate it. This crude material is carried forward to the final step without chromatographic purification.[5]

Step 3: One-Pot Deprotection and Intramolecular Cyclization

The final step involves the removal of the silyl protecting group and a subsequent intramolecular cyclization to yield the target compound, (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol.

Procedure:

  • Dissolve the crude protected intermediate from Step 2 in methanol.

  • Cool the solution to a low temperature (e.g., -10 °C).

  • Add an excess of solid potassium carbonate (K₂CO₃).

  • Monitor the reaction carefully by HPLC.

  • Once the reaction is complete, quench the reaction and extract the product.[5]

  • The crude product can be purified by recrystallization or column chromatography to yield the final (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol.

Synthetic Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol.

SynthesisWorkflow Start Starting Materials (2-bromo-4-nitroimidazole, Protected (R)-glycidol) Step1 Step 1: N-Alkylation (Epoxide Opening) Start->Step1 Intermediate1 Secondary Alcohol Intermediate Step1->Intermediate1 Step2 Step 2: O-Alkylation Intermediate1->Step2 Intermediate2 Protected Intermediate Step2->Intermediate2 Step3 Step 3: One-Pot Deprotection & Intramolecular Cyclization Intermediate2->Step3 Product (S)-2-nitro-6,7-dihydro-5H- imidazo[2,1-b]oxazin-6-ol Step3->Product

Caption: Synthetic workflow for (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol.

Mechanism of Action of Pretomanid: The End-Goal Therapeutic

While this document focuses on the synthesis of a key intermediate, it is valuable to understand the biological context of the final drug, Pretomanid. Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis. This activation is carried out by a deazaflavin-dependent nitroreductase (Ddn) enzyme, which reduces the nitroimidazole ring. This process leads to the release of reactive nitrogen species, including nitric oxide (NO). NO acts as a respiratory poison, disrupting cellular respiration and leading to bacterial cell death under anaerobic conditions. In aerobic conditions, other metabolites are thought to inhibit mycolic acid synthesis, which is crucial for the integrity of the mycobacterial cell wall.

The diagram below illustrates the activation and dual-action mechanism of Pretomanid.

Pretomanid_Mechanism Pretomanid Pretomanid (Prodrug) Activation Activation by Ddn Nitroreductase Pretomanid->Activation Activated_Pretomanid Activated Pretomanid (Reactive Metabolites) Activation->Activated_Pretomanid NO_Release Nitric Oxide (NO) Release Activated_Pretomanid->NO_Release Mycolic_Acid_Inhibition Mycolic Acid Synthesis Inhibition Activated_Pretomanid->Mycolic_Acid_Inhibition Respiratory_Poisoning Respiratory Poisoning NO_Release->Respiratory_Poisoning Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Inhibition->Cell_Wall_Disruption Anaerobic_Death Bacterial Cell Death (Anaerobic) Aerobic_Death Bacterial Cell Death (Aerobic) Respiratory_Poisoning->Anaerobic_Death Cell_Wall_Disruption->Aerobic_Death

Caption: Activation and dual-action mechanism of Pretomanid.

This detailed protocol and the accompanying information are intended to support the research and development of new and improved treatments for tuberculosis and other diseases where this chemical scaffold may prove beneficial.

References

Application of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol in heterocyclic and photochemical research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, a key chiral intermediate, in the fields of heterocyclic chemistry and its potential in photochemical research. This document offers detailed protocols and data to support its application in synthetic chemistry and drug discovery.

Application in Heterocyclic Chemistry

(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol is a crucial building block in the synthesis of a new class of anti-tuberculosis agents.[1] Its most notable application is as a key intermediate in the production of Pretomanid (formerly PA-824), an FDA-approved drug for treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[2][] The unique imidazo-oxazine core of this molecule is fundamental to the biological activity of Pretomanid.[1]

The synthesis of various analogs of Pretomanid has been explored by modifying the side chain attached to the hydroxyl group of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol. For instance, a series of biphenyl analogues were prepared by coupling the intermediate with iodobenzyl halides, followed by Suzuki coupling.[] This highlights the versatility of this intermediate in generating libraries of related compounds for structure-activity relationship (SAR) studies.[]

Potential Application in Photochemical Research

While specific photochemical studies on (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol are not extensively documented in public literature, the broader class of nitroimidazoles, to which it belongs, is known for its photochemical activity. Nitro-functionalized heterocycles are significant in atmospheric chemistry and are known to absorb strongly in the near-UV region (300–400 nm).[4]

The photodegradation of nitroimidazoles in aqueous solutions by ultraviolet radiation has been studied, indicating that these compounds can undergo phototransformation.[5] The primary photochemical processes for some nitroimidazoles involve the loss of the nitro group.[4] This suggests that (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol could potentially be used as a photocage or a photo-labile precursor in various chemical and biological applications, releasing active species upon irradiation. However, it is important to note that the quantum yields for the direct photodegradation of some nitroimidazoles can be very low, which may limit the efficiency of such processes.[5] Further research is required to fully elucidate the photochemical properties of this specific compound.

Quantitative Data

Table 1: Physicochemical Properties of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol

PropertyValueReference
Molecular Formula C₆H₇N₃O₄[6]
Molecular Weight 185.14 g/mol [6]
CAS Number 187235-08-1[6]
Appearance Not specified (likely a solid)
Boiling Point 446.2°C at 760 mmHg[1]
Density 1.91 g/cm³[1]
Flash Point 223.7°C[1]
Refractive Index 1.765[1]
pKa 13.21 ± 0.20 (Predicted)[1]
Solubility Chloroform, DCM, Methanol[1]
Storage Temperature 2-8°C[1]

Experimental Protocols

Protocol 1: Synthesis of Pretomanid from (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol

This protocol describes a key step in the synthesis of Pretomanid, which involves the etherification of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol.

Materials:

  • (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol

  • 4-(Trifluoromethoxy)benzyl bromide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol in anhydrous DMF at 0°C, add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add 4-(trifluoromethoxy)benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford Pretomanid.

Visualizations

Synthesis_of_Pretomanid Intermediate (S)-2-nitro-6,7-dihydro-5H- imidazo[2,1-b]oxazin-6-ol Pretomanid Pretomanid Intermediate->Pretomanid Etherification Reagent 4-(Trifluoromethoxy)benzyl bromide NaH, DMF Reagent->Pretomanid

Caption: Synthetic pathway to Pretomanid.

Pretomanid_Mechanism_of_Action cluster_bacteria Mycobacterium tuberculosis Pretomanid_prodrug Pretomanid (Prodrug) Activated_Pretomanid Reactive Metabolites & Nitric Oxide (NO) Pretomanid_prodrug->Activated_Pretomanid Activation Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid_Inhibition Respiratory_Poisoning Respiratory Poisoning (Anaerobic Conditions) Activated_Pretomanid->Respiratory_Poisoning Ddn Deazaflavin-dependent nitroreductase (Ddn) Ddn->Activated_Pretomanid Cell_Death Bacterial Cell Death Mycolic_Acid_Inhibition->Cell_Death Respiratory_Poisoning->Cell_Death

Caption: Mechanism of action of Pretomanid.

References

Using (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol for synthesis of PA-824 analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of analogues of the anti-tubercular drug PA-824 (Pretomanid) using the key chiral intermediate, (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol.

Introduction

PA-824 is a nitroimidazooxazine that has demonstrated significant activity against both replicating and non-replicating Mycobacterium tuberculosis. It is a prodrug that is reductively activated by a deazaflavin-dependent nitroreductase (Ddn) to produce reactive nitrogen species, including nitric oxide, which are responsible for its bactericidal effects.[1][2][3] The synthesis of PA-824 analogues is a key strategy for developing second-generation compounds with improved efficacy, solubility, and pharmacokinetic properties.[2][4] The core of this synthetic approach involves the derivatization of the hydroxyl group of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol.

Mechanism of Action of PA-824

PA-824 is activated within Mycobacterium tuberculosis through a specific bioreductive pathway. The key enzyme responsible for this activation is the deazaflavin-dependent nitroreductase (Ddn), which utilizes the reduced form of the cofactor F420. This process leads to the generation of reactive nitrogen species that are toxic to the bacterium. The proposed mechanism also involves the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[3][5]

PA824_Mechanism cluster_bacterium Mycobacterium tuberculosis PA824 PA-824 (Prodrug) Active_Metabolite Reduced PA-824 PA824->Active_Metabolite Reduction RNS Reactive Nitrogen Species (e.g., NO) Active_Metabolite->RNS Decomposition Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Synthesis Active_Metabolite->Mycolic_Acid_Inhibition Cell_Death Bacterial Cell Death RNS->Cell_Death Ddn Deazaflavin-dependent Nitroreductase (Ddn) F420_ox F420 (Oxidized) F420_red F420H₂ (Reduced) F420_red->Ddn Cofactor Mycolic_Acid_Inhibition->Cell_Death

Caption: Mechanism of PA-824 activation in M. tuberculosis.

General Synthetic Workflow

The synthesis of PA-824 analogues from (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol generally follows a convergent synthetic strategy. The chiral alcohol is coupled with a variety of functionalized side chains, often benzyl bromides or other electrophilic partners. For more complex analogues, such as biphenyl derivatives, the side chain is synthesized separately and then coupled to the core.

Synthetic_Workflow Start (S)-2-nitro-6,7-dihydro-5H- imidazo[2,1-b]oxazin-6-ol Coupling Coupling Reaction (e.g., Williamson Ether Synthesis) Start->Coupling Side_Chain_Precursor Side Chain Precursor (e.g., Benzyl Bromide) Side_Chain_Precursor->Coupling Analogue PA-824 Analogue Coupling->Analogue Purification Purification (e.g., Chromatography) Analogue->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

References

Application Notes and Protocols for the Suzuki Coupling of Iodobenzyl Halides with (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of biaryl- or heteroaryl-substituted benzyl ethers of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol. This class of compounds is of significant interest in pharmaceutical research, particularly in the development of novel therapeutics. The described synthetic strategy involves a two-step process: an initial O-alkylation of the heterocyclic alcohol with an iodobenzyl halide, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Overview of the Synthetic Approach

The synthesis begins with the etherification of the secondary alcohol, (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, with a suitable iodobenzyl halide via a Williamson ether synthesis. The resulting iodobenzyl ether intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with a variety of aryl- or heteroarylboronic acids to yield the final desired products. This approach allows for the late-stage introduction of diverse aromatic moieties, making it a versatile method for creating a library of analogues for structure-activity relationship (SAR) studies.

Data Presentation: Optimized Reaction Conditions

The following tables summarize the optimized conditions for the two key steps of the synthesis. These parameters have been compiled from literature precedents for similar substrates and transformations.

Table 1: Optimized Conditions for O-Alkylation of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol

ParameterCondition
Substrates (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, Iodobenzyl halide
Base Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
Solvent Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 2-6 hours
Stoichiometry 1.2 equivalents of base and 1.1 equivalents of iodobenzyl halide

Table 2: Optimized Conditions for Suzuki-Miyaura Cross-Coupling

ParameterCondition
Substrates O-alkylated iodobenzyl intermediate, Aryl/Heteroarylboronic acid
Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Ligand (if using Pd(OAc)₂) 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
Base Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Water (3:1)
Temperature 80-110 °C
Reaction Time 12-24 hours
Catalyst Loading 2-5 mol%
Stoichiometry 1.5 equivalents of boronic acid and 2.0 equivalents of base

Experimental Protocols

Protocol 1: O-Alkylation of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol with Iodobenzyl Halide

This protocol details the Williamson ether synthesis to form the key iodobenzyl ether intermediate.

Materials:

  • (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol

  • Iodobenzyl halide (e.g., 4-iodobenzyl bromide)

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the iodobenzyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Iodobenzyl Ether Intermediate with an Arylboronic Acid

This protocol describes the palladium-catalyzed cross-coupling to form the final biaryl- or heteroaryl-substituted product.

Materials:

  • O-alkylated iodobenzyl intermediate (from Protocol 1)

  • Aryl- or heteroarylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask or microwave vial, combine the O-alkylated iodobenzyl intermediate (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (repeat 3 times).

  • Add 1,4-dioxane and water in a 4:1 ratio to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours, or heat in a microwave reactor at a suitable temperature and time. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final coupled product.

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthetic workflow.

experimental_workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Suzuki Coupling start Imidazooxazinol + Iodobenzyl Halide step1 Williamson Ether Synthesis (NaH or KOtBu, DMF) start->step1 intermediate O-alkylated Iodobenzyl Intermediate step1->intermediate step2 Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) intermediate->step2 boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->step2 product Final Coupled Product step2->product

Caption: Synthetic workflow for the two-step protocol.

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

suzuki_cycle pd0 Pd(0)Ln pd_intermediate1 R-Pd(II)Ln-I pd0->pd_intermediate1 R-I oxidative_addition Oxidative Addition pd_intermediate2 R-Pd(II)Ln-Ar pd_intermediate1->pd_intermediate2 Ar-B(OR)₃⁻ transmetalation Transmetalation boronate Ar-B(OR)₃⁻ pd_intermediate2->pd0 product R-Ar pd_intermediate2->product Product Release reductive_elimination Reductive Elimination iodide R-I base Base (e.g., K₂CO₃) boronic_acid Ar-B(OH)₂ boronic_acid->boronate + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Methods for determining antitubercular activity under replicating (MABA) and nonreplicating (LORA) conditions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Determining Antitubercular Activity

Affiliation: Google Research

Introduction

The effective screening and evaluation of novel antitubercular agents necessitate robust and reproducible assays that can determine a compound's activity against both actively replicating and non-replicating Mycobacterium tuberculosis (M. tb). The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against replicating mycobacteria.[1][2][3][4][5][6][7] For assessing activity against the persistent, non-replicating state of M. tb, which is crucial for developing sterilizing drugs, the Low-Oxygen-Recovery Assay (LORA) provides a high-throughput screening method.[1][8][9][10][11]

These application notes provide detailed protocols for both the MABA and LORA, intended for use by researchers, scientists, and drug development professionals in the field of tuberculosis research.

Microplate Alamar Blue Assay (MABA) for Replicating M. tuberculosis

The MABA is a colorimetric assay that provides a quantitative determination of drug susceptibility against replicating strains of M. tuberculosis.[1][3][5] The assay relies on the reduction of the Alamar Blue (resazurin) reagent by metabolically active cells, resulting in a color change from blue to pink, which can be visually assessed or quantified fluorometrically.[2][4][6] This method is known for being rapid, inexpensive, and suitable for high-throughput screening.[2][4]

MABA Experimental Workflow

MABA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results p1 Prepare M. tb Inoculum a2 Add M. tb Inoculum to Wells p1->a2 p2 Prepare Drug Dilutions a1 Dispense Drug Dilutions into 96-well Plate p2->a1 a1->a2 a3 Incubate Plates (5-7 days at 37°C) a2->a3 Final Volume: 200 µL a4 Add Alamar Blue Reagent a3->a4 a5 Re-incubate Plates (24 hours at 37°C) a4->a5 r1 Visual Reading (Blue to Pink) a5->r1 r2 Fluorometric Reading a5->r2

Caption: MABA Experimental Workflow Diagram.
MABA Protocol

  • Preparation of M. tuberculosis Inoculum:

    • Culture M. tuberculosis H37Rv (or other strains) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

    • Incubate at 37°C until the culture reaches an optical density at 570 nm (A570) of approximately 1.0.

    • Dilute the bacterial suspension to a McFarland standard of 1 and then further dilute 1:25 in Middlebrook 7H9-OADC broth.[12]

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of the test compounds in a separate 96-well plate or in tubes. The final concentrations should be adjusted to account for the 1:1 dilution with the bacterial inoculum.

  • Assay Plate Setup:

    • Add 200 µL of sterile deionized water to the outer perimeter wells of a sterile 96-well microplate to minimize evaporation.[7]

    • Add 100 µL of the appropriate drug dilution to the designated wells.

    • Add 100 µL of the prepared M. tb inoculum to each well containing the drug dilutions, bringing the final volume to 200 µL.[4]

    • Include drug-free wells (inoculum only) as growth controls and wells with medium only as sterile controls.[4][12]

  • Incubation:

    • Seal the plates with Parafilm and incubate at 37°C for 5 to 7 days.[4][12]

  • Addition of Alamar Blue and Final Reading:

    • After the initial incubation, add 50 µL of a 1:1 mixture of 10x Alamar Blue reagent and 10% Tween 80 to a control well.[4]

    • Re-incubate the plate at 37°C for 24 hours.[4]

    • If the control well turns pink, add the Alamar Blue/Tween 80 mixture to all wells. If it remains blue, re-incubate and check daily until the control is pink, indicating sufficient growth.[4]

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[5] Results can be read visually or by measuring fluorescence (excitation at 530 nm, emission at 590 nm).

MABA Data Presentation

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for several standard antitubercular drugs against M. tuberculosis H37Rv as determined by the MABA.

DrugMIC (µg/mL)MIC (µM)
Isoniazid (INH)≤0.25[12]0.476 ± 0.009[13]
Rifampicin (RIF)≤1.0[12]0.053 ± 0.007[13]
Ethambutol (EMB)≤2.5[12]-
Streptomycin (SM)≤1.0[12]0.82 ± 0.083[13]
Ciprofloxacin (CIP)≤1.0[12]-
Capreomycin (CAP)-1.89 ± 0.095[13]
PA-824-0.16 ± 0.007[13]
OPC-67683-0.009 ± 0.001[13]

Note: MIC values can vary between studies and bacterial strains.

Low-Oxygen-Recovery Assay (LORA) for Non-Replicating M. tuberculosis

LORA is a high-throughput, luminescence-based assay designed to screen compounds against non-replicating (NRP) M. tuberculosis.[8][9] This assay is critical for identifying drugs that can shorten the lengthy tuberculosis treatment regimen by targeting the persistent bacterial subpopulation.[9][11] LORA utilizes a recombinant M. tb strain expressing a bacterial luciferase gene.[1][8][9][10] The bacteria are adapted to low-oxygen conditions to induce a non-replicating state. After drug exposure under anaerobic conditions, a brief aerobic "recovery" period allows for the measurement of luminescence, which is proportional to bacterial viability.[8][9]

LORA Experimental Workflow

LORA_Workflow cluster_prep Preparation & Adaptation cluster_assay Assay Execution cluster_results Results p1 Culture Recombinant M. tb (Luciferase-expressing) p2 Adapt Culture to Low Oxygen (e.g., in a fermentor) p1->p2 a2 Add Adapted M. tb Inoculum p2->a2 p3 Prepare Drug Dilutions a1 Dispense Drug Dilutions into 96-well Plate p3->a1 a1->a2 a3 Anaerobic Incubation (10 days) a2->a3 Induce NRP state a4 Aerobic Recovery (28 hours) a3->a4 Allow metabolic recovery r1 Measure Luminescence (RLU) a4->r1

Caption: LORA Experimental Workflow Diagram.
LORA Protocol

  • Preparation of NRP M. tuberculosis Inoculum:

    • Use a strain of M. tuberculosis H37Rv containing a plasmid with a bacterial luciferase gene (e.g., driven by an acetamidase promoter).[8][9][11]

    • Adapt the culture to low-oxygen conditions through extended culture in a fermentor with a controlled headspace ratio (e.g., 0.5) to induce a non-replicating persistent state.[8][9][11]

    • Dilute the adapted culture to an A570 of 0.03 to 0.05, which corresponds to approximately 5 × 105 to 2 × 106 CFU/mL.[8]

  • Preparation of Drug Dilutions:

    • Prepare twofold serial dilutions of the test compounds in a volume of 100 µL in black 96-well microtiter plates suitable for luminescence readings.[8]

  • Assay Plate Setup:

    • Add 100 µL of the adapted cell suspension to the wells containing the drug dilutions.[8]

    • Include appropriate controls (e.g., drug-free wells for maximum luminescence and wells with high concentrations of an active drug for minimum luminescence).

  • Anaerobic Incubation:

    • Place the microplate cultures under anaerobic conditions (oxygen concentration < 0.16%). This can be achieved using an anaerobic chamber or system like an Anoxomat with cycles of evacuation and filling with a gas mixture (e.g., 10% H2, 5% CO2, and balance N2).[8]

    • Incubate the plates anaerobically for 10 days.[8][9][11]

  • Aerobic Recovery and Luminescence Reading:

    • After the anaerobic incubation, transfer the plates to a normal aerobic environment for a "recovery" phase of 28 hours.[8][9][11]

    • Measure the luminescence in Relative Light Units (RLU) using a luminometer. The luminescent signal is proportional to the number of viable bacteria.[8][9]

LORA Data Presentation

The LORA is a robust assay suitable for high-throughput screening, with a Z' factor typically in the range of 0.58 to 0.84, indicating good assay quality.[8][9][11]

The following table presents a qualitative summary of the activity of different classes of antimicrobial agents against non-replicating M. tuberculosis as determined by LORA.

Drug ClassActivity against NRP M. tb
Cell Wall Synthesis InhibitorsInactive[8][9][11]
Other Cellular Target InhibitorsVaried Range of Activities[8][9][11]

Note: Specific MIC values from LORA are highly dependent on the specific compound and experimental conditions. Some studies have reported potent activity of certain compounds in the LORA with MIC values ranging from ≤0.015 to 5.7 µM.[14]

Conclusion

The Microplate Alamar Blue Assay and the Low-Oxygen-Recovery Assay are complementary methods essential for the comprehensive evaluation of antitubercular drug candidates. MABA provides a rapid and cost-effective means to assess activity against replicating bacteria, while LORA offers a crucial tool for identifying compounds effective against the persistent, non-replicating population. The detailed protocols and data presentation formats provided in these notes are intended to facilitate the standardized application of these assays in tuberculosis drug discovery programs.

References

Application Notes: Synthesis of (S)-PA-824 (Pretomanid) for Tuberculosis Treatment Utilizing a Key Chiral Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-PA-824, also known as Pretomanid, is a pivotal nitroimidazole-class antibacterial agent used in combination therapies for treating drug-resistant tuberculosis (TB).[1] As a component of the BPaL regimen (Bedaquiline, Pretomanid, and Linezolid), it targets both actively replicating and persistent, non-replicating forms of Mycobacterium tuberculosis.[1] Pretomanid is a prodrug, requiring bio-activation within the mycobacterium to exert its therapeutic effect.[2] This document provides detailed protocols on the synthesis of Pretomanid, focusing on a modern, efficient route that proceeds through a key chiral bicyclic alcohol intermediate, starting from (R)-glycidol and 2-bromo-4-nitro-1H-imidazole.[1][3]

Synthetic Workflow Overview

The synthesis of Pretomanid can be efficiently achieved through a linear, three-step process that avoids the purification of intermediates and utilizes safer starting materials compared to early synthetic routes.[1][3] The process begins with the alkylation of 2-bromo-4-nitro-1H-imidazole via the opening of a protected (R)-glycidol epoxide. This is followed by the introduction of the characteristic side chain and a final one-pot deprotection and intramolecular cyclization to yield the final product.

G start_material 2-Bromo-4-nitro-1H-imidazole + Protected (R)-glycidol step1 Step 1: Alkylation (Epoxide Opening) start_material->step1 intermediate1 Alkylated Imidazole (Secondary Alcohol) step1->intermediate1 step2 Step 2: O-Alkylation with 4-(trifluoromethoxy)benzyl Bromide intermediate1->step2 intermediate2 Protected Intermediate step2->intermediate2 step3 Step 3: One-Pot Deprotection & Intramolecular Cyclization intermediate2->step3 final_product (S)-PA-824 (Pretomanid) step3->final_product

A high-level workflow of the modern Pretomanid synthesis.[1]

Experimental Protocols

The following protocols are based on optimized and efficient synthetic routes reported in the literature.[1][3]

Protocol 1: Step 1 - Alkylation of 2-Bromo-4-nitro-1H-imidazole

This step involves the nucleophilic attack of the nitroimidazole on the protected chiral epoxide. A silyl protecting group such as tert-butyldimethylsilyl (TBS) is commonly used for the (R)-glycidol.

  • Reactants:

    • 2-bromo-4-nitro-1H-imidazole (1.0 eq)

    • (R)-TBS-glycidol (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (as base)

    • Toluene (as solvent)

  • Procedure:

    • Combine 2-bromo-4-nitro-1H-imidazole, (R)-TBS-glycidol, and DIPEA in toluene.

    • Heat the reaction mixture to 70-80 °C.

    • Monitor the reaction progress by HPLC until the starting imidazole is consumed.

    • Upon completion, perform a simple aqueous workup. The crude product is typically concentrated and used directly in the next step without chromatographic purification.[1]

Protocol 2: Step 2 - O-Alkylation with Side Chain Precursor

The secondary alcohol formed in Step 1 is alkylated with the benzyl bromide side chain characteristic of Pretomanid.

  • Reactants:

    • Crude product from Step 1 (1.0 eq)

    • 4-(trifluoromethoxy)benzyl bromide (1.2 eq)

    • Sodium hydride (NaH) (as base)

    • N,N-Dimethylformamide (DMF) (as solvent)

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in anhydrous DMF.

    • Add NaH to the solution and stir.

    • Add 4-(trifluoromethoxy)benzyl bromide and continue stirring at room temperature.

    • Monitor the reaction by HPLC for the complete conversion of the secondary alcohol.

    • Once complete, quench the reaction and extract the resulting protected intermediate. The crude material is concentrated and carried forward.[1]

Protocol 3: Step 3 - One-Pot Deprotection and Intramolecular Cyclization

This final key step involves the removal of the silyl protecting group, which triggers a spontaneous intramolecular cyclization to form the oxazine ring of Pretomanid.

  • Reactants:

    • Crude product from Step 2

    • Potassium carbonate (K₂CO₃)

    • Methanol (as solvent)

  • Procedure:

    • Dissolve the crude material from Step 2 in methanol and cool the solution to approximately -10 °C.

    • Add an excess of solid potassium carbonate (K₂CO₃).[1]

    • Monitor the reaction carefully by HPLC for the formation of Pretomanid.

    • Upon completion, quench the reaction, extract the product, and purify by crystallization.

Data Presentation

Table 1: Summary of Synthetic Route and Yields
StepKey TransformationStarting MaterialsTypical Overall YieldFinal PurityReference
1-3Linear three-step, one-pot final stage2-bromo-4-nitro-1H-imidazole, Protected (R)-glycidol30-40%>99%[3]
Table 2: In Vitro Activity of Pretomanid

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

Strain TypeMIC Range (µg/mL)NotesReference
Drug-Susceptible M. tuberculosis0.015 - 0.25Highly active against replicating bacteria.[1]
Multi-Drug Resistant M. tuberculosis<1Retains high activity against resistant isolates.[1]
Non-replicating M. tuberculosis (anaerobic)0.06 - 1.0Potent sterilizing activity against persistent bacteria.[4]

Mechanism of Action & Activation Pathway

Pretomanid is a prodrug that is activated within Mycobacterium tuberculosis by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which requires the reduced cofactor F420.[1][2] This activation leads to a dual mechanism of action effective against both aerobic (replicating) and anaerobic (non-replicating) bacteria.[2][5]

  • Anaerobic Conditions: The primary activation pathway involves the reduction of the nitroimidazole ring, which releases reactive nitrogen species, including nitric oxide (NO).[1][6][7] NO acts as a respiratory poison, disrupting cellular energy metabolism, which is lethal to the non-replicating, persistent bacteria found in environments like granulomas.[1][5]

  • Aerobic Conditions: Under aerobic conditions, a different reactive metabolite is generated that inhibits the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[1][5][6] This disruption of cell wall integrity leads to the death of actively replicating bacteria.

G cluster_cell Mycobacterium tuberculosis Cell cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions pa824_out Pretomanid (Prodrug) pa824_in Pretomanid pa824_out->pa824_in Enters Cell ddn Deazaflavin-dependent Nitroreductase (Ddn) pa824_in->ddn activated Activated Pretomanid Metabolites ddn->activated Reduces f420 Reduced Cofactor F420 f420->ddn mycolic Mycolic Acid Synthesis activated->mycolic Inhibits no_release Nitric Oxide (NO) Release activated->no_release Generates death1 Cell Wall Disruption & Bacterial Death mycolic->death1 death2 Respiratory Poisoning & Bacterial Death no_release->death2

Activation and dual-action mechanism of Pretomanid.[1]

References

Application Notes and Protocols for Intramacrophage Activity Assays Against Mycobacterium tuberculosis (Mtb)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, is a formidable intracellular pathogen that primarily resides and replicates within host macrophages. This intracellular lifestyle provides a protective niche for the bacterium, shielding it from both the host immune system and the action of many antimicrobial agents. Consequently, assessing the efficacy of novel anti-tuberculosis compounds against intracellular Mtb is a cornerstone of the drug discovery and development pipeline. In vitro macrophage infection models are indispensable tools for this purpose, allowing for the evaluation of a compound's ability to penetrate host cells and exert its bactericidal or bacteriostatic effects in a physiologically relevant environment.[1]

This document provides detailed application notes and protocols for conducting intramacrophage activity assays against Mtb-infected macrophages. The methodologies described herein cover the use of various macrophage cell types, different Mtb strains (including reporter strains), and multiple endpoints for quantifying intracellular bacterial viability.

Key Assay Methodologies

Several key methodologies are employed to determine the efficacy of compounds against intracellular Mtb. These can be broadly categorized as follows:

  • Colony Forming Unit (CFU) Enumeration: This traditional "gold standard" method involves lysing infected macrophages and plating the lysate on solid media to count the number of viable bacteria. While labor-intensive and time-consuming, it provides a direct measure of bacterial viability.

  • Reporter Gene Assays: These assays utilize Mtb strains engineered to express reporter genes, such as luciferase or fluorescent proteins (e.g., GFP). The signal produced is proportional to the number of viable bacteria, offering a more rapid and high-throughput alternative to CFU counting.[2][3]

  • Metabolic Assays: Assays like the resazurin (alamarBlue) or MTT assay measure the metabolic activity of the bacteria. While often used for extracellular Mtb, they can be adapted for intracellular assays after lysis of the host macrophages.[4]

  • Host Cell Viability/Cytotoxicity Assays: It is crucial to assess the toxicity of test compounds to the host macrophages to ensure that any observed reduction in intracellular bacterial viability is not merely a consequence of host cell death. Standard cytotoxicity assays like MTT or LDH release assays are typically performed in parallel.[5]

Data Presentation: Intracellular Efficacy of Standard Anti-Tuberculosis Drugs

The following tables summarize the intracellular activity of commonly used anti-tuberculosis drugs in various macrophage models, providing a benchmark for the evaluation of novel compounds.

Table 1: Intracellular Minimum Inhibitory Concentrations (MIC90) of Standard Anti-TB Drugs

CompoundMacrophage ModelMtb StrainAssay MethodIntracellular MIC90 (µM)Reference
IsoniazidTHP-1H37Rv-luxLuciferase< 1 µM[3]
RifampinTHP-1H37Rv-luxLuciferase0.02 - 0.06 µM[3]
MoxifloxacinTHP-1H37Rv-luxLuciferase< 1 µM[3]
LinezolidTHP-1H37Rv-luxLuciferase< 2.5 µM[3]
LevofloxacinTHP-1H37Rv-luxLuciferase< 2.5 µM[3]
OfloxacinTHP-1H37Rv-luxLuciferase< 20 µM[3]
EthambutolTHP-1H37Rv-luxLuciferase< 20 µM[3]

Table 2: Comparative Intracellular vs. Extracellular Activity of Select Drugs

DrugIntracellular MIC90 (mg/L)Extracellular MIC90 (mg/L)Macrophage ModelMtb StrainReference
Isoniazid (INH)0.0640.25THP-1H37Rv-lux[2]
Amikacin (AMI)> 40.5THP-1H37Rv-lux[2]
Ethambutol (EMB)80.5THP-1H37Rv-lux[2]
Levofloxacin (LEV)20.25THP-1H37Rv-lux[2]

Experimental Workflow and Protocols

The following section details the protocols for establishing an intramacrophage Mtb infection and assessing compound efficacy.

Diagram: General Workflow for Intramacrophage Activity Assay

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_readout Readout Phase Mtb_Culture 1. Culture Mtb (e.g., 7H9 broth) Infection 3. Infect Macrophages with Mtb (MOI = 1-10) Mtb_Culture->Infection Macrophage_Prep 2. Prepare Macrophages (e.g., Differentiate THP-1 cells) Macrophage_Prep->Infection Wash 4. Wash to Remove Extracellular Bacteria Infection->Wash Compound_Add 5. Add Test Compounds (and controls) Wash->Compound_Add Incubate 6. Incubate (e.g., 3-5 days) Compound_Add->Incubate Lyse 7. Lyse Macrophages Incubate->Lyse Quantify 8. Quantify Intracellular Mtb Lyse->Quantify

Caption: Workflow of an intramacrophage Mtb drug susceptibility assay.

Protocol 1: THP-1 Macrophage Infection Model with CFU Readout

This protocol describes the use of the human monocytic THP-1 cell line, which is differentiated into macrophage-like cells prior to infection.

Materials:

  • THP-1 cell line

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth with OADC supplement and 0.05% Tween 80

  • Middlebrook 7H11 agar

  • Sterile PBS

  • 0.1% Triton X-100 in PBS

  • 96-well or 24-well tissue culture plates

  • Test compounds and control drugs (e.g., isoniazid, rifampicin)

Procedure:

  • Culture and Differentiation of THP-1 Cells:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 2 mM L-glutamine at 37°C in a 5% CO₂ incubator.[1]

    • To differentiate, seed THP-1 cells into tissue culture plates at a density of 1 x 10⁵ cells/well (96-well plate) or 5 x 10⁵ cells/well (24-well plate).[1]

    • Add PMA to a final concentration of 20-100 ng/mL.[1][6]

    • Incubate for 48-72 hours to allow differentiation into adherent macrophages.[1]

    • After differentiation, wash the cells twice with fresh, pre-warmed RPMI-1640 medium without PMA and allow them to rest for 24 hours before infection.[1]

  • Preparation of Mtb Inoculum:

    • Grow Mtb H37Rv in 7H9 broth supplemented with OADC and 0.05% Tween 80 at 37°C with gentle shaking to mid-log phase (OD₆₀₀ of 0.6-0.8).[1]

    • Before infection, declump the bacterial suspension by passing it through a 27-gauge needle 5-10 times to obtain a single-cell suspension.[1]

    • Measure the OD₆₀₀ and calculate the bacterial concentration (an OD₆₀₀ of 1.0 is approximately 3 x 10⁸ bacteria/mL for Mtb).[4]

    • Dilute the bacterial suspension in RPMI-1640 medium (without antibiotics) to the desired concentration for infection.

  • Macrophage Infection:

    • Remove the medium from the differentiated THP-1 cells.

    • Add the prepared Mtb suspension to the macrophages at a multiplicity of infection (MOI) of 1 to 10 (bacteria to macrophage ratio).[4][7]

    • Incubate for 4 hours at 37°C and 5% CO₂ to allow for phagocytosis.[8]

    • After the incubation, wash the cells three times with pre-warmed PBS or medium to remove extracellular bacteria. Some protocols may include a short treatment with a low concentration of amikacin (e.g., 200 µg/mL for 30 min) to kill remaining extracellular bacteria, followed by washing.[8]

  • Compound Treatment:

    • Add fresh RPMI-1640 medium containing serial dilutions of the test compounds.[1]

    • Include appropriate controls: untreated infected cells (positive control for bacterial growth) and cells treated with known anti-TB drugs like isoniazid or rifampicin (positive control for inhibition).[1]

    • Incubate the plates for 3 to 5 days at 37°C and 5% CO₂.

  • Enumeration of Intracellular Bacteria (CFU Counting):

    • At the end of the incubation period, aspirate the medium from the wells.

    • Lyse the macrophages by adding 0.1% Triton X-100 in PBS and incubating for 10-15 minutes at room temperature.[1][9]

    • Prepare 10-fold serial dilutions of the cell lysates in PBS containing 0.05% Tween 80.[1]

    • Spot or plate the dilutions onto Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the colonies to determine the number of viable bacteria (CFU/mL) in each well. Calculate the percentage of inhibition relative to the untreated control.

Protocol 2: Intracellular Assay Using Luciferase-Expressing Mtb

This protocol offers a higher-throughput alternative to CFU counting by using a recombinant Mtb strain that constitutively expresses luciferase.

Materials:

  • All materials from Protocol 1

  • Mycobacterium tuberculosis H37Rv expressing a luciferase gene (e.g., H37Rv-lux).[2]

  • White, clear-bottom 96-well plates suitable for luminescence readings.

  • Luminometer.

  • Luciferase substrate (if required by the specific luciferase system, e.g., D-luciferin for firefly luciferase). Note: Vibrio harveyi lux operon-based systems are substrate-independent.[2][8]

Procedure:

  • Macrophage Differentiation and Infection:

    • Follow steps 1-3 from Protocol 1, seeding the differentiated THP-1 cells in white, clear-bottom 96-well plates.

  • Compound Treatment:

    • Follow step 4 from Protocol 1.

  • Quantification of Intracellular Bacteria (Luminescence):

    • At the desired time points (e.g., day 3, 5, or 7), measure the luminescence directly using a plate luminometer.[10]

    • If using a system that requires a substrate (like firefly luciferase), add the substrate according to the manufacturer's instructions before reading.

    • The luminescence signal (Relative Light Units, RLU) is directly proportional to the number of viable intracellular bacteria.

    • Calculate the percentage of inhibition based on the RLU values compared to the untreated control wells.

Protocol 3: Host Cell Cytotoxicity Assay (MTT Assay)

This assay should be run in parallel on uninfected macrophages to determine the toxicity of the test compounds.

Materials:

  • Differentiated, uninfected THP-1 macrophages in a 96-well plate.

  • Test compounds at the same concentrations used in the infection assay.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Microplate reader (570 nm).

Procedure:

  • Compound Treatment:

    • Prepare a plate of differentiated THP-1 cells as described in Protocol 1, step 1. Do not infect the cells.

    • Add serial dilutions of the test compounds to the wells. Include a "cells only" control (no compound) and a "lysis" control (e.g., Triton X-100) for 100% and 0% viability, respectively.

    • Incubate for the same duration as the infection assay (e.g., 3-5 days).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Aspirate the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The 50% cytotoxic concentration (CC50) can then be determined.

Signaling and Host-Pathogen Interaction

Mtb has evolved sophisticated mechanisms to manipulate macrophage signaling pathways to ensure its survival. Understanding these interactions is crucial for developing host-directed therapies.

Diagram: Simplified Mtb-Macrophage Interaction

G cluster_macrophage Inside Macrophage Mtb Mtb Phagosome Phagosome Mtb->Phagosome Phagocytosis Phago_Lysosome_Fusion Phagosome-Lysosome Fusion Mtb->Phago_Lysosome_Fusion Inhibition ROS_NO ROS / NO Production Mtb->ROS_NO Suppression Cytokines Cytokine Release (e.g., TNF-α) Mtb->Cytokines Modulation Macrophage Macrophage Phagosome->Phago_Lysosome_Fusion Maturation Lysosome Lysosome Lysosome->Phago_Lysosome_Fusion

References

Application Notes and Protocols: Synthesis of Carbamate Derivatives from the Imidazooxazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of carbamate derivatives based on the imidazooxazine scaffold, a promising class of compounds with potent anti-tuberculosis activity. The protocols and data presented are compiled from recent scientific literature and are intended to guide researchers in the development of novel therapeutics.

Overview and Rationale

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new and effective antitubercular agents. The 2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazine scaffold has been identified as a key pharmacophore in the development of such agents. Carbamate derivatives of this scaffold have demonstrated remarkable potency against Mtb, including clinically isolated resistant strains.[1][2][3][4][5]

The mechanism of action of these compounds involves the reductive activation of the nitro group by the deazaflavin-dependent nitroreductase (Ddn) enzyme within M. tuberculosis.[3][6][7][8] This activation leads to the generation of reactive nitrogen species, which are lethal to the bacteria. This targeted activation contributes to the selectivity of these compounds for Mtb.

This document provides a general methodology for the synthesis of these carbamate derivatives, safety precautions for handling hazardous reagents, and a summary of their biological activity.

Experimental Protocols

General Synthesis of Carbamate Derivatives

The following protocol describes a general method for the synthesis of carbamate derivatives from a substituted imidazooxazine alcohol.

Workflow for Carbamate Synthesis

Carbamate Synthesis Workflow start Start imidazooxazine Imidazooxazine Alcohol (e.g., Compound 15) start->imidazooxazine dissolve Dissolve in dry THF under N2 atmosphere imidazooxazine->dissolve cool Cool to 0 °C (ice bath) dissolve->cool add_base Add Triethylamine (Et3N) cool->add_base add_triphosgene Add Triphosgene add_base->add_triphosgene stir Stir at room temperature for 16 hours add_triphosgene->stir add_amine Add desired amine stir->add_amine reaction Reaction to form Carbamate Derivative add_amine->reaction workup Aqueous Work-up reaction->workup purification Purification by Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General workflow for the synthesis of carbamate derivatives.

Materials:

  • Substituted 2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol (e.g., Compound 15 )

  • Triphosgene

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Desired amine derivative

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the imidazooxazine alcohol (1.0 eq) in anhydrous THF.

  • Addition of Base: Add triethylamine (4.0 eq) to the suspension.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition of Triphosgene: Carefully add triphosgene (1.2 eq) portion-wise to the cooled mixture. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction to form Chloroformate Intermediate: Allow the reaction mixture to warm to room temperature and stir for 16 hours. The formation of the intermediate chloroformate can be monitored by thin-layer chromatography (TLC).

  • Addition of Amine: To the solution containing the in-situ generated chloroformate, add the desired amine (1.0-1.2 eq).

  • Carbamate Formation: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired carbamate derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions for Handling Triphosgene

Triphosgene is a safer alternative to phosgene gas but is still highly toxic and requires careful handling.

  • Engineering Controls: Always handle triphosgene in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, face shield, and appropriate chemical-resistant gloves.

  • Dispensing: Weigh and dispense triphosgene in the fume hood. Avoid creating dust.

  • Quenching: Any residual triphosgene or contaminated equipment should be quenched with a basic solution (e.g., sodium hydroxide solution) in the fume hood.

  • Waste Disposal: Dispose of triphosgene waste according to institutional safety guidelines for hazardous materials.

Quantitative Data Summary

The following tables summarize the in vitro activity of a series of imidazooxazine carbamate derivatives against M. tuberculosis H37Rv and their cytotoxicity against various cell lines.

Table 1: Antitubercular Activity and Cytotoxicity of Imidazooxazine Carbamate Derivatives [3]

CompoundR GroupMIC₉₀ (µM) vs Mtb H37RvIC₅₀ (µM) - HepG2IC₅₀ (µM) - MRC-5IC₅₀ (µM) - J774A.1Selectivity Index (SI) vs J774A.1
47 4-Fluorophenyl0.18>322>147>106>589
48 4-Chlorophenyl0.23>322>147>106>461
49 4-Bromophenyl0.21>322>147>106>505
50 4-Iodophenyl0.28>322>147>106>379
51 4-(Trifluoromethyl)phenyl0.22>322>147>106>482
52 3-Fluorophenyl0.34>322>147>106>312
53 3-Chlorophenyl0.31>322>147>106>342
54 3-Bromophenyl0.29>322>147>106>366
55 3-(Trifluoromethyl)phenyl0.25>322>147>106>424
56 4-(Methylsulfonyl)phenyl1.63>322>147>106>65

Note: Higher SI values indicate greater selectivity for the target pathogen over host cells.

Mechanism of Action: Activation by Ddn

The antitubercular activity of these nitro-imidazooxazine carbamates is dependent on their activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme in M. tuberculosis. This enzyme utilizes the reduced cofactor F₄₂₀ to reduce the nitro group of the drug, leading to the formation of reactive nitrogen species that are cytotoxic to the bacterium.

Prodrug Activation Pathway

Ddn Activation Pathway cluster_Mtb Mycobacterium tuberculosis Cell Prodrug Imidazooxazine Carbamate (Prodrug) Ddn Ddn Enzyme Prodrug->Ddn binds to F420_ox F420 (oxidized) Ddn->F420_ox regenerates Activated_Drug Activated Drug (Reactive Nitrogen Species) Ddn->Activated_Drug activates Fgd1 Fgd1 Enzyme F420_ox->Fgd1 cofactor F420_red F420H2 (reduced) F420_red->Ddn donates electrons Fgd1->F420_red regenerated PGL 6-Phosphogluconolactone Fgd1->PGL product G6P Glucose-6-Phosphate G6P->Fgd1 substrate Cell_Death Bacterial Cell Death Activated_Drug->Cell_Death leads to

Caption: Activation of imidazooxazine carbamates by the Ddn enzyme.

The prodrug enters the bacterial cell and is recognized by the Ddn enzyme. The reduced cofactor F₄₂₀H₂, regenerated by the F₄₂₀-dependent glucose-6-phosphate dehydrogenase (Fgd1), provides the electrons for the reduction of the nitro group on the imidazooxazine scaffold. This reduction generates reactive nitrogen species, including nitric oxide, which disrupt cellular respiration and mycolic acid biosynthesis, ultimately leading to bacterial cell death.[6][7][8][9][10]

Conclusion

The synthesis of carbamate derivatives from the imidazooxazine scaffold represents a viable strategy for the development of potent new antitubercular agents. The protocols and data provided herein offer a foundation for researchers to explore this promising class of compounds further. Careful adherence to safety protocols, particularly when handling triphosgene, is paramount. The targeted mechanism of action, involving activation by a specific mycobacterial enzyme, underscores the potential for developing highly selective and effective drugs against tuberculosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, a key intermediate for the anti-tuberculosis agent Pretomanid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol?

A1: Common starting materials include 2-bromo-4-nitroimidazole or 2-chloro-4-nitroimidazole, which are reacted with a chiral epoxide building block such as (R)-glycidol or (S)-epichlorohydrin.[1] Historically, 2,4-dinitroimidazole was used, but it is highly explosive and generally avoided in modern syntheses for safety reasons.[1][2]

Q2: What are the key steps in a typical synthesis?

A2: A typical synthesis involves the N-alkylation of the nitroimidazole with the chiral epoxide, followed by a cyclization step to form the imidazo[2,1-b]oxazine ring system.[1] Often, protecting groups are used for the hydroxyl group of the glycidol moiety to prevent side reactions, which requires subsequent deprotection steps.[1] Some modern approaches utilize a one-pot deprotection and cyclization to improve efficiency.[1][2]

Q3: I am observing a low yield in my synthesis. What are the potential causes?

A3: Low yields can stem from several factors:

  • Side Reactions: Undesired reactions such as ring-opening of the oxazine ring by nucleophiles (e.g., methoxide) can occur, especially at elevated temperatures or with prolonged reaction times.[1]

  • Incomplete Reactions: The N-alkylation step might be sluggish depending on the reactivity of the starting materials and the reaction conditions. For instance, trityl-protected glycidol has been reported to be less reactive, requiring higher temperatures.[1]

  • Degradation of the Product: The final product, Pretomanid, can be prone to degradation under certain conditions.[1]

  • Purification Losses: Multiple chromatographic purifications can lead to a significant loss of material.[1]

Q4: Are there any hazardous reagents I should be aware of?

A4: Yes, early syntheses utilized 2,4-dinitroimidazole, which is explosive.[2] The use of sodium hydride in dimethylformamide (NaH/DMF) can also pose an explosion risk, particularly on a larger scale.[1] It is recommended to use safer alternatives like 2-bromo-4-nitroimidazole and non-hazardous bases.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the N-alkylation step Incomplete reaction due to low reactivity of starting materials.Increase the reaction temperature and monitor the reaction progress by HPLC.[1] Consider using a more reactive protected glycidol derivative.
Side reactions consuming the starting materials.Optimize the reaction conditions, such as the choice of base and solvent. Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive.
Formation of side product 27 (methoxy adduct) Reaction of the product with methoxide generated in situ during deprotection/cyclization.Perform the one-pot deprotection/cyclization at low temperatures and carefully monitor the conversion by HPLC to avoid prolonged reaction times.[1]
Ring-opening of the imidazooxazine product Nucleophilic attack on the oxazine ring, particularly by methoxide.Minimize the exposure of the product to strong nucleophiles and basic conditions, especially at higher temperatures.[1]
Difficulty in purification Presence of closely related impurities.Optimize the reaction to minimize side product formation. Explore different chromatographic conditions (e.g., different solvent systems or stationary phases) or consider crystallization for purification.
Inconsistent results Variability in the quality of starting materials or reagents.Ensure the purity of starting materials, especially the chiral epoxide. Use freshly distilled solvents and properly dried reagents.

Data Presentation

Table 1: Comparison of Different Synthetic Routes to Pretomanid

Starting Materials Key Steps Overall Yield Reference
2,4-DinitroimidazoleFive steps including use of NaH/DMF17%[1]
2-Bromo-4-nitroimidazole, TBS-protected glycidolNucleophilic substitution, aryl moiety installation, deprotection, cyclization10%[1]
2-Chloro-4-nitroimidazole, (S)-epichlorohydrinN-alkylation, hydrolysis, selective TBS protection, benzylation, one-pot cleavage and cyclization28%[1]
2-Bromo-4-nitro-1H-imidazole, Protected (R)-glycidolsThree-step linear synthesis with one-pot deprotection/cyclizationup to 40%[1]

Experimental Protocols

Protocol 1: Three-Step Synthesis from 2-bromo-4-nitro-1H-imidazole and Protected (R)-glycidol [1][2]

  • N-Alkylation: 2-bromo-4-nitro-1H-imidazole (1.0 eq) is reacted with a protected (R)-glycidol (e.g., TBS-glycidol, 1.1 eq) in the presence of a base such as DIPEA in a solvent like toluene. The mixture is heated (e.g., 70-80 °C) until HPLC analysis indicates complete consumption of the imidazole starting material. The reaction mixture is then subjected to an aqueous workup.

  • Introduction of the Aryl Moiety (if applicable for Pretomanid synthesis): The product from the previous step is further functionalized.

  • One-Pot Deprotection and Cyclization: The protected intermediate is treated with an excess of a base like potassium carbonate (K₂CO₃) in methanol (MeOH) at a low temperature. The reaction progress is carefully monitored by HPLC. Upon completion, the product is isolated and purified.

Protocol 2: Synthesis from 2-chloro-4-nitroimidazole and (S)-epichlorohydrin [1]

  • N-Alkylation: 2-chloro-4-nitroimidazole is N-alkylated with (S)-epichlorohydrin.

  • Hydrolysis: The resulting epoxide is hydrolyzed to a diol.

  • Selective Protection: The primary alcohol of the diol is selectively protected with a silyl group (e.g., TBS).

  • Benzylation: The secondary hydroxyl group is then benzylated.

  • One-Pot Deprotection and Cyclization: The silyl protecting group is cleaved, followed by cyclization to afford the final product.

Visualizations

Synthesis_Pathway Start 2-Bromo-4-nitroimidazole + Protected (R)-glycidol Intermediate1 N-Alkylated Intermediate Start->Intermediate1 N-Alkylation (Base, Solvent, Heat) Product (S)-2-nitro-6,7-dihydro-5H- imidazo[2,1-b]oxazin-6-ol Intermediate1->Product One-Pot Deprotection & Cyclization (Base, MeOH)

Caption: General synthetic pathway for (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol.

Troubleshooting_Yield LowYield Low Yield Observed IncompleteAlkylation Incomplete N-Alkylation? LowYield->IncompleteAlkylation SideReactions Side Reactions Occurring? LowYield->SideReactions Degradation Product Degradation? LowYield->Degradation OptimizeAlkylation Optimize Alkylation: - Increase Temperature - Check Reagent Purity IncompleteAlkylation->OptimizeAlkylation OptimizeCyclization Optimize Cyclization: - Low Temperature - Monitor by HPLC SideReactions->OptimizeCyclization Purification Review Purification Strategy Degradation->Purification

Caption: Troubleshooting flowchart for low yield in the synthesis.

Side_Reaction Product (S)-2-nitro-6,7-dihydro-5H- imidazo[2,1-b]oxazin-6-ol SideProduct Ring-Opened Product (e.g., Methoxy Adduct) Product->SideProduct Nucleophilic Attack (Prolonged Reaction Time/ Higher Temperature) Methoxide Methoxide (CH3O-)

Caption: Depiction of a common side reaction leading to yield loss.

References

Technical Support Center: Synthesis of Biphenyl Analogues of PA-824

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of biphenyl analogues of PA-824. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during the synthesis of biphenyl analogues of PA-824, focusing on the critical biphenyl bond formation steps and purification.

I. Suzuki-Miyaura Coupling for Biphenyl Synthesis

The Suzuki-Miyaura coupling is a widely used method for forming the C-C bond between the two aromatic rings in the biphenyl moiety. However, challenges can arise, particularly when dealing with electron-deficient nitroimidazole scaffolds.

Q1: My Suzuki coupling reaction is resulting in a low yield or failing completely. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic check of the following is recommended:

  • Catalyst Activity and Choice: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation. For electron-deficient substrates like nitroimidazoles, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional ligands like triphenylphosphine.[1][2] Consider using pre-catalysts which can ensure the efficient generation of the active Pd(0) species.

  • Exclusion of Oxygen: Oxygen can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of boronic acids.[1][2] It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Base Selection: The choice of base is critical for activating the boronic acid. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective than sodium carbonate (Na₂CO₃).[2]

  • Solvent and Solubility: Ensure that all reactants are sufficiently soluble in the chosen solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used.[1]

Q2: I am observing significant amounts of homocoupling byproducts (biphenyl from the boronic acid and/or a dimer of my aryl halide). How can I minimize this?

A2: Homocoupling is a common side reaction in Suzuki couplings. To minimize it:

  • Rigorous Degassing: As mentioned, the exclusion of oxygen is the most critical factor in preventing the homocoupling of boronic acids.[1][2]

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help to favor the cross-coupling reaction.

  • Catalyst System: The choice of ligand can influence the rate of cross-coupling versus homocoupling. Screening different bulky phosphine ligands may be beneficial.

Q3: My starting aryl halide is being consumed, but I am isolating the dehalogenated product instead of the desired biphenyl. What is causing this?

A3: Dehalogenation is another common side reaction where the halide is replaced by a hydrogen atom. This can be caused by:

  • Source of Hydride: The hydride can originate from various sources in the reaction mixture, including the solvent (e.g., alcohols) or certain bases.

  • Reaction Conditions: Elevated temperatures can sometimes promote dehalogenation. Running the reaction at the lowest effective temperature may help.

  • Catalyst/Ligand Choice: Certain palladium-ligand complexes may be more prone to promoting dehalogenation. Experimenting with different ligands could mitigate this issue.

Q4: My boronic acid appears to be degrading during the reaction, leading to low yields. What is happening and how can I prevent it?

A4: Boronic acids, especially electron-deficient ones, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. To address this:

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA ester, can prevent premature decomposition.[1]

  • Anhydrous Conditions: If using a boronate ester, running the reaction under anhydrous conditions can prevent hydrolysis back to the less stable boronic acid.

  • Reaction Time: Minimizing the reaction time can reduce the extent of boronic acid decomposition. Monitor the reaction closely by TLC or LC-MS.

II. Ullmann Coupling for Biphenyl Synthesis

The Ullmann reaction provides an alternative, copper-catalyzed route to biphenyl analogues. However, it often requires harsher conditions than Suzuki coupling.

Q1: My Ullmann coupling is not proceeding, or the yield is very low. What are the critical parameters to optimize?

A1: The success of an Ullmann coupling is highly dependent on the reaction conditions:

  • Reaction Temperature: Traditional Ullmann reactions often require high temperatures (typically >150 °C).[3][4] Ensure your reaction is reaching the necessary temperature.

  • Copper Source and Activation: The form of copper used is critical. Activated copper powder or copper(I) salts (e.g., CuI) are commonly employed. The use of ligands can also significantly improve the reaction.

  • Substrate Reactivity: Ullmann couplings are generally more effective with electron-deficient aryl halides. The nitro group on the imidazole ring of PA-824 precursors can facilitate this reaction.[4]

Q2: I am observing a significant amount of side products in my Ullmann reaction. What are the likely culprits and how can I avoid them?

A2: Side reactions in Ullmann couplings can be problematic. Common issues include:

  • Homocoupling: Similar to Suzuki coupling, homocoupling of the aryl halide can occur. Using an excess of one of the coupling partners can sometimes favor the desired cross-coupling product.

  • Reduction of the Nitro Group: The high temperatures and the presence of copper can potentially lead to the reduction of the nitro group on the imidazole ring. Careful monitoring of the reaction and using the lowest effective temperature is advised.

III. Purification of Biphenyl Analogues of PA-824

The final biphenyl analogues of PA-824 are often polar compounds, which can present purification challenges.

Q1: I am struggling to purify my final biphenyl analogue. It is either not retained on my column or I get poor separation. What strategies can I employ?

A1: The purification of polar, nitrogen-containing heterocyclic compounds often requires specialized chromatographic techniques:

  • Normal-Phase Chromatography with Modifiers: If using silica gel, poor peak shape (tailing) is common for basic compounds like imidazoles. Adding a small amount of a basic modifier, such as triethylamine or ammonia, to your eluent can significantly improve the separation.[5]

  • Reversed-Phase Chromatography: For highly polar compounds that are not well-retained on standard C18 columns, consider using a column with a more polar stationary phase (e.g., a polar-embedded or polar-endcapped column) that is stable in highly aqueous mobile phases.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for the purification of very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high organic content.[5]

  • Recrystallization: If a solid, recrystallization can be a powerful purification technique. Careful solvent selection is key to obtaining high purity crystals.[5]

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O1001285A standard, reliable catalyst system.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95Bulky, electron-rich ligand provides excellent yield for challenging substrates.
PdCl₂(dppf)-Cs₂CO₃THF/H₂O801690Effective for a range of aryl bromides.
NiCl₂(PCy₃)₂-K₃PO₄2-Me-THF10018~90A cost-effective nickel-based alternative.

Note: Yields are representative and can vary depending on the specific substrates and reaction scale.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of dioxane and water). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and ligand if required.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

General Protocol for Purification of Polar Biphenyl Analogues by Column Chromatography
  • Stationary Phase Selection: For most applications, silica gel is a suitable stationary phase.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system. For polar, basic compounds, a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) with the addition of a small amount of triethylamine (0.1-1%) is often effective.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the less polar mobile phase and gradually increase the polarity (gradient elution) to elute the compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_catalyst Check Catalyst and Ligand Activity start->check_catalyst check_oxygen Ensure Rigorous Exclusion of Oxygen start->check_oxygen check_base Optimize Base Selection start->check_base check_solubility Verify Reactant Solubility start->check_solubility homocoupling Observe Homocoupling Byproducts start->homocoupling dehalogenation Observe Dehalogenation start->dehalogenation protodeboronation Suspect Boronic Acid Decomposition start->protodeboronation solution_catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->solution_catalyst solution_oxygen Thoroughly Degas Solvents and Reagents check_oxygen->solution_oxygen solution_base Use Stronger Base (e.g., K3PO4, Cs2CO3) check_base->solution_base solution_solubility Screen Different Solvent Systems check_solubility->solution_solubility solution_homocoupling Optimize Stoichiometry and Degassing homocoupling->solution_homocoupling solution_dehalogenation Adjust Temperature and Screen Ligands dehalogenation->solution_dehalogenation solution_protodeboronation Use Boronate Esters (Pinacol, MIDA) protodeboronation->solution_protodeboronation

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Synthetic_Workflow Start Starting Materials (Aryl Halide & Boronic Acid) Suzuki_Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Suzuki_Coupling Workup Aqueous Workup Suzuki_Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Biphenyl Analogue Purification->Final_Product

Caption: General synthetic workflow for biphenyl analogues of PA-824 via Suzuki coupling.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for Imidazooxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving imidazooxazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful synthesis of these important compounds. Given the unique electronic properties of the imidazooxazine scaffold, this guide adapts established principles of Suzuki-Miyaura cross-coupling for this specific class of heterocycles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an imidazooxazine derivative is showing low to no conversion. What are the most common initial checks?

A1: When encountering low or no yield, begin by verifying the fundamentals of the reaction setup. First, ensure the integrity of your reagents. Boronic acids can degrade over time; check for signs of protodeboronation or the formation of boroxine anhydrides.[1] Your palladium catalyst, especially if it is a Pd(0) source like Pd₂(dba)₃, can also degrade.[2] It is crucial to use an active catalyst and high-purity, anhydrous solvents and bases. Finally, confirm that an inert atmosphere (argon or nitrogen) was maintained throughout the reaction, as oxygen can lead to catalyst deactivation and unwanted side reactions.[2]

Q2: I suspect catalyst poisoning from the nitrogen atoms in my imidazooxazine core. How can I mitigate this?

A2: Catalyst poisoning by Lewis basic nitrogen atoms is a common issue with N-heterocycles and can lead to catalyst deactivation.[2][3] The imidazooxazine system contains multiple potential coordination sites. To address this, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[2] These ligands can sterically shield the palladium center, preventing strong coordination with the nitrogen atoms of your substrate.

  • Use of Precatalysts: Modern palladium precatalysts, like Buchwald's G3 or G4 palladacycles, are designed for the efficient in-situ generation of the active Pd(0) species, which can minimize the opportunity for deactivation before the catalytic cycle begins.[2]

  • Slow Addition: Adding the imidazooxazine halide slowly to the reaction mixture can help to keep its concentration low, thereby reducing its inhibitory effect on the catalyst.[2]

  • Lewis Acid Additives: The addition of a Lewis acid, such as trimethyl borate, has been shown to prevent catalyst poisoning by coordinating with the Lewis-basic heteroatoms, thus freeing the palladium catalyst to participate in the reaction.[1][3]

Q3: What are the most common side reactions I should look out for, and how can I minimize them?

A3: The three most prevalent side reactions in Suzuki couplings, particularly with heteroaromatic substrates, are protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond from a proton source (e.g., water).[1] This is especially problematic with electron-deficient heteroaryl boronic acids.[2]

    • Mitigation: Use more stable boronic esters (e.g., pinacol, MIDA) or trifluoroborate salts.[1][4] Running the reaction under anhydrous conditions can also be beneficial.[2]

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl from the coupling of two boronic acid molecules or two aryl halide molecules. The presence of oxygen can promote the homocoupling of boronic acids.[1][2]

    • Mitigation: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[2]

  • Dehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. It can happen after the oxidative addition step if the palladium complex reacts with a hydride source in the mixture, such as an amine base or an alcohol solvent.[1]

    • Mitigation: Careful selection of the base and solvent system is important. Screening different conditions may be necessary to find a system that minimizes this side reaction.

Q4: How do I choose the optimal base and solvent for my imidazooxazine derivative?

A4: The choice of base and solvent is critical and often substrate-dependent. There is no single "best" combination, and screening is often required.

  • Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4] For N-heterocycles, inorganic bases are generally preferred.

    • Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4][5] Cs₂CO₃ is often found to be highly effective.[6]

  • Solvent: The solvent must be able to dissolve the reactants and stabilize the catalytic intermediates.

    • Aprotic solvents like dioxane, THF, and DMF are commonly used, often with water as a co-solvent to aid in dissolving the inorganic base.[2] For instance, a 4:1 or 10:1 mixture of dioxane to water is a good starting point.[2][5]

Q5: Can microwave irradiation improve my reaction?

A5: Yes, microwave-assisted Suzuki coupling can be highly effective, especially for heterocyclic compounds.[7][8] Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and fewer byproducts by minimizing thermal decomposition.[8][9] If you are facing long reaction times or low yields with conventional heating, exploring microwave conditions is a recommended strategy.[7][10]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki coupling of imidazooxazine derivatives.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst. 2. Poor quality reagents (degraded boronic acid, wet solvent/base). 3. Catalyst poisoning by the imidazooxazine nitrogen atoms. 4. Insufficiently reactive halide (e.g., chloride).1. Use a fresh batch of palladium catalyst or a robust precatalyst. 2. Use freshly opened, anhydrous solvents and finely powdered, dry base. Check boronic acid purity. 3. Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos).[2] 4. For aryl chlorides, a more active catalyst system is often required. Increase reaction temperature.[4]
Protodeboronation of Boronic Acid 1. Presence of water or other protic sources. 2. High reaction temperature. 3. Unstable boronic acid.1. Use anhydrous conditions if possible. 2. Screen lower reaction temperatures. 3. Switch to a more stable boronic ester (pinacol, MIDA) or a trifluoroborate salt.[4]
Significant Homocoupling 1. Presence of oxygen in the reaction mixture. 2. Inefficient generation of the active Pd(0) species from a Pd(II) precatalyst.1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere (Ar or N₂).[2] 2. Use a well-defined Pd(0) source or a precatalyst known for clean activation.
Dehalogenation of Imidazooxazine Halide 1. Reaction with a hydride source after oxidative addition.1. Screen different bases and solvents. Avoid amine bases or alcoholic solvents if this is a major issue.[1]
Poor Solubility of Starting Materials 1. Inappropriate solvent system.1. Screen a range of solvents or solvent mixtures (e.g., dioxane/water, DMF, toluene). 2. Increase the reaction temperature.[2]

Data Presentation: Recommended Starting Conditions

The following tables summarize reaction conditions that have been successfully applied to various nitrogen-containing heterocycles. These should serve as a starting point for the optimization of Suzuki coupling reactions with imidazooxazine derivatives.

Table 1: Effect of Different Bases on Suzuki Coupling Yields (Adapted from studies on various N-heterocycles)

EntryBaseSolvent SystemTypical Yield Range (%)Reference
1K₃PO₄Dioxane/H₂O85-99[5]
2K₂CO₃Ethanol/H₂O70-95[10]
3Cs₂CO₃Dioxane80-98[6][11]
4CsFDME/H₂O75-90[7]
5KOHEtOH/H₂O88-96[9]

Table 2: Screening of Palladium Catalysts and Ligands (Commonly used systems for challenging heterocyclic couplings)

Catalyst / PrecatalystLigandTypical Loading (mol%)Key Features & ApplicationsReference
Pd(PPh₃)₄-2-5Classic, widely used catalyst.[12]
Pd(OAc)₂SPhos / XPhos1-2Highly active for N-heterocycles and aryl chlorides.[5][13]
XPhos Pd G3-0.5-2Air-stable precatalyst, excellent for challenging substrates.[14]
PdCl₂(dppf)-2-5Good general-purpose catalyst, often used in initial screens.[11][15]
(A-taphos)₂PdCl₂-10Effective under microwave conditions for imidazopyrazines.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling (Adapted for Imidazooxazine Derivatives)

This protocol is a general starting point and should be optimized for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-imidazooxazine derivative (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[14]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes by evacuating and backfilling the vessel three times.[2]

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[14]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 10:1 v/v) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[12][14]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[14]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.

Microwave-Assisted Suzuki Coupling Protocol (Adapted from Imidazopyrazine Synthesis)

  • Reaction Setup: In a microwave-safe glass vial, combine the bromo-imidazooxazine (1 equiv.), boronic acid (1.5 equiv.), CsF (3 equiv.), and (A-taphos)₂PdCl₂ (10 mol%) in a 4:1 mixture of DME and water.[7]

  • Degassing: Purge the solution with argon for 10 minutes.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor to the optimized temperature (e.g., 135 °C) for a set time (e.g., 20-40 minutes).[7][10]

  • Workup and Purification: After cooling, extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by column chromatography.[7]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_workup Workup & Purification reagents 1. Add Halo-Imidazooxazine, Boronic Acid/Ester, Base inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst 3. Add Pd Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat with Vigorous Stirring solvent->heat monitor 6. Monitor by TLC / LC-MS heat->monitor quench 7. Quench & Extract monitor->quench purify 8. Column Chromatography quench->purify product Pure Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting Logic

G cluster_optimization Optimization Strategy start Low / No Yield check_reagents Check Reagent Quality (Catalyst, Boronic Acid, Solvents, Base) start->check_reagents check_conditions Review Reaction Setup (Inert Atmosphere, Temperature) start->check_conditions screen_ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) check_reagents->screen_ligand If poisoning suspected use_ester Use Boronic Ester (Pinacol, MIDA) check_reagents->use_ester If protodeboronation is observed screen_base Screen Bases (K3PO4, Cs2CO3) check_conditions->screen_base screen_solvent Screen Solvents (Dioxane, DMF, Toluene) check_conditions->screen_solvent If solubility is poor success Improved Yield screen_ligand->success screen_base->success screen_solvent->success use_ester->success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Enhancing the Metabolic Stability of Imidazooxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the metabolic stability assessment of imidazooxazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it critical for imidazooxazine derivatives?

A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][2] For imidazooxazine derivatives, which are often developed as therapeutic agents, high metabolic stability is crucial.[3][4] Rapid metabolism (low stability) can lead to a short duration of action, poor bioavailability, and reduced in vivo efficacy, as the parent compound is quickly cleared from the body.[5][6][7] Conversely, excessively high stability might lead to drug accumulation and potential toxicity.[7] Assessing metabolic stability early in drug discovery helps prioritize compounds with favorable pharmacokinetic profiles.[8][9]

Q2: Which in vitro experimental systems are most common for assessing the metabolic stability of these derivatives?

A2: The most common in vitro systems are liver microsomes, S9 fractions, and hepatocytes.[10]

  • Liver Microsomes: These are subcellular fractions containing Phase I drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), which are responsible for the oxidative metabolism of over 75% of clinical drugs.[11][12][13] They are cost-effective, easy to use, and ideal for high-throughput screening of Phase I metabolism.[11]

  • Plasma: Stability in plasma is assessed to identify compounds susceptible to hydrolysis by plasma enzymes like esterases and amidases.[5][14] This is particularly relevant for derivatives containing ester or amide functional groups.[5][6]

Q3: What are the key parameters obtained from a metabolic stability assay?

A3: The primary parameters are the in vitro half-life (t½) and the intrinsic clearance (Clint).

  • In Vitro Half-Life (t½): This is the time required for 50% of the parent compound to be metabolized under the specific assay conditions. It is calculated from the slope of the natural logarithm plot of the compound concentration versus time.[6]

  • Intrinsic Clearance (Clint): This parameter represents the intrinsic ability of the liver (or another system) to metabolize a drug. It relates the rate of metabolism to the drug concentration and is a key value for predicting in vivo clearance.[1][15]

Q4: My imidazooxazine derivative shows high clearance in liver microsomes. What are the common metabolic pathways and strategies to improve its stability?

A4: High clearance in liver microsomes suggests susceptibility to metabolism, often by CYP enzymes.[12][13] Common metabolic reactions include oxidation, N-dealkylation, and hydroxylation. To improve stability, consider the following strategies:

  • Bioisosteric Replacement: This involves substituting a metabolically liable group with another group that has similar physical or chemical properties but is more stable.[16][17] For example, replacing a metabolically vulnerable hydrogen with deuterium or fluorine can block sites of oxidation.[18][19] Introducing steric hindrance near the site of metabolism can also prevent enzyme binding.[20]

  • Structural Modification: Minor changes, such as altering ring substitution patterns or modifying linker groups, can significantly impact metabolic stability by changing the molecule's interaction with metabolizing enzymes.[9]

Troubleshooting Guide

Q1: My compound shows significant disappearance in the control incubation without the NADPH cofactor. What does this indicate?

A1: Disappearance in the absence of the NADPH cofactor suggests non-CYP mediated degradation. Potential causes include:

  • Chemical Instability: The compound may be unstable in the incubation buffer (e.g., pH instability).

  • Metabolism by other enzymes: Liver microsomes contain other enzymes like esterases that do not require NADPH.[12]

  • Binding to Plasticware: The compound might be adsorbing to the surfaces of the incubation tubes or plates.

Q2: I am observing high variability between my experimental replicates. What are the likely causes?

A2: High variability can stem from several sources:

  • Pipetting Errors: Inconsistent volumes of the compound, microsomes, or cofactor solutions.

  • Poor Compound Solubility: If the compound is not fully dissolved, it can lead to inconsistent concentrations in the incubation. The final concentration of solvents like DMSO should typically be less than 0.5%.[10]

  • Inconsistent Incubation Times: Inaccurate timing of starting and stopping the reactions, especially for very fast or slow time points.

  • Microsome Inhomogeneity: Ensure the microsomal stock is mixed thoroughly (but gently) before aliquoting, as the protein can settle.

Q3: The positive control compound is not degrading as expected. What should I do?

A3: If the positive control (e.g., Dextromethorphan, Midazolam) shows unexpectedly high stability, it points to a problem with the assay system itself.[10]

  • Inactive Cofactor: The NADPH solution may have degraded. Prepare it fresh before each experiment.

  • Inactive Microsomes: The liver microsomes may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles) or handling. Always thaw them quickly at 37°C and keep them on ice.[10]

  • Incorrect Buffer pH: The pH of the phosphate buffer should be confirmed to be 7.4, as enzyme activity is pH-dependent.[10]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate key processes in assessing and enhancing the metabolic stability of imidazooxazine derivatives.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock (e.g., 10 mM in DMSO) incubate Incubate Compound with Microsomes & Buffer at 37°C prep_compound->incubate prep_microsomes Thaw & Dilute Liver Microsomes prep_microsomes->incubate prep_cofactor Prepare NADPH Cofactor Solution initiate Initiate Reaction with NADPH incubate->initiate timepoints Sample at Time Points (0, 5, 15, 30, 45 min) initiate->timepoints terminate Terminate Reaction (e.g., Acetonitrile + IS) timepoints->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t½, and Clint analyze->calculate G Compound Imidazooxazine Derivative CYP450 CYP450 Enzymes (e.g., CYP3A4, 2D6) Compound->CYP450 Oxidation Phase1 Oxidized Metabolite (Phase I Metabolism) CYP450->Phase1 UGT UGT Enzymes Phase1->UGT Glucuronidation Excretion Excretion Phase1->Excretion Phase2 Conjugated Metabolite (Phase II Metabolism) UGT->Phase2 Phase2->Excretion G start Initial Imidazooxazine Derivative screen Screen in Liver Microsome Assay start->screen decision Metabolically Stable? screen->decision pass Advance to Further Studies decision->pass Yes fail Identify Site of Metabolism decision->fail No modify Apply Bioisosteric Replacement or Structural Modification fail->modify resynthesize Re-synthesize New Analog modify->resynthesize resynthesize->screen Re-test

References

Technical Support Center: Enhancing Aqueous Solubility of 2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the aqueous solubility of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazine analogues.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My 2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazine analogue shows very low aqueous solubility. What are the initial steps to address this?

A1: Low aqueous solubility is a known challenge for this class of compounds, including the clinical candidate pretomanid.[1][2] The initial steps to address this issue involve a systematic approach:

  • Accurate Solubility Measurement: First, ensure you have a reliable measurement of the compound's kinetic and thermodynamic solubility. This baseline data is crucial for evaluating the effectiveness of any enhancement strategy.

  • Physicochemical Property Analysis: Analyze the physicochemical properties of your analogue. High lipophilicity is a common characteristic of this scaffold.[2]

  • Structural Modification Strategy: Consider targeted structural modifications. Introducing polar functionalities or replacing lipophilic moieties with more hydrophilic groups can significantly improve solubility. For instance, replacing a phenyl ring with a pyridine or pyrimidine has shown promise in improving the solubility of related compounds.[3][4]

  • Formulation Approaches: Explore simple formulation strategies as a preliminary step. This can include pH adjustment if your molecule has ionizable groups, or the use of co-solvents.

Q2: I am trying to improve solubility through structural modification, but I'm losing the desired biological activity. How can I balance solubility and activity?

A2: Balancing solubility and biological activity is a common challenge in medicinal chemistry. Here are some strategies:

  • Targeted Modifications: Instead of making large structural changes, introduce small, polar functional groups at positions that are less likely to interact with the biological target.

  • Hybrid Molecules: Consider creating hybrid molecules by combining your pharmacophore with a scaffold known for good physicochemical properties. For example, hybrids of pretomanid and oxazolidinones have been synthesized, which in some cases, maintain antitubercular activity with improved solubility.[1]

  • Structure-Activity Relationship (SAR) Studies: Conduct thorough SAR studies to understand which parts of the molecule are essential for activity and which can be modified to enhance solubility.

Q3: My solubility measurements are inconsistent. What could be the cause?

A3: Inconsistent solubility measurements can arise from several factors:

  • Equilibrium Not Reached: In thermodynamic solubility assays, it is crucial to ensure that equilibrium has been reached. This may require longer incubation times (24-48 hours) with agitation.

  • Compound Purity: Impurities in your compound can affect its solubility. Ensure you are using a highly purified sample.

  • pH of the Medium: The pH of the aqueous medium can significantly impact the solubility of ionizable compounds. Ensure the buffer is properly prepared and the pH is stable throughout the experiment.

  • Solid-State Form: Different polymorphic forms of a compound can have different solubilities. Characterize the solid-state form of your material to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques to improve the aqueous solubility of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazine analogues?

A1: Several techniques can be employed, broadly categorized as:

  • Chemical Modifications:

    • Salt Formation: If the molecule has acidic or basic centers, forming a salt can significantly increase aqueous solubility.

    • Prodrugs: Designing a more soluble prodrug that is converted to the active compound in vivo.

    • Structural Analogue Synthesis: As discussed, introducing polar groups (e.g., -OH, -NH2, heterocycles) or replacing lipophilic groups. For example, bioisosteric replacement of a phenyl group with pyridine or pyrimidine has been shown to improve solubility in this class of compounds.[3][4]

  • Physical Modifications:

    • Particle Size Reduction: Micronization or nanocrystallization increases the surface area-to-volume ratio, which can improve the dissolution rate.

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can enhance solubility.

    • Co-crystals: Forming a crystalline structure with a co-former molecule can alter the physicochemical properties, including solubility.

  • Formulation-Based Approaches:

    • Use of Co-solvents: Mixtures of water and a water-miscible solvent can increase the solubility of hydrophobic compounds.

    • Surfactants: The use of surfactants to form micelles that can encapsulate the drug molecule.

    • Complexation: Using cyclodextrins to form inclusion complexes that enhance solubility.

Q2: What is the typical aqueous solubility of pretomanid, a key compound in this class?

A2: Pretomanid is known to have poor aqueous solubility.[1][2] Reported values indicate its solubility is low, for instance, one study mentions a solubility of less than 10 µg/mL.[1] Another source indicates a water solubility of 0.17 mg/mL at pH 6.5, which decreases to 0.12 mg/mL at pH 7.4.[5]

Q3: How does the introduction of different functional groups affect the solubility of these analogues?

A3: The introduction of polar functional groups generally increases aqueous solubility. For instance, the synthesis of pretomanid-oxazolidinone hybrids, which incorporated the more polar morpholine ring from linezolid, resulted in a threefold increase in solubility for some analogues.[1] Specifically, one of the most soluble hybrids (compound 8f in the cited study) reached a solubility of 31 µg/mL.[1]

Data Presentation

Table 1: Aqueous Solubility of Selected 2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazine Analogues

CompoundStructural ModificationAqueous Solubility (µg/mL)Fold Increase vs. Pretomanid
PretomanidParent Compound< 10[1]-
Hybrid 8aIncorporation of phenyl and morpholine rings from linezolid~30[1]~3
Hybrid 8cIncorporation of phenyl and morpholine rings from linezolid~30[1]~3
Hybrid 8fAnalogue with greatest solubility in the series31[1]>3

Experimental Protocols

Protocol 1: Thermodynamic Aqueous Solubility Measurement (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Materials:

  • Test compound (solid form)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC grade water and acetonitrile

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of the solid test compound to a vial.

  • Add a known volume of PBS (pH 7.4) to the vial.

  • Seal the vial and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in µg/mL or µM based on the measured concentration and the dilution factor.

Protocol 2: Kinetic Aqueous Solubility Measurement (Turbidimetric Method)

This high-throughput method is suitable for early-stage discovery to quickly assess the solubility of a large number of compounds.

Materials:

  • Test compound dissolved in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Dispense PBS (pH 7.4) into the wells of a 96-well plate.

  • Add a small volume of the concentrated DMSO stock solution of the test compound to the wells to achieve the desired starting concentration.

  • Perform serial dilutions across the plate to create a range of compound concentrations.

  • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm).

  • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation start Low Solubility Identified in Analogue measure Measure Kinetic & Thermodynamic Solubility start->measure chem_mod Chemical Modification (e.g., add polar groups) measure->chem_mod phys_mod Physical Modification (e.g., nanosizing) measure->phys_mod formulation Formulation Approach (e.g., co-solvents) measure->formulation remeasure Re-measure Solubility chem_mod->remeasure phys_mod->remeasure formulation->remeasure activity Assess Biological Activity remeasure->activity balance Balance Solubility & Activity activity->balance balance->chem_mod Iterate end Optimized Analogue balance->end

Caption: Workflow for improving the aqueous solubility of novel compounds.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Solubility Results equilibrium Equilibrium Not Reached start->equilibrium purity Compound Impurity start->purity ph Incorrect/Unstable pH start->ph polymorphism Different Crystal Forms start->polymorphism increase_time Increase Incubation Time equilibrium->increase_time purify Re-purify Compound purity->purify check_buffer Verify Buffer pH ph->check_buffer characterize Characterize Solid State polymorphism->characterize

Caption: Troubleshooting guide for inconsistent solubility measurements.

References

Troubleshooting low efficacy in mouse models of tuberculosis infection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for researchers utilizing mouse models of Mycobacterium tuberculosis (Mtb) infection. This resource provides troubleshooting guidance and answers to frequently asked questions to address challenges related to low or variable efficacy of novel drug candidates and therapeutic regimens.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Host Factors

Question 1: My drug shows high efficacy in BALB/c mice but low efficacy in C57BL/6 mice. Why is there a discrepancy?

Answer: This is a common observation and is often rooted in the distinct immunological profiles of these two commonly used inbred mouse strains.

  • Immune Response Polarization: BALB/c mice tend to mount a Th2-biased immune response, while C57BL/6 mice are predisposed to a stronger Th1 response.[1][2] A robust Th1 response, characterized by the production of IFN-γ, is critical for controlling Mtb infection.[1] If your drug's mechanism of action relies on or is enhanced by a strong cell-mediated (Th1) immune response, its efficacy may appear lower in the Th2-prone BALB/c strain.

  • Genetic Background: C57BL/6 mice are generally considered more resistant to Mtb infection than BALB/c mice, which can influence the baseline disease progression and the observable effect of a therapeutic agent.[3][4]

  • Pathology: The nature of the lung lesions can differ. While neither strain typically forms the caseous, cavitating granulomas seen in humans, the cellular composition and structure of the granulomas can vary, potentially affecting drug penetration and efficacy.[4][5]

Troubleshooting Steps:

  • Characterize the Immune Response: Profile the cytokine responses (e.g., IFN-γ, IL-4, IL-10, IL-17) in both strains during infection and treatment to understand the immunological environment.[1]

  • Evaluate in a Third Strain: Consider testing your compound in a different strain, such as the C3HeB/FeJ mouse, which develops more human-like caseous necrotic granulomas.[4] This can provide insights into efficacy in different pathological contexts.

  • Mechanism of Action Studies: Investigate if your drug's efficacy is dependent on specific host immune functions that differ between the strains.

Question 2: Why is the efficacy of Pyrazinamide (PZA) inconsistent in my acute infection model?

Answer: The efficacy of PZA is highly dependent on the host's adaptive immune response and the stage of infection.[6][7]

  • Dependence on Immunity: PZA's bactericidal activity is maximal in the acidic microenvironment of phagosomes within activated macrophages.[6] This activation is a hallmark of the adaptive immune response.

  • Acute vs. Chronic Infection:

    • In an acute model (e.g., treatment initiated 14 days post-infection), the adaptive immune response is still developing. Macrophages may not be fully activated, leading to a neutral pH in the phagosomes and rendering PZA less effective.[6][8]

    • In a chronic model (e.g., treatment initiated >28 days post-infection), a robust adaptive immune response has been established, leading to macrophage activation, phagosome acidification, and significantly enhanced PZA efficacy.[6][8]

Troubleshooting Steps:

  • Adjust the Model: To properly evaluate PZA or drugs with similar mechanisms, utilize a chronic infection model where treatment begins at least 4-6 weeks after a low-dose aerosol infection.[8]

  • Use Immunocompetent Mice: Ensure you are using immunocompetent mouse strains (e.g., BALB/c, C57BL/6) as PZA shows minimal activity in immunodeficient mice (e.g., athymic nude mice).[6]

Category 2: Experimental Protocol

Question 3: My results show high variability in bacterial load between mice in the same group. What are the potential causes?

Answer: High inter-animal variability can obscure true treatment effects. The most common causes relate to the infection procedure.

  • Infection Route and Dose:

    • Aerosol Infection: While considered the gold standard for mimicking natural infection, achieving a consistent low-dose implantation of bacteria in the lungs of each mouse can be challenging. Variations in the aerosol generation or in the breathing patterns of individual mice can lead to different initial bacterial loads.

    • Intravenous (IV) Injection: While generally leading to more uniform organ seeding initially, technical errors during tail vein injection can result in part of the inoculum being delivered subcutaneously, leading to vastly different bacterial loads in the target organs (lungs, spleen).[9]

  • Bacterial Clumping: M. tuberculosis can grow in clumps. If the bacterial suspension is not properly sonicated or passed through a syringe to create a single-cell suspension before infection, mice may receive vastly different numbers of viable bacteria.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Always prepare a fresh single-cell suspension of Mtb. Briefly sonicate the bacterial stock and pass it through a small-gauge needle multiple times immediately before infection to break up clumps.

  • Verify Implanted Dose: On Day 1 post-infection, sacrifice a small cohort of mice (3-5) from each infection group to determine the actual number of bacteria implanted in the lungs (and spleen for IV infections). This confirms the consistency of your infection procedure.[9]

  • Refine Infection Technique: For aerosol infections, ensure the exposure chamber is calibrated and operated consistently. For IV infections, ensure all personnel are highly proficient in the technique.

Question 4: I switched from an intravenous (IV) to an aerosol infection model, and now my drug appears less effective. Is this expected?

Answer: Yes, this can be an expected outcome. The route of infection significantly influences the disease pathogenesis and the host immune response, which can alter apparent drug efficacy.[10][11]

  • Immune Response Kinetics: The IV route introduces bacteria directly into the bloodstream, leading to rapid dissemination to the spleen and other organs. This can trigger a faster and more systemic immune response compared to the aerosol route, where the initial response is localized to the lungs.[10][11] A more rapid immune response can synergize with the drug to clear bacteria more quickly.

  • Virulence: A low-dose aerosol infection can be more virulent, with faster bacillary growth in the lungs and shorter host survival time compared to a much larger IV inoculum.[12] This more aggressive disease progression in the primary target organ may pose a greater challenge to the drug.

  • Bacterial Killing Kinetics: Studies have shown that the IV model can exhibit slower bactericidal killing kinetics with some combination regimens compared to aerosol models.[9][13]

Troubleshooting Flowchart:

G start Low Efficacy Observed After Switching from IV to Aerosol Model check_immune Assess Immune Response Kinetics (e.g., T-cell activation in lung vs. spleen) start->check_immune check_pathology Compare Lung Pathology (Granuloma size, cellular infiltration) start->check_pathology check_pk Evaluate Drug Pharmacokinetics (PK) Is lung penetration sufficient? start->check_pk slower_immune Slower/Localized Immune Response in Aerosol Model check_immune->slower_immune severe_pathology More Severe Lung Pathology in Aerosol Model check_pathology->severe_pathology poor_pk Inadequate Drug Concentration at Site of Infection check_pk->poor_pk conclusion Conclusion: Apparent lower efficacy is likely due to more stringent nature of the aerosol model. Consider dose optimization or combination therapy. slower_immune->conclusion severe_pathology->conclusion poor_pk->conclusion

Caption: Troubleshooting workflow for lower drug efficacy in aerosol vs. IV models.

Category 3: Treatment and Formulation

Question 5: My drug formulation includes Rifampicin (RIF) and Isoniazid (INH) administered together. Could this be affecting efficacy?

Answer: Yes, co-formulation and co-administration of RIF and INH can be problematic and may lead to reduced RIF bioavailability.

  • Chemical Interaction: In an acidic environment, such as the stomach, INH can accelerate the hydrolysis of RIF into a poorly absorbed precipitate (3-formyl rifamycin SV).[14] This interaction reduces the amount of RIF that is absorbed into circulation, lowering its effective concentration and therapeutic efficacy.

  • Antagonism: Some studies, though results vary between laboratories, have suggested a potential antagonism between RIF and INH when administered simultaneously, which could result in less activity than expected.[13]

Troubleshooting Steps:

  • Separate Drug Administration: If possible, administer RIF and INH separately with a time gap (e.g., dosing RIF 1-4 hours before INH).[13]

  • Pharmacokinetic Analysis: Perform pharmacokinetic studies to measure the plasma concentrations of RIF when administered alone versus when given in combination with INH to determine if its bioavailability is compromised.

  • Reformulation: Consider novel formulations, such as multiparticulate systems with enteric-coated INH, to prevent its release in the stomach and its subsequent interaction with RIF.[14]

Data Summary Tables

Table 1: Comparison of Common Mouse Strains in TB Research

FeatureC57BL/6BALB/cC3HeB/FeJ
Primary Immune Bias Th1 (Cell-mediated)[2]Th2 (Humoral)[2]Th1-like
General Resistance to Mtb More Resistant[3][4]More Susceptible[3][15]Highly Susceptible[4]
Lung Pathology Non-necrotizing granulomas[4]Non-necrotizing granulomas[4]Human-like caseous, necrotic granulomas[4]
Common Use Case Vaccine studies, basic immunology[16]Drug efficacy, basic immunology[13]Advanced drug efficacy, pathology studies[4]

Table 2: Influence of Infection Route on Disease Model Characteristics

ParameterLow-Dose AerosolHigh-Dose Intravenous (IV)
Typical Inoculum (CFU) 50 - 200[9]10⁴ - 10⁵[10]
Route Resemblance to Human TB High (natural route of infection)[10]Low
Initial Site of Infection Lungs[10]Systemic (Lungs, Spleen, Liver)[10]
Kinetics of Immune Response Slower, initially localized to lungs[10][11]Faster, systemic response[10][11]
Typical Disease Progression Chronic, controlled infection[17]Can be a more rapidly progressive systemic disease[9]
Reported Virulence Higher in the lungs for a given CFU[12]Lower for a given CFU in lungs[12]

Detailed Experimental Protocols

Protocol 1: Low-Dose Aerosol Infection of Mice with M. tuberculosis

This protocol is adapted from standard procedures used in the field.[8][9]

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC, and 0.05% Tween-80 to mid-log phase.

    • Wash the bacterial cells twice with phosphate-buffered saline (PBS) containing 0.05% Tween-80.

    • Resuspend the final pellet in PBS. To create a single-cell suspension, sonicate the suspension for 10-15 seconds in a water bath sonicator and then pass it through a 27-gauge needle five times.

    • Adjust the concentration of the bacterial suspension with PBS to achieve the desired concentration for nebulization. This must be calibrated for your specific aerosol exposure system (e.g., Glas-Col inhalation exposure system). The goal is to implant 50-200 CFU per mouse.

  • Aerosol Exposure:

    • Place mice into the restraining rack of the aerosol exposure chamber.

    • Nebulize the prepared bacterial suspension into the chamber according to the manufacturer's instructions for the pre-calibrated time.

    • After exposure, allow the aerosol to settle for 30 minutes before removing the mice.

  • Verification of Inoculum:

    • On Day 1 post-infection, euthanize 3-5 mice from the cohort.

    • Aseptically remove the lungs and homogenize them in PBS with 0.05% Tween-80.

    • Plate serial dilutions of the lung homogenates onto Middlebrook 7H11 agar plates.

    • Incubate plates at 37°C for 3-4 weeks and count the colonies to determine the mean CFU implanted per lung.

Visualizations

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase Aerosol Low-Dose Aerosol Infection (50-200 CFU) Incubation Incubation Period (Immune Response Develops) Aerosol->Incubation Acute Acute Model (Treatment start ~14 days) Suboptimal PZA Efficacy Incubation->Acute Early Timepoint Chronic Chronic Model (Treatment start >28 days) Optimal PZA Efficacy Incubation->Chronic Late Timepoint

Caption: Impact of treatment timing on Pyrazinamide (PZA) efficacy.

References

Side reaction prevention in the synthesis of nitroimidazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the synthesis of nitroimidazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions encountered during the synthesis of nitroimidazole compounds?

A1: The most prevalent side reactions in nitroimidazole synthesis fall into three main categories:

  • Issues with Regioselectivity during N-alkylation: When an unsymmetrically substituted nitroimidazole is alkylated, a mixture of N-1 and N-3 alkylated isomers is often formed. This is a common challenge as the deprotonated imidazole anion has shared negative charge across both nitrogen atoms.[1]

  • Formation of Impurities during Nitration: The initial nitration of the imidazole ring can lead to the formation of isomeric side products (e.g., 4-nitro vs. 5-nitro isomers) and over-nitration products (di- and tri-nitroimidazoles) under harsh reaction conditions.[2]

  • Degradation of the Nitroimidazole Ring: The nitroimidazole ring can be susceptible to degradation under certain conditions, such as high temperatures, extreme pH (both acidic and alkaline conditions), and exposure to UV light.[3][4][5]

Q2: How can I control the regioselectivity of N-alkylation to obtain the desired isomer?

A2: Controlling the regioselectivity of N-alkylation is crucial for a successful synthesis. Several factors can be manipulated to favor the formation of the desired isomer:

  • Steric Hindrance: Larger substituents on the imidazole ring or the use of a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring can deactivate the adjacent nitrogen, making the more distant nitrogen more susceptible to electrophilic attack.[1]

  • Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the ratio of N-1 to N-3 alkylated products. For instance, in the alkylation of 4(5)-nitroimidazoles, lower temperatures (around 75 °C) in acidic media tend to favor the 5-nitro isomer, while higher temperatures (around 140 °C) favor the thermodynamically more stable 4-nitro isomer.[6]

Q3: What are some common impurities I should look for in the synthesis of Tinidazole and how can I minimize them?

A3: During the synthesis of Tinidazole, two notable impurities are:

  • Tinidazole Impurity A: 2-Methyl-4(5)-nitroimidazole. This is often the starting material or a regioisomeric byproduct.

  • Tinidazole Impurity B: 1-[2-(Ethylsulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole. This is a regioisomer of Tinidazole.

To minimize these impurities, careful control of the alkylation reaction conditions is essential. Utilizing a bifunctional catalyst like MoO3/SiO2 for both the condensation and subsequent oxidation steps has been shown to improve selectivity. Purification of the crude product is typically achieved through recrystallization from a suitable solvent system, such as purified water and activated carbon, which can yield high-purity Tinidazole (≥99.98%).[7]

Troubleshooting Guides

Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N-1 and N-3 regioisomers.

Possible Causes and Solutions:

Cause Explanation Suggested Solution
Similar Reactivity of Nitrogen Atoms The deprotonated imidazole anion distributes the negative charge between both ring nitrogens, leading to similar reactivity.[1]Modify the electronic properties of the ring by introducing an electron-withdrawing group to deactivate the adjacent nitrogen.
Sub-optimal Reaction Temperature Temperature can influence the thermodynamic versus kinetic control of the reaction. In some cases, higher temperatures favor the more stable isomer.[6]Experiment with a range of reaction temperatures. For example, in acidic media, increasing the temperature from 75 °C to 140 °C can shift the major product from the 5-nitro to the 4-nitro isomer.[6]
Inappropriate Solvent or Base The solvent and base can affect the tautomeric equilibrium of the starting nitroimidazole and the nature of the reacting species (free base vs. anion).[8]Screen different solvents and bases. For example, using acetonitrile as a solvent with K2CO3 as the base at 60°C has been shown to give good yields and regioselectivity in the alkylation of 4- and 5-nitroimidazoles.
Steric Factors If the substituents on the imidazole ring and the alkylating agent are of similar size, there may be little steric preference for one nitrogen over the other.If possible, use a bulkier alkylating agent or a starting imidazole with a more sterically demanding substituent to direct the alkylation.[1]

Problem 2: I am observing significant amounts of di- or tri-nitroimidazole byproducts after the nitration step.

Possible Causes and Solutions:

Cause Explanation Suggested Solution
Harsh Nitrating Conditions The use of a highly concentrated nitrating mixture (e.g., fuming nitric acid and oleum) and elevated temperatures can lead to over-nitration of the imidazole ring.[2]Use a milder nitrating agent or a less concentrated mixed acid. Control the reaction temperature carefully, keeping it as low as possible while still achieving a reasonable reaction rate.
Prolonged Reaction Time Leaving the reaction to proceed for too long can increase the likelihood of multiple nitration events.Monitor the reaction closely using techniques like TLC or HPLC and quench the reaction as soon as the desired mono-nitrated product is maximized.

Data on Reaction Condition Optimization

The following table summarizes the effect of different reaction conditions on the yield of N-alkylation of 4- and 5-nitroimidazoles, providing a guide for optimizing your synthesis.

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
5-NitroimidazoleEthyl bromoacetateK2CO3Acetonitrile6096
4-NitroimidazoleEthyl bromoacetateK2CO3Acetonitrile6085
5-NitroimidazolePropargyl bromideK2CO3Acetonitrile6075
4-NitroimidazolePropargyl bromideK2CO3Acetonitrile6062
5-NitroimidazoleBromoacetophenoneK2CO3Acetonitrile6091
4-NitroimidazoleBromoacetophenoneK2CO3Acetonitrile6074

Experimental Protocols

Protocol 1: High-Purity Synthesis of Tinidazole [7]

This protocol describes a method for synthesizing Tinidazole with a purity of ≥99.98%.

  • Condensation:

    • In a reaction vessel, combine β-hydroxyethyl sulfide and 2-methyl-5-nitroimidazole in 4-methyl-2-pentanone as the solvent.

    • Add concentrated sulfuric acid and carry out a dehydration condensation reaction at 80-100 °C for 3-5 hours.

    • After the reaction, adjust the pH with ammonia water to recover unreacted 2-methyl-5-nitroimidazole by centrifugation.

    • Extract the condensation compound, 2-methyl-1-(2-ethylthioethyl)-5-nitro-1H-imidazole, from the mother liquor.

  • Oxidation:

    • Catalyze the oxidation of the condensation compound using hydrogen peroxide in the presence of sodium molybdate at 50-70 °C for 3-5 hours to obtain crude Tinidazole.

  • Purification:

    • Refine the crude Tinidazole using purified water and activated carbon. Heat to 90-95 °C for decolorization for 30 minutes.

    • Filter the hot solution and then cool the filtrate to 15-20 °C for crystallization for 1 hour.

    • Centrifugally dry the crystals to obtain the final high-purity Tinidazole product.

Protocol 2: Synthesis of Metronidazole Derivatives [9]

This protocol provides a general procedure for the synthesis of ester and ether derivatives of Metronidazole.

  • Esterification:

    • To a solution of Metronidazole (20 mM) and a carboxylic acid (e.g., from a monoterpene) in dichloromethane, add a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with a saturated solution of NaHCO3 and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent, and purify the product by column chromatography.

  • Etherification (via Tosylate intermediate):

    • Prepare Metronidazole tosylate by reacting Metronidazole (20 mM) with 4-methylbenzenesulfonyl chloride (21 mM) in dichloromethane in the presence of triethylamine (22 mM) at 0 °C for 5 hours.

    • Dissolve the Metronidazole tosylate (6.2 mM) and K2CO3 (15 mM) in DMF (20 ml).

    • Add the desired alcohol (e.g., menthol, 6.5 mM) in DMF (10 ml) and stir the reaction mixture at 70-80 °C for 14-16 hours.

    • After the reaction, add crushed ice to precipitate the product.

    • Filter, dry, and purify the product by column chromatography.

Visualizations

Synthesis_Workflow General Synthesis Workflow for Nitroimidazoles Start Imidazole Derivative Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Nitroimidazole Nitroimidazole Intermediate Nitration->Nitroimidazole Alkylation N-Alkylation (Alkylating Agent, Base) Nitroimidazole->Alkylation Crude_Product Crude Nitroimidazole Compound Alkylation->Crude_Product Purification Purification (Recrystallization, Chromatography) Crude_Product->Purification Final_Product Pure Nitroimidazole Compound Purification->Final_Product

Caption: General workflow for the synthesis of nitroimidazole compounds.

Regioselectivity_Factors Factors Influencing N-Alkylation Regioselectivity Regioselectivity Regioselectivity (N-1 vs. N-3) Steric_Hindrance Steric Hindrance Regioselectivity->Steric_Hindrance Electronic_Effects Electronic Effects Regioselectivity->Electronic_Effects Reaction_Conditions Reaction Conditions Regioselectivity->Reaction_Conditions Solvent Solvent Reaction_Conditions->Solvent Base Base Reaction_Conditions->Base Temperature Temperature Reaction_Conditions->Temperature

Caption: Key factors that determine the regioselectivity of N-alkylation.

Troubleshooting_Logic Troubleshooting Logic for Poor Regioselectivity Problem Poor Regioselectivity (Mixture of Isomers) Check_Temp Optimize Temperature Problem->Check_Temp Check_Solvent_Base Screen Solvents and Bases Problem->Check_Solvent_Base Check_Sterics Evaluate Steric Factors Problem->Check_Sterics Check_Electronics Analyze Electronic Effects Problem->Check_Electronics Solution Improved Regioselectivity Check_Temp->Solution Check_Solvent_Base->Solution Check_Sterics->Solution Check_Electronics->Solution

Caption: A logical approach to troubleshooting poor regioselectivity.

References

Optimization of linker and lipophilic tail in antitubercular nitroimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the optimization of the linker and lipophilic tail in antitubercular nitroimidazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing poor aerobic activity with our newly synthesized 4-nitroimidazole analogs. What are the key structural features we should verify?

A1: Poor aerobic activity in 4-nitroimidazole analogs often stems from modifications to three critical structural components. First, ensure the presence of the nitro group, which is essential for the mechanism of action.[1][2] Second, the bicyclic oxazine core is a key determinant of aerobic activity.[1][2] Finally, the lipophilic tail is crucial for both aerobic and anaerobic activity in the 4-nitroimidazole series.[1] Unlike 5-nitroimidazoles where adding a lipophilic tail does not confer aerobic activity, it is indispensable for 4-nitroimidazoles.[1][2] If any of these core features have been significantly altered, it could explain the loss of potency.

Q2: Our lead compound has potent in vitro activity but suffers from very low aqueous solubility. What strategies can we employ to improve this without sacrificing potency?

A2: Low solubility is a known challenge with bicyclic nitroimidazoles like Pretomanid (PA-824).[3] A successful strategy to address this is to modify the linker between the bicyclic core and the lipophilic tail. Replacing the benzylic oxygen at the 6-position with a nitrogen atom to create a 6-amino series can lead to more soluble compounds.[3][4] Further extension of this linker region has been shown to significantly improve potency while potentially enhancing solubility.[3][4] Additionally, introducing polar functionalities, such as an O-carbamate in the linker, has been effective in improving aqueous solubility and pharmacokinetic properties in related nitroimidazooxazines.[5][6]

Q3: We are designing a new series of nitroimidazoles. What is the general structure-activity relationship (SAR) for the lipophilic tail?

A3: The SAR for the lipophilic tail of nitroimidazo-oxazines, like Pretomanid, indicates a positive correlation between aerobic activity and both the lipophilicity of the analog and the electron-withdrawing potential of substituents on the distal aryl group.[7] For instance, extending the linker and adding a second aryl group, particularly in a para-linked biphenyl configuration, has been shown to increase potency.[7] Modifications to the 4-(trifluoromethoxy)benzylamino tail in 6-amino-PA-824 derivatives have yielded compounds with up to 10-fold improvements in both aerobic and anaerobic activity.[8][9][10]

Q4: How does the modification of the linker region impact the overall activity of the nitroimidazole compounds?

A4: The linker region plays a critical role in orienting the lipophilic tail and influencing the overall properties of the molecule. Significant improvements in potency have been achieved by extending the linker between the 6-(S) position of the imidazo-oxazine core and the terminal hydrophobic aromatic group.[3][4] Replacing the ether oxygen with a nitrogen (amino linker) has been shown to slightly improve potency and provides a handle for further chemical exploration.[3][4] However, acylating the amino series can significantly reduce the potency.[3][4] Computational studies suggest that these analogs prefer a pseudoequatorial orientation of the linker and lipophilic tail.[8][9]

Q5: My synthesized compounds are active against wild-type M. tuberculosis but show reduced activity against certain resistant strains. What is the likely mechanism of resistance?

A5: Nitroimidazoles are prodrugs that require activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis.[3][9] Resistance can emerge through mutations in the genes responsible for the biosynthesis of the F420 coenzyme, which is essential for Ddn activity. These genes include ddn, fbiA, fbiB, fbiC, and fgd1.[11][12][13] Mutations in these genes can impair the activation of the nitroimidazole prodrug, leading to reduced susceptibility. It is also worth noting that while Delamanid and Pretomanid belong to the same class, they may not have complete cross-resistance, as some isolates resistant to one may retain susceptibility to the other.[14]

Data Tables

Table 1: In Vitro Activity of Nitroimidazole Analogs with Linker and Tail Modifications

Compound IDLinker ModificationLipophilic TailAerobic MIC (µM)Anaerobic MIC (µM)Reference
PA-824 (Pretomanid) Ether Linkage4-(trifluoromethoxy)benzyloxy0.015-0.240.1-1.0[8][9]
6-amino PA-824 Amino Linkage4-(trifluoromethoxy)benzylamino0.416[8][9]
Analog 1 (p-linked biphenyl) Ether Linkage4'-OCF3-biphenyl-4-ylmethoxy0.0150.2[7]
Analog 2 (m-linked biphenyl) Ether Linkage4'-OCF3-biphenyl-3-ylmethoxy0.030.4[7]
Analog 3 (o-linked biphenyl) Ether Linkage4'-OCF3-biphenyl-2-ylmethoxy0.060.4[7]
OPC-67683 (Delamanid) Ether Linkage4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy0.006-0.012Not Reported[1]

MIC values can vary between different studies and assay conditions.

Experimental Protocols

Protocol 1: General Synthesis of 6-Amino-PA-824 Analogs

This protocol is a generalized procedure based on the synthesis of 6-amino-PA-824 derivatives.[8][9]

  • Mesylation of the Precursor Alcohol: The starting material, an alcohol precursor of the bicyclic imidazo-oxazine core, is dissolved in a suitable solvent like dichloromethane (CH2Cl2).

  • Triethylamine is added, and the solution is cooled to 0°C.

  • Methanesulfonyl chloride is added dropwise, and the reaction is stirred for 1-2 hours.

  • The reaction is quenched with water, and the organic layer is separated, dried over sodium sulfate, and concentrated to yield the mesylate.

  • Nucleophilic Substitution: The mesylate is dissolved in a solvent such as dimethylformamide (DMF).

  • The desired substituted benzylamine (the lipophilic tail) is added to the solution.

  • A base, such as diisopropylethylamine, is added, and the mixture is heated (e.g., to 80°C) for several hours until the reaction is complete as monitored by TLC.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the final 6-amino-PA-824 analog.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol describes a common method for assessing the in vitro antitubercular activity.

  • Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0, followed by a 1:50 dilution.

  • Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in 96-well microplates using 7H9 broth.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microplate.

  • For aerobic MIC, plates are incubated at 37°C for 7-14 days.

  • For anaerobic MIC, plates are placed in an anaerobic jar with an oxygen-depleting system and incubated at 37°C for 10-20 days.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria. This can be done visually or by using a growth indicator like resazurin.

Visualizations

Nitroimidazole_Activation_Pathway cluster_Mtb Mycobacterium tuberculosis Cell cluster_effects Bactericidal Effects Prodrug Nitroimidazole Prodrug (e.g., Pretomanid) Ddn Ddn Nitroreductase Prodrug->Ddn Binds to enzyme F420_ox F420 (oxidized) Fgd1 Fgd1 F420_ox->Fgd1 F420H2 F420H2 (reduced) F420H2->Ddn Cofactor Activated_Drug Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->Activated_Drug Reductive Activation Fgd1->F420H2 Reduces F420 G6P Glucose-6-Phosphate G6P->Fgd1 Mycolic_Acid Inhibition of Mycolic Acid Synthesis Activated_Drug->Mycolic_Acid Respiratory_Poisoning Respiratory Poisoning Activated_Drug->Respiratory_Poisoning DNA_Damage DNA Damage Activated_Drug->DNA_Damage

Caption: Activation pathway of nitroimidazole prodrugs in M. tuberculosis.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Evaluation cluster_analysis Analysis & Iteration cluster_invivo In Vivo Studies Start Identify Lead Nitroimidazole (e.g., PA-824) Design Design Analogs: Modify Linker & Lipophilic Tail Start->Design Synthesis Chemical Synthesis & Purification Design->Synthesis MIC_Assay Determine MIC (Aerobic & Anaerobic) Synthesis->MIC_Assay Solubility_Assay Assess Aqueous Solubility Synthesis->Solubility_Assay Metabolic_Stability Microsomal Stability Assay Synthesis->Metabolic_Stability SAR_Analysis Analyze Structure-Activity Relationship (SAR) MIC_Assay->SAR_Analysis Solubility_Assay->SAR_Analysis Metabolic_Stability->SAR_Analysis Decision Potent & Soluble Candidate? SAR_Analysis->Decision Decision->Design No, Redesign PK_Studies Pharmacokinetic (PK) Studies in Mice Decision->PK_Studies Yes Efficacy_Studies Efficacy in Mouse TB Infection Model PK_Studies->Efficacy_Studies

Caption: Experimental workflow for the optimization of nitroimidazole analogs.

References

Validation & Comparative

Comparative analysis of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol with other antitubercular agents

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antitubercular agent (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol and its derivatives against other key therapeutic agents for tuberculosis (TB). This analysis is supported by experimental data from preclinical and clinical studies.

(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol serves as the core chemical scaffold for the nitroimidazole class of antitubercular drugs, most notably Pretomanid (PA-824). While this core structure is the foundation, it is the derivatization at the 6-position that confers potent antimycobacterial activity. For the purpose of this comparative analysis, Pretomanid will be used as the representative compound for the imidazo[2,1-b]oxazine class due to the extensive availability of efficacy and safety data.

This guide will compare Pretomanid with first-line antitubercular agents (Isoniazid, Rifampicin, Ethambutol, Pyrazinamide), and other novel antitubercular agents (Bedaquiline, Delamanid, Linezolid). The comparison will focus on their mechanisms of action, in vitro efficacy against drug-susceptible and drug-resistant Mycobacterium tuberculosis (Mtb), and outcomes in preclinical in vivo models.

Data Presentation: In Vitro Efficacy

The in vitro activity of antitubercular agents is a key indicator of their potential clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Pretomanid and comparator drugs against various Mtb strains. The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.

Table 1: Comparative MIC Ranges of Antitubercular Agents against Mycobacterium tuberculosis

DrugDrug ClassMtb H37Rv (Susceptible) MIC (µg/mL)MDR-TB Isolates MIC (µg/mL)XDR-TB Isolates MIC (µg/mL)
Pretomanid Nitroimidazole0.015 - 0.250.005 - 0.48[1]0.005 - 0.48[1]
Bedaquiline Diarylquinoline0.03 - 0.12≤0.008 - ≥4[2]≤0.008 - ≥4[2]
Delamanid Nitroimidazole0.006 - 0.024[3]≤0.0125 - >1.6[4]0.125[5]
Linezolid Oxazolidinone0.125 - 0.50.25 - 1.0[6]0.25 - >32[7]
Isoniazid Hydrazide0.03 - 0.12[8]--
Rifampicin Rifamycin0.12 - 0.5[8]--
Ethambutol Ethylenediamine0.5 - 2.0--
Pyrazinamide Pyrazinecarboxamide25 (at neutral pH)[9]--

MDR-TB: Multidrug-resistant Tuberculosis; XDR-TB: Extensively drug-resistant Tuberculosis. MIC values for Isoniazid, Rifampicin, and Ethambutol against resistant strains are not typically reported as resistance is defined by exceeding a critical concentration.

Table 2: Comparative MIC50 and MIC90 Values of Novel Antitubercular Agents

DrugMtb Isolate TypeMIC50 (µg/mL)MIC90 (µg/mL)
Pretomanid MDR-TB--
Bedaquiline MDR-TB-0.12[2]
Delamanid Clinical Isolates0.004[10]0.012[10]
Linezolid XDR-TB1.0[11]1.0[11]

MIC50/MIC90: The concentration of the drug required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Broth Microdilution Susceptibility Testing

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent against Mycobacterium tuberculosis.

Principle: A standardized inoculum of Mtb is exposed to serial dilutions of the antitubercular agent in a liquid growth medium within a 96-well microtiter plate. The MIC is determined as the lowest drug concentration that inhibits visible bacterial growth after a defined incubation period.

Protocol Outline:

  • Inoculum Preparation: Mtb colonies are suspended in sterile water with glass beads and vortexed. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, followed by a 1:100 dilution to achieve a final inoculum of approximately 105 CFU/mL.[8]

  • Drug Dilution: Stock solutions of the antitubercular agents are prepared and serially diluted in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) in a 96-well plate.

  • Inoculation and Incubation: The standardized Mtb inoculum is added to each well of the microtiter plate. Plates are sealed and incubated at 37°C for 14 days.[12]

  • MIC Determination: The plates are read visually using an inverted mirror. The MIC is recorded as the lowest concentration of the drug that shows no visible growth.[8] A growth control (no drug) and a sterility control (no inoculum) are included.

Intracellular Activity in Macrophage Infection Models

This assay evaluates the efficacy of antitubercular agents against Mtb residing within macrophages, which is a more physiologically relevant environment.

Principle: Macrophage cell lines (e.g., THP-1 or RAW 264.7) are infected with Mtb. The infected cells are then treated with the antitubercular agents, and the reduction in intracellular bacterial load is quantified.

Protocol Outline:

  • Macrophage Culture and Infection: Macrophages are seeded in 12-well or 96-well plates and allowed to adhere. The cells are then infected with an Mtb suspension at a specific multiplicity of infection (e.g., 5:1) for a few hours.[13] Extracellular bacteria are removed by washing with sterile PBS.[13]

  • Drug Treatment: Fresh culture medium containing different concentrations of the antitubercular agents is added to the infected macrophages.

  • Incubation: The treated, infected cells are incubated for a period of time (e.g., 3-7 days) to allow for drug action.

  • Quantification of Intracellular Bacteria: Macrophages are lysed to release the intracellular bacteria. The number of viable bacteria is determined by plating the lysate on solid media and counting the colony-forming units (CFU). Alternatively, reporter strains of Mtb expressing luciferase or fluorescent proteins can be used for a more rapid readout of bacterial viability.[14]

In Vivo Efficacy in Murine Models of Tuberculosis

The mouse model of chronic tuberculosis is a standard for evaluating the in vivo efficacy of new antitubercular drug candidates.

Principle: Mice are infected with Mtb to establish a chronic infection in the lungs. The infected mice are then treated with the test compounds, and the reduction in bacterial burden in the lungs and other organs is measured.

Protocol Outline:

  • Animal Model and Infection: BALB/c or C57BL/6 mice are commonly used.[15] Mice are infected with a low-dose aerosol of Mtb H37Rv to establish a pulmonary infection.[16]

  • Treatment: Treatment with the antitubercular agents is typically initiated several weeks after infection to allow for the development of a chronic infection. Drugs are administered orally by gavage or through other appropriate routes for a specified duration (e.g., 4-8 weeks).[17]

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs and spleces are homogenized. The bacterial load in the organ homogenates is quantified by plating serial dilutions on solid media and counting CFUs.[18] A reduction in CFU compared to untreated control mice indicates drug efficacy.

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action for the compared antitubercular agents.

Antitubercular_Mechanisms cluster_CellWall Cell Wall Synthesis cluster_ProteinSynthesis Protein Synthesis cluster_EnergyMetabolism Energy Metabolism cluster_NucleicAcidSynthesis Nucleic Acid Synthesis Isoniazid Isoniazid Mycolic_Acid Mycolic Acid Synthesis Isoniazid->Mycolic_Acid Inhibits InhA Ethambutol Ethambutol Arabinogalactan Arabinogalactan Synthesis Ethambutol->Arabinogalactan Inhibits Arabinosyl Transferase Pretomanid_Delamanid Pretomanid & Delamanid Pretomanid_Delamanid->Mycolic_Acid Inhibits DprE1/E2 Pyrazinamide Pyrazinamide FAS_I Fatty Acid Synthase I Pyrazinamide->FAS_I Inhibits Linezolid Linezolid Ribosome_50S 50S Ribosomal Subunit Linezolid->Ribosome_50S Prevents initiation complex formation Bedaquiline Bedaquiline ATP_Synthase ATP Synthase Bedaquiline->ATP_Synthase Inhibits proton pump Pyrazinamide_Energy Pyrazinamide Membrane_Potential Membrane Energy Pyrazinamide_Energy->Membrane_Potential Disrupts Rifampicin Rifampicin RNA_Polymerase RNA Polymerase Rifampicin->RNA_Polymerase Inhibits

Mechanisms of action of compared antitubercular agents.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a novel antitubercular agent.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation A Primary Screening (MIC determination) B Intracellular Activity (Macrophage Model) A->B Active Compounds C Cytotoxicity Assay B->C Potent Intracellular Compounds D Pharmacokinetics in Mice C->D Non-toxic Compounds E Efficacy in Acute Infection Model D->E Favorable PK F Efficacy in Chronic Infection Model E->F Efficacious in Acute Model G G F->G Lead Candidate for Clinical Trials

Preclinical evaluation workflow for novel antitubercular agents.

Concluding Remarks

The (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol scaffold has proven to be a cornerstone in the development of a new generation of antitubercular drugs, exemplified by Pretomanid. This class of nitroimidazoles demonstrates potent activity against both drug-susceptible and, crucially, multidrug-resistant strains of Mycobacterium tuberculosis. The comparative analysis reveals that while first-line drugs remain the foundation of TB treatment for susceptible strains, novel agents like Pretomanid, Bedaquiline, and Delamanid offer critical therapeutic options for resistant infections.

The in vitro data consistently show that Pretomanid and other new agents have low MIC values against MDR- and XDR-TB isolates, often comparable to or better than some second-line drugs. Furthermore, their novel mechanisms of action reduce the likelihood of cross-resistance with existing therapies. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of new chemical entities against these established and emerging antitubercular agents. The ultimate goal remains the development of shorter, safer, and more effective treatment regimens to combat the global tuberculosis epidemic.

References

Structure-Activity Relationship of Biphenyl Analogues of PA-824: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of biphenyl analogues of the anti-tuberculosis drug PA-824 (Pretomanid). The information presented herein is based on published experimental data and aims to facilitate the rational design of more potent nitroimidazole-based anti-tubercular agents.

Introduction

PA-824 is a nitroimidazooxazine that has shown significant promise in the treatment of tuberculosis, including drug-resistant strains. A key feature of its mechanism of action is the reductive activation of its nitro group within Mycobacterium tuberculosis, leading to the generation of reactive nitrogen species that are lethal to the bacteria. This activation is effective against both replicating and non-replicating (hypoxic) mycobacteria. Biphenyl analogues of PA-824 have been synthesized and evaluated to explore the impact of modifying the lipophilic tail on the compound's efficacy and pharmacokinetic properties. This guide summarizes the key findings from these studies.

Comparative Efficacy of Biphenyl Analogues

The anti-tubercular activity of a series of para-linked biphenyl analogues of PA-824 was evaluated against replicating M. tuberculosis using the Microplate Alamar Blue Assay (MABA) and against non-replicating bacteria in the Low-Oxygen-Recovery Assay (LORA). The minimum inhibitory concentration (MIC) is a measure of the potency of an antimicrobial agent. The data reveals a significant correlation between the lipophilicity (cLogP) and the electron-withdrawing properties of the substituents on the terminal phenyl ring and the anti-tubercular activity.[1]

Compound IDBiphenyl Substituent (R)MABA MIC (µM)LORA MIC (µM)cLogP
PA-824 4'-OCF₃0.161.33.84
1a H0.442.53.98
1b 4'-F0.171.34.12
1c 4'-Cl0.070.64.69
1d 4'-Br0.050.54.84
1e 4'-I0.040.45.21
1f 4'-CF₃0.040.44.85
1g 4'-CN0.121.03.42
1h 4'-NO₂0.141.13.96
1i 4'-CH₃0.222.04.54
1j 4'-OCH₃0.352.84.00
1k 3',4'-(OCH₃)₂0.454.03.65
1l 3',4'-Cl₂0.030.35.40

Key Structure-Activity Relationship Insights

The data from the comparative table highlights several key SAR trends for the biphenyl analogues of PA-824:

  • Impact of Lipophilicity: There is a clear trend showing that increased lipophilicity (higher cLogP) of the substituent on the terminal phenyl ring generally leads to enhanced anti-tubercular activity (lower MIC) against both replicating and non-replicating M. tuberculosis.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the terminal phenyl ring is beneficial for activity. Halogens (F, Cl, Br, I) and other electron-withdrawing groups like trifluoromethyl (CF₃), cyano (CN), and nitro (NO₂) generally result in more potent analogues compared to the unsubstituted analogue or those with electron-donating groups (e.g., CH₃, OCH₃).

  • Positional Isomers: Studies have shown that para-linked biphenyls are the most active, followed by meta-linked and then ortho-linked analogues.[1] This suggests that the spatial arrangement of the biphenyl rings is crucial for optimal interaction with the drug's target or activating enzyme.

  • Combined Effects: The most potent analogues are those that combine high lipophilicity with strong electron-withdrawing character. For instance, the 3',4'-dichloro substituted analogue (1l ) exhibits the lowest MIC in this series.

Experimental Protocols

Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against replicating Mycobacterium tuberculosis.

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The turbidity of the suspension is adjusted to a McFarland standard of 1.0.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microplate containing 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing no drug are included.

  • Incubation: The microplates are incubated at 37°C for 7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Second Incubation: The plates are re-incubated for 24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that prevents a color change of the Alamar Blue indicator from blue (no growth) to pink (growth).

Low-Oxygen-Recovery Assay (LORA)

The Low-Oxygen-Recovery Assay (LORA) is used to assess the activity of compounds against non-replicating, hypoxic M. tuberculosis.

  • Bacterial Culture: M. tuberculosis is cultured in Dubos Tween Albumin Broth until the late stationary phase.

  • Hypoxic Conditions: The bacterial culture is then subjected to anaerobic conditions in a sealed container for a period of time to induce a state of non-replicating persistence.

  • Drug Exposure: The hypoxic bacterial suspension is added to a 96-well plate containing serial dilutions of the test compounds.

  • Anaerobic Incubation: The plates are incubated under anaerobic conditions at 37°C for 10 days.

  • Recovery Phase: After the anaerobic incubation, the plates are transferred to an aerobic environment and incubated for a further 28 hours.

  • Luminescence Measurement: The viability of the bacteria is determined by measuring the luminescence produced by a recombinant luciferase-expressing strain of M. tuberculosis. The MIC is the lowest drug concentration that causes a significant reduction in luminescence compared to the drug-free control.

Visualization of Structure-Activity Relationships

The following diagram illustrates the key factors influencing the anti-tubercular activity of biphenyl analogues of PA-824.

SAR_Biphenyl_PA824 cluster_Core PA-824 Core Structure cluster_Sidechain Biphenyl Side Chain Modification cluster_Properties Physicochemical Properties cluster_Activity Anti-tubercular Activity PA824_Core Nitroimidazooxazine Core Biphenyl Biphenyl Moiety PA824_Core->Biphenyl Linked via benzyloxy group Substituent Substituent 'R' on Terminal Phenyl Ring Biphenyl->Substituent Modification at para-position is optimal Lipophilicity Increased Lipophilicity (Higher cLogP) Substituent->Lipophilicity EWG Electron-Withdrawing Character Substituent->EWG EDG Electron-Donating Character Substituent->EDG High_Activity Enhanced Activity (Lower MIC) Lipophilicity->High_Activity EWG->High_Activity Low_Activity Reduced Activity (Higher MIC) EDG->Low_Activity

References

New Imidazo[2,1-b]oxazine Derivatives Show Promise Against Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A recent study has unveiled a series of novel imidazo[2,1-b]oxazine carbamate derivatives with potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. The research highlights specific compounds that demonstrate superior efficacy over existing treatments like rifampicin and pretomanid in preclinical models, offering a potential new avenue in the fight against tuberculosis.

Scientists and drug development professionals now have access to compelling data on a new class of antitubercular agents. A 2023 study published in a peer-reviewed journal details the synthesis and evaluation of several imidazo[2,1-b]oxazine derivatives. The findings indicate that these compounds exhibit significant bactericidal activity against the Mtb H37Rv strain and a panel of clinical isolates, with some derivatives showing minimum inhibitory concentration (MIC90) values below 0.5 μM.[1][2][3]

Comparative Efficacy

The newly synthesized compounds were benchmarked against established antitubercular drugs, rifampicin and pretomanid. Notably, several of the novel derivatives demonstrated a 1-log greater reduction in mycobacterial burden within infected macrophages compared to these existing drugs.[1][2] This suggests a potent ability to target the bacteria within the host's immune cells, a critical aspect of tuberculosis treatment.

The most promising compounds from the study, particularly compounds 47-49, 51-53, and 55, displayed remarkable activity against a variety of clinical Mtb isolates, with MIC90 values consistently under 0.5 μM.[1][2][3]

Table 1: Comparative Antitubercular Activity (MIC90 in μM)
Compound/DrugMtb H37RvClinical Isolates (Range)
Novel Imidazo[2,1-b]oxazine Derivatives
Compound 470.18< 0.5
Compound 480.25< 0.5
Compound 490.21< 0.5
Compound 510.35< 0.5
Compound 520.42< 0.5
Compound 530.38< 0.5
Compound 550.29< 0.5
Comparator Drugs
Rifampicin~0.1-1.0Variable
Pretomanid~0.06-0.5Variable

Note: Data for novel compounds is sourced from the 2023 study.[1][2][3] Data for comparator drugs is based on published literature and may vary depending on the specific strain and testing conditions.

Safety and Selectivity Profile

A crucial aspect of the study was the evaluation of the safety profile of these novel derivatives. The compounds were tested against three human cell lines (HepG2, MRC-5, and J774A.1) and showed no significant cytotoxicity, with IC50 values greater than 100 μM for the most active compounds.[1][2] Furthermore, in vivo toxicity was assessed using the Galleria mellonella model, where the compounds did not exhibit any toxic effects.[1][2] The derivatives also demonstrated high selectivity for M. tuberculosis, with no substantial activity against other bacteria or fungi.[1][2]

Table 2: Cytotoxicity Data (IC50 in μM)
CompoundHepG2 (Liver)MRC-5 (Lung)J774A.1 (Macrophage)
Compound 47> 322> 147> 106
Compound 49> 322> 147> 106
Other active derivatives> 322> 147> 106

Proposed Mechanism of Action

Molecular docking studies suggest that these novel imidazo[2,1-b]oxazine derivatives likely share a mechanism of action with pretomanid.[1][2] It is proposed that they are pro-drugs activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in M. tuberculosis.[1][2] This activation leads to the generation of reactive nitrogen species, which are toxic to the bacteria.[4][5]

ProDrug Imidazo[2,1-b]oxazine Derivative (Prodrug) Mtb Mycobacterium tuberculosis ProDrug->Mtb Enters Ddn Ddn Enzyme ProDrug->Ddn Metabolized by ActiveMetabolite Activated Drug (Reactive Nitrogen Species) Ddn->ActiveMetabolite Generates BacterialCellDeath Bacterial Cell Death ActiveMetabolite->BacterialCellDeath Induces Start Start PrepareCompounds Prepare Serial Dilutions of Compounds Start->PrepareCompounds InoculatePlates Inoculate Microplates with Mtb Culture PrepareCompounds->InoculatePlates Incubate Incubate Plates InoculatePlates->Incubate AddIndicator Add Resazurin Indicator Incubate->AddIndicator ReadResults Read Fluorescence/ Visual Color Change AddIndicator->ReadResults DetermineMIC Determine MIC90 ReadResults->DetermineMIC

References

Positional Isomerism in Biaryl Compounds: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of biaryl compounds is crucial for rational drug design. The spatial arrangement of the two aryl rings, dictated by the ortho-, meta-, or para-linkage, can significantly influence a compound's biological activity. This guide provides an objective comparison of the performance of these biaryl analogues, supported by experimental data, detailed protocols, and visualizations to elucidate key structure-activity relationships.

The orientation of the aryl rings in biaryl scaffolds affects their ability to bind to target proteins, influencing potency and selectivity. Generally, ortho-substituted compounds are more sterically hindered, which can either enhance or diminish activity depending on the target's binding pocket. Para- and meta-linkages offer more conformational flexibility, which can also be advantageous or detrimental.

Comparative Biological Activity Data

The following tables summarize quantitative data on the biological activity of para-, meta-, and ortho-linked biaryl analogues across different biological targets.

Table 1: Peroxisome Proliferator-Activated Receptor alpha (PPARα) Agonist Activity

Peroxisome proliferator-activated receptor alpha (PPARα) is a key regulator of lipid metabolism, making it a target for drugs treating dyslipidemia. The following data compares biaryl anilines with a trifluoromethyl (CF3) substituent at different positions.

Compound IDLinkage PositionTargetActivity Metric (EC50)
3gParaPPARα83 nM
6hMetaPPARα>10,000 nM
6gOrthoPPARα>10,000 nM

Data sourced from a study on biaryl anilines as subtype-selective PPARα agonists[1].

The data clearly indicates that the para-substituted analogue (3g) is significantly more potent than its meta (6h) and ortho (6g) counterparts, which show minimal to no agonistic activity.[1] This suggests that the specific geometry of the para-linkage is optimal for binding and activating the PPARα receptor.[1]

Table 2: Retinoid-Related Orphan Receptor γt (RORγt) Inhibitor Activity

RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in autoimmune diseases. The inhibitory activity of biaryl amides against RORγt is presented below.

Compound IDLinkage Position (Substitution)TargetActivity Metric (pIC50)
4iPara-substituted aryl amideRORγt>5.3
4gMeta-substituted aryl amideRORγt<5.3
8bOrtho-Cl on central phenyl ringRORγt6.9 ± 0.1
8c-8fOrtho-Cl and additional ortho hydrophobic groupRORγt≥ 8.0

Data sourced from a study on biaryl amides as RORγt inhibitors[2].

In this case, the para-substituted analogue (4i) demonstrated better potency than the meta-substituted one (4g).[2] Furthermore, the introduction of a chlorine atom at the ortho-position of the central phenyl ring (8b) enhanced RORγt inhibitory activity, and further addition of hydrophobic groups at the other ortho-position (8c-8f) led to even more potent inhibitors.[2] This highlights the importance of substitution patterns in conjunction with the linkage position.

Table 3: Cytokine Induction by Bi-aryl Trehalose Derivatives

The induction of cytokines, such as Interleukin-6 (IL-6), is a key measure of the activity of Mincle ligands, which are of interest as vaccine adjuvants.

Compound LinkageTargetActivity (IL-6 Production)
ParaMincleModest
MetaMincleLittle to no activity
OrthoMincleModest

Qualitative data summarized from a study on trehalose-based bi-aryl derivatives[3].

For these bi-aryl trehalose derivatives, both ortho and para linkages resulted in modest IL-6 production at higher concentrations, while the meta-substituted compound showed little to no activity.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Peroxisome Proliferator-Activated Receptor alpha (PPARα) Transactivation Assay

This cell-based assay quantifies the ability of a compound to activate the PPARα receptor, leading to the expression of a reporter gene (luciferase).

Materials:

  • HEK293T cells

  • Expression plasmids for chimeric human PPARα-Gal4

  • pGL4.35[9xGAL4UAS-luc2P] reporter plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds and positive control (e.g., fenofibric acid)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 3 × 10^4 cells/well and allow them to recover for 24 hours.

  • Transfection: Co-transfect the cells with the chimeric human PPARα-Gal4 receptor expression plasmid and the pGL4.35 reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After a 24-hour post-transfection recovery period, treat the cells with various concentrations of the test compounds. A known PPARα agonist, such as fenofibric acid, should be used as a positive control.

  • Incubation: Incubate the treated cells for 24-48 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and calculate the fold activation. The EC50 values are then determined from the dose-response curves.

Retinoid-Related Orphan Receptor γt (RORγt) FRET Assay

This biochemical assay measures the binding of compounds to the RORγt ligand-binding domain (LBD) using Förster Resonance Energy Transfer (FRET).

Materials:

  • RORγt LBD

  • Donor and acceptor fluorophores (e.g., terbium-labeled anti-His antibody and fluorescein-labeled cofactor peptide)

  • Test compounds

  • Assay buffer

  • Microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the RORγt LBD, donor-labeled antibody, acceptor-labeled peptide, and test compounds in the assay buffer.

  • Assay Reaction: In a microplate, mix the RORγt LBD with the test compound, followed by the addition of the donor and acceptor reagents.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to allow for binding equilibrium.

  • Measurement: Measure the time-resolved fluorescence at the emission wavelengths of both the donor and the acceptor using a TR-FRET plate reader.

  • Data Analysis: Calculate the ratio of the acceptor to donor emission signals. The pIC50 values are determined by fitting the dose-response data to a suitable model.

IL-6 Production Assay in Human PBMCs

This cellular assay measures the ability of compounds to induce the production of the pro-inflammatory cytokine IL-6 from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • RPMI 1640 medium supplemented with fetal bovine serum and antibiotics

  • Test compounds

  • Lipopolysaccharide (LPS) as a positive control

  • ELISA kit for human IL-6

Procedure:

  • PBMC Isolation and Seeding: Isolate PBMCs from healthy human donor blood and seed them in 96-well plates.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Use LPS as a positive control for IL-6 induction.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

  • ELISA: Measure the concentration of IL-6 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the IL-6 standards and determine the concentration of IL-6 in the samples.

Visualizations

The following diagrams illustrate key concepts related to the comparison of biaryl analogues.

SAR_Comparison cluster_analogues Biaryl Analogues cluster_activity Biological Activity Ortho Ortho-linked Moderate Moderate Potency Ortho->Moderate Often potent, steric effects are key Meta Meta-linked Low Low/No Potency Meta->Low Often least active Para Para-linked High High Potency Para->High Frequently optimal for binding

Caption: Generalized structure-activity relationship for biaryl positional isomers.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Assay cluster_analysis Data Analysis Ortho_Syn Ortho-analogue Assay In vitro/Cell-based Assay Ortho_Syn->Assay Meta_Syn Meta-analogue Meta_Syn->Assay Para_Syn Para-analogue Para_Syn->Assay Data Measure Activity (e.g., IC50, EC50) Assay->Data SAR Structure-Activity Relationship Data->SAR

Caption: Typical experimental workflow for comparing biaryl analogue activity.

References

In vivo activity correlation with compound stability to microsomal metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Correlating In Vitro Metabolism with In Vivo Compound Activity

In the landscape of drug discovery and development, the ability to accurately predict a compound's behavior in a living system (in vivo) from early-stage laboratory tests (in vitro) is paramount. One of the most critical in vitro assays in this process is the assessment of a compound's stability in the presence of liver microsomes. This guide provides a comparative analysis of how the stability of a compound to microsomal metabolism correlates with its eventual in vivo activity, supported by experimental data and detailed protocols. For researchers, scientists, and drug development professionals, understanding this relationship is key to selecting and optimizing drug candidates with a higher probability of clinical success.

The Correlation: From Benchtop Stability to Biological Activity

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and overall exposure in the body.[1][2][3] Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[4] An in vitro microsomal stability assay measures the rate at which a compound is metabolized by these enzymes. A compound with high microsomal stability is metabolized slowly, suggesting it may have a longer half-life and greater exposure in vivo. Conversely, a compound with low microsomal stability is rapidly metabolized, which can lead to poor bioavailability and a short duration of action, often requiring more frequent or higher doses.[1][2]

While a direct one-to-one correlation is not always observed due to other biological factors, a strong trend exists: greater stability in microsomal assays generally leads to improved pharmacokinetic parameters in vivo. However, it's important to note that in vitro to in vivo extrapolation (IVIVE) can be complex, with studies showing that while a majority of compounds are correctly classified, a notable percentage can show discrepancies.[1][2] For instance, some metabolically stable compounds may still exhibit high clearance in vivo due to other elimination pathways, while some unstable compounds might have acceptable in vivo clearance.[1][2]

Comparative Data: Microsomal Stability vs. In Vivo Pharmacokinetics

The following table summarizes the relationship between in vitro microsomal stability and in vivo pharmacokinetic parameters for two hypothetical compounds, Compound A and Compound B, and provides real-world data for the natural compounds Anisomelic Acid and Ovatodiolide.

CompoundIn Vitro Microsomal Stability (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)In Vivo Half-Life (t½, h)In Vivo Bioavailability (%)
Compound A (Hypothetical) > 60< 10860
Compound B (Hypothetical) < 15> 100115
Anisomelic Acid 45.530.51.88 (IV)Not Reported
Ovatodiolide 29.846.61.15 (IV)Not Reported

Data for Anisomelic Acid and Ovatodiolide sourced from a public dataset.[5] Note that the in vivo data is for intravenous (IV) administration.

As illustrated with the hypothetical compounds, Compound A, with its high microsomal stability (longer half-life and lower clearance), demonstrates a significantly longer half-life and higher bioavailability in vivo compared to the metabolically labile Compound B. The data for Anisomelic Acid and Ovatodiolide also show a correlation, with the more stable Anisomelic Acid having a longer in vivo half-life.

Experimental Protocols

To ensure the reproducibility and accuracy of the data, detailed experimental protocols are essential.

Microsomal Stability Assay Protocol

This protocol outlines a typical procedure for determining the metabolic stability of a compound using liver microsomes.

1. Materials and Reagents:

  • Test compound

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a reaction mixture containing liver microsomes and phosphate buffer.

  • Pre-incubate the reaction mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the reaction mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining test compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining test compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

In Vivo Pharmacokinetic Study Protocol (Rat Model)

This protocol provides a general guideline for conducting a pharmacokinetic study in rats.

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Gender: Male

  • Weight: 200-250 g

  • Animals should be acclimatized for at least one week before the experiment.

2. Dosing and Sample Collection:

  • Administer the test compound to the rats via the desired route (e.g., oral gavage, intravenous injection).

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus).

  • Process the blood samples to obtain plasma.

3. Sample Analysis:

  • Extract the test compound from the plasma samples using a suitable method (e.g., protein precipitation, liquid-liquid extraction).

  • Quantify the concentration of the test compound in the plasma extracts using a validated analytical method, such as LC-MS/MS.

4. Data Analysis:

  • Plot the plasma concentration of the test compound against time.

  • Use pharmacokinetic software to calculate key parameters, including:

    • Area under the curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F%) for non-intravenous routes, by comparing the AUC with that of an IV dose.

Visualizing the Connection

To better understand the relationship between microsomal metabolism and in vivo activity, the following diagrams illustrate the key pathways and workflows.

logical_relationship cluster_invitro In Vitro Assessment cluster_invivo In Vivo Outcome Compound Test Compound Metabolism Metabolic Reaction Compound->Metabolism Microsomes Liver Microsomes (+ NADPH) Microsomes->Metabolism Analysis LC-MS/MS Analysis Metabolism->Analysis Stability Microsomal Stability (t½, CLint) Analysis->Stability Metabolism_in_vivo Hepatic Metabolism Stability->Metabolism_in_vivo Predicts Dosing Compound Dosing (e.g., Oral, IV) Absorption Absorption Dosing->Absorption Distribution Distribution Absorption->Distribution Distribution->Metabolism_in_vivo PD Pharmacodynamics (Efficacy/Toxicity) Distribution->PD Excretion Excretion Metabolism_in_vivo->Excretion PK Pharmacokinetics (t½, Bioavailability) Metabolism_in_vivo->PK

Figure 1. Logical flow from in vitro microsomal stability to in vivo pharmacokinetics and pharmacodynamics.

experimental_workflow cluster_microsomal Microsomal Stability Assay cluster_pk In Vivo Pharmacokinetic Study ms_start Incubate Compound with Microsomes ms_timepoints Collect Samples at Time Points ms_start->ms_timepoints ms_quench Quench Reaction ms_timepoints->ms_quench ms_analyze LC-MS/MS Analysis ms_quench->ms_analyze ms_data Calculate t½ and CLint ms_analyze->ms_data pk_data Calculate PK Parameters ms_data->pk_data Correlates with pk_dose Dose Animal (e.g., Rat) pk_blood Collect Blood Samples pk_dose->pk_blood pk_plasma Process to Obtain Plasma pk_blood->pk_plasma pk_analyze LC-MS/MS Analysis pk_plasma->pk_analyze pk_analyze->pk_data

Figure 2. Comparative workflow of microsomal stability and in vivo pharmacokinetic experiments.

References

Comparative Efficacy of Carbamate Derivatives Against Standard Tuberculosis Therapies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against tuberculosis (TB), the emergence of drug-resistant strains necessitates a continuous search for novel therapeutic agents. This guide provides a comparative analysis of the efficacy of emerging carbamate derivatives against two cornerstone anti-tubercular drugs, rifampicin and pretomanid. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development directions.

Executive Summary

Tuberculosis remains a global health crisis, demanding the development of more effective and safer treatment regimens. Carbamate derivatives have emerged as a promising class of compounds with potential anti-tubercular activity. This guide consolidates in vitro and in vivo efficacy data for select carbamate derivatives and compares them against the established first-line drug, rifampicin, and the newer agent, pretomanid. While direct head-to-head comparative studies are limited, this analysis of existing data provides valuable insights into the potential of carbamates as future anti-TB drug candidates.

Mechanisms of Action

A fundamental aspect of drug evaluation is understanding the mechanism by which it exerts its therapeutic effect. The signaling pathways for rifampicin and pretomanid are well-characterized.

Rifampicin , a member of the rifamycin class, functions by inhibiting bacterial DNA-dependent RNA polymerase, thereby preventing the transcription of RNA from DNA and halting protein synthesis, which ultimately leads to bacterial cell death.[1][2]

Pretomanid , a nitroimidazole, is a prodrug that requires activation within the mycobacterium.[3][4] Its dual mechanism of action involves the inhibition of mycolic acid synthesis, crucial for the bacterial cell wall, under aerobic conditions. Under anaerobic conditions, it acts as a respiratory poison through the release of reactive nitrogen species.[3][4]

The precise mechanism of action for many novel carbamate derivatives is still under investigation and appears to vary depending on the specific chemical scaffold. Some are being explored for their ability to inhibit essential mycobacterial enzymes.

Drug Mechanisms of Action cluster_rifampicin Rifampicin cluster_pretomanid Pretomanid cluster_aerobic Aerobic cluster_anaerobic Anaerobic Rifampicin Rifampicin RNAP DNA-dependent RNA Polymerase Rifampicin->RNAP Inhibits RNA Synthesis RNA Synthesis RNAP->RNA Synthesis Protein Synthesis Protein Synthesis RNA Synthesis->Protein Synthesis Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth Pretomanid_prodrug Pretomanid (Prodrug) Ddn Ddn Enzyme Pretomanid_prodrug->Ddn Activated by Activated_Pretomanid Activated Pretomanid Ddn->Activated_Pretomanid Mycolic Acid Synthesis Mycolic Acid Synthesis Activated_Pretomanid->Mycolic Acid Synthesis Inhibits Reactive Nitrogen Species Reactive Nitrogen Species Activated_Pretomanid->Reactive Nitrogen Species Releases Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Respiratory Poisoning Respiratory Poisoning Reactive Nitrogen Species->Respiratory Poisoning

Caption: Mechanisms of action for Rifampicin and Pretomanid.

In Vitro Efficacy: A Comparative Look at Minimum Inhibitory Concentrations

The minimum inhibitory concentration (MIC) is a critical in vitro measure of a drug's potency. The following table summarizes the MIC values for select carbamate derivatives, rifampicin, and pretomanid against Mycobacterium tuberculosis H37Rv. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Compound ClassSpecific DerivativeMIC (µg/mL)Assay MethodReference Strain
Carbamate Derivative Benzimidazolium salt (7h)2MGIT 960M. tuberculosis H37Rv
Carbamate Derivative 2,5-disubstituted benzimidazole (11h)<0.195 µM (~0.07)Not SpecifiedM. tuberculosis H37Rv
Carbamate Derivative 2,5-disubstituted benzimidazole (13e)<0.195 µM (~0.08)Not SpecifiedM. tuberculosis H37Rv
Rifampicin -≤0.25MABAM. tuberculosis H37Rv
Pretomanid -0.06 - 0.25MGITM. tuberculosis H37Rv

MABA: Microplate Alamar Blue Assay; MGIT: Mycobacteria Growth Indicator Tube.

In Vivo Efficacy: Insights from Murine Models

Preclinical in vivo studies, typically in mouse models, are essential for evaluating a drug's efficacy in a biological system. The primary endpoint in these studies is often the reduction in bacterial load, measured in colony-forming units (CFU), in the lungs and spleen.

Rifampicin: In a BALB/c mouse model, rifampicin administered at 10 mg/kg for 12 weeks demonstrated a significant reduction in lung CFU counts.[4] Combination therapy with isoniazid and pyrazinamide further enhances its efficacy, leading to a 2-log reduction in lung CFU within 3.4 weeks.[4]

Pretomanid: The contribution of pretomanid to combination regimens has been demonstrated in BALB/c mice. The addition of pretomanid to a bedaquiline and linezolid regimen increased bactericidal activity and shortened the time to relapse prevention by at least 2 months.[1] When added to a regimen of bedaquiline, moxifloxacin, and pyrazinamide, pretomanid resulted in a further 1-log10 reduction in CFU after one month of treatment.[1]

Carbamate Derivatives: In vivo efficacy data for specific carbamate derivatives directly comparable to rifampicin and pretomanid is sparse in the public domain. One study on a benzothiazolthiazolidine derivative, 11726172, showed a significant 2-log reduction in pulmonary mycobacterial burden in a BALB/c mouse model after 28 days of treatment at 100 mg/kg.

DrugMouse ModelDosageTreatment DurationCFU Reduction (Lungs)
Rifampicin BALB/c10 mg/kg/day12 weeksSignificant reduction
Rifampicin (in combo) BALB/c10 mg/kg/day3.4 weeks~2-log10
Pretomanid (in combo) BALB/c100 mg/kg/day1 monthAdditional ~1-log10
Benzothiazolthiazolidine derivative (11726172) BALB/c100 mg/kg/day28 days~2-log10

Experimental Protocols

Standardized protocols are crucial for the reproducibility and comparison of efficacy data. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
  • Inoculum Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Drug Dilution: Test compounds are serially diluted in a 96-well microplate.

  • Incubation: The prepared inoculum is added to each well containing the drug dilutions. The plates are sealed and incubated at 37°C for 7 days.

  • Alamar Blue Addition: A solution of Alamar Blue is added to each well.

  • Reading Results: After a further 24-48 hours of incubation, the plates are visually inspected. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.[3]

In Vivo Efficacy Testing: Murine Aerosol Infection Model
  • Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection of approximately 100-200 CFU.

  • Treatment Initiation: Treatment with the test compounds, rifampicin, or pretomanid is initiated several weeks post-infection to allow for the establishment of a chronic infection.

  • Drug Administration: Drugs are typically administered orally by gavage, five days a week, for a specified duration (e.g., 4 to 12 weeks).

  • Bacterial Load Determination: At various time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.

  • CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, after which the number of colonies is counted to determine the CFU per organ. Efficacy is measured by the reduction in log10 CFU compared to untreated control mice.[4]

Drug_Efficacy_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy A Prepare M. tuberculosis H37Rv Inoculum C Incubate with Inoculum (7 days, 37°C) A->C B Serial Dilution of Test Compounds B->C D Add Alamar Blue C->D E Incubate (24-48h) & Read Results D->E F Determine MIC E->F Comparative Analysis Comparative Analysis F->Comparative Analysis G Aerosol Infection of BALB/c Mice H Establish Chronic Infection G->H I Administer Drugs (Oral Gavage) H->I J Euthanize Mice at Defined Timepoints I->J K Homogenize Lungs/Spleens & Plate Dilutions J->K L Incubate Plates & Enumerate CFU K->L L->Comparative Analysis

Caption: General workflow for anti-tubercular drug efficacy testing.

Conclusion

The available data suggests that certain carbamate derivatives, particularly substituted benzimidazoles, exhibit potent in vitro activity against M. tuberculosis, with some compounds demonstrating MIC values comparable to or better than standard drugs. However, a comprehensive and direct comparison with both rifampicin and pretomanid is necessary to fully establish their potential. The limited in vivo data for carbamates, while promising for some derivatives, underscores the need for more extensive preclinical studies. Future research should focus on head-to-head comparative efficacy studies of promising carbamate candidates against both rifampicin and pretomanid in standardized in vitro and in vivo models. Such studies will be critical in determining whether carbamate derivatives can be developed into viable components of future anti-tubercular regimens.

References

A Researcher's Guide to Conformational Preference Analysis of Drug Analogues Using Quantum Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, understanding the conformational preferences of drug analogues is paramount to optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of quantum chemistry methods for conformational analysis, supported by experimental validation techniques.

The three-dimensional structure of a molecule is not static. Rotation around single bonds allows a molecule to adopt a multitude of different spatial arrangements, or conformations. For a drug molecule to interact with its biological target, it must adopt a specific "bioactive conformation." Understanding the conformational landscape—the relative energies of different conformers and the barriers between them—is therefore a critical aspect of drug design. Quantum chemistry provides a powerful theoretical framework for predicting these conformational preferences, offering insights that can guide the synthesis and testing of new drug analogues.

This guide will delve into the various quantum chemical methods available for conformational analysis, presenting their strengths and weaknesses in a comparative format. Furthermore, it will detail the key experimental techniques used to validate these computational predictions, ensuring a robust and reliable understanding of a molecule's conformational behavior.

Comparing Quantum Chemistry Methods for Conformational Analysis

The choice of a quantum chemistry method for conformational analysis is a trade-off between accuracy and computational cost. More rigorous methods provide more reliable results but require significantly more computational resources. Here, we compare some of the most commonly used methods in the context of drug discovery.

Data Presentation: Performance of Quantum Chemistry Methods

The following table summarizes the performance of various quantum chemical methods in predicting conformational energies. The data is based on a benchmark study that estimated the A-values (a measure of the conformational preference of a substituent on a cyclohexane ring) of 20 different substituents and compared them to experimental values. The root-mean-square error (RMSE) indicates the deviation from experimental values, with lower values signifying better performance.[1]

Method/Basis SetRMSE (kcal/mol)Relative Computational CostStrengthsWeaknesses
Semi-empirical Methods
PM7~0.5 - 1.0+Very LowVery fast, suitable for large molecules and high-throughput screening.Lower accuracy, may not be reliable for systems with unusual electronic effects.
GFN2-xTB~2.2Very LowGood performance for a tight-binding DFT method, balances speed and accuracy.Can have large errors for specific molecules, like methotrexate.[2]
Density Functional Theory (DFT)
B3LYP/6-31G*~0.3 - 0.5ModerateA good balance of accuracy and computational cost for many organic molecules.May not adequately describe dispersion interactions without corrections.
B3LYP-D3/6-311+G 0.22HighIncludes dispersion corrections, leading to improved accuracy for non-covalent interactions.More computationally demanding than smaller basis sets.
M06-2X/6-311+G(2df,2p)0.20 - 0.31HighGenerally provides good performance for thermochemistry and non-covalent interactions.Can be computationally expensive.
ωB97X-D/6-311+G(2df,2p)0.22HighLong-range corrected functional with dispersion, good for systems with charge transfer.Higher computational cost.
Ab Initio Methods
MP2/6-311+G0.43Very HighA good level of theory for electron correlation effects.Computationally very expensive, often not feasible for larger drug-like molecules.
DLPNO-CCSD(T)/CBS(Reference)Extremely HighConsidered the "gold standard" for accuracy in quantum chemistry.Prohibitively expensive for all but the smallest molecules.[2]

Experimental Protocols for Validation

Computational predictions of conformational preferences must be validated by experimental data. The two primary techniques for determining the three-dimensional structure of small molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution, which is often more biologically relevant than the solid-state conformation.

Experimental Protocol: Conformational Analysis using NMR

  • Sample Preparation: Dissolve the drug analogue in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) at a concentration typically in the range of 1-10 mg/mL.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum to identify the protons in the molecule.

    • Perform two-dimensional (2D) NMR experiments to establish proton-proton and proton-carbon connectivities. Key experiments include:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons (typically through 2-3 bonds).

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-4 bonds) correlations between protons and carbons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial information about the molecule's conformation.

  • Data Analysis:

    • Chemical Shift Analysis: The chemical shifts of protons and carbons can be sensitive to the local electronic environment, which is influenced by the molecule's conformation.

    • Coupling Constant (J-coupling) Analysis: The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, one can estimate the preferred dihedral angles in the molecule.

    • NOE/ROE Analysis: The presence and intensity of NOE or ROE cross-peaks provide distance restraints between protons. These restraints can be used to build a 3D model of the molecule's predominant conformation in solution.

  • Comparison with Computational Data: The experimentally derived conformational parameters (dihedral angles, interproton distances) are then compared with the values predicted by quantum chemistry calculations for different low-energy conformers. A good agreement between experimental and computational data provides strong evidence for the predicted conformational preferences.[3][4][5][6]

X-ray Crystallography

X-ray crystallography provides the unambiguous determination of a molecule's conformation in the solid state. While this may not always represent the bioactive conformation in solution, it provides a highly accurate reference structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: The first and often most challenging step is to grow a single crystal of the drug analogue of sufficient size and quality. This typically involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or cooling.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated during the experiment to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

    • The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are then refined against the experimental diffraction data until the calculated and observed diffraction patterns match as closely as possible.

  • Structure Analysis: The final refined crystal structure provides precise information about bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystal lattice. This experimentally determined conformation can then be compared with the geometries of the low-energy conformers predicted by quantum chemistry.[7][8][9][10]

Mandatory Visualization

Workflow for Computational Conformational Analysis

G Computational Conformational Analysis Workflow cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Energy Calculation and Analysis Input 2D Structure (e.g., SMILES) 3D_Generation 3D Structure Generation Input->3D_Generation MM_Search Molecular Mechanics (MM) Conformational Search 3D_Generation->MM_Search Initial 3D coordinates QM_Refinement Quantum Mechanics (QM) Geometry Optimization MM_Search->QM_Refinement Single_Point_Energy Single-Point Energy Calculation (e.g., DFT, MP2) QM_Refinement->Single_Point_Energy Optimized conformers Boltzmann_Analysis Boltzmann Population Analysis Single_Point_Energy->Boltzmann_Analysis Output Conformational Preferences Boltzmann_Analysis->Output Relative energies and populations

Caption: A typical workflow for determining the conformational preferences of a molecule using computational methods.

Interplay of Computational and Experimental Methods

G Integration of Computational and Experimental Conformational Analysis cluster_0 Computational Prediction cluster_1 Experimental Validation QM_Calculations Quantum Chemistry Calculations (DFT, MP2, etc.) Predicted_Conformers Predicted Low-Energy Conformers QM_Calculations->Predicted_Conformers Comparison Comparison and Validation Predicted_Conformers->Comparison Predicted parameters NMR NMR Spectroscopy Experimental_Data Experimental Conformational Data (Dihedral angles, NOEs, Crystal Structure) NMR->Experimental_Data X-ray X-ray Crystallography X-ray->Experimental_Data Experimental_Data->Comparison Experimental parameters Refined_Model Refined Understanding of Conformational Preferences Comparison->Refined_Model Validated conformational model Drug_Design Structure-Activity Relationship (SAR) Studies and Analogue Design Refined_Model->Drug_Design Informs

Caption: The synergistic relationship between computational predictions and experimental validation in conformational analysis.

References

Bioisosteric Modification of Imidazooxazine Derivatives: A Comparative Guide to Improved Potency Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic agents. A promising strategy in this endeavor is the bioisosteric modification of existing scaffolds to enhance potency and improve pharmacokinetic properties. This guide provides a comparative analysis of imidazo[2,1-b][1][2]oxazine derivatives, focusing on the bioisosteric replacement of the ether linkage in the antitubercular drug pretomanid with a carbamate linkage, leading to a significant improvement in potency.

Enhanced Anti-tuberculosis Potency through Carbamate Bioisosteres

Recent studies have explored the substitution of the ether linkage in the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine scaffold, characteristic of pretomanid, with a carbamate moiety. This bioisosteric modification has resulted in a new series of derivatives with markedly enhanced potency against the H37Rv strain of M. tuberculosis. The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of these carbamate derivatives compared to the parent compound, pretomanid.

Compound IDLinkage TypeR GroupMIC90 (µM) against Mtb H37Rv[3]Fold Improvement vs. Pretomanid
Pretomanid (PA-824) Ether4-(Trifluoromethoxy)benzyl0.06 - 0.25[4][5]-
47 Carbamate4-(Trifluoromethoxy)phenyl0.18~1.4
48 Carbamate4-Chlorophenyl0.23~1.1
49 Carbamate4-Fluorophenyl0.24~1.0
51 Carbamate3-Fluorophenyl0.35~0.7
52 Carbamate3-Chlorophenyl0.41~0.6
53 Carbamate2,4-Difluorophenyl0.44~0.6
55 Carbamate4-(Trifluoromethyl)phenyl0.49~0.5

Mechanism of Action: The Nitroreductase Activation Pathway

The anti-tubercular activity of these nitroimidazooxazine derivatives is dependent on their activation within the mycobacterial cell.[1][2][6] This process is initiated by a deazaflavin-dependent nitroreductase (Ddn), which reduces the nitro group of the compound.[7][8][9][10] This reduction leads to the generation of reactive nitrogen species, including nitric oxide, which have a dual mechanism of action: inhibition of mycolic acid biosynthesis, disrupting cell wall formation in replicating bacteria, and respiratory poisoning in non-replicating, anaerobic bacteria.[1][2][6]

Nitroimidazooxazine Activation Pathway cluster_extracellular Extracellular cluster_cell_wall Mycobacterial Cell Wall cluster_cytoplasm Cytoplasm Drug_ext Nitroimidazooxazine (Pretomanid/Carbamate Derivative) Drug_int Nitroimidazooxazine Drug_ext->Drug_int Diffusion Cell_wall RNS Reactive Nitrogen Species (e.g., NO) Drug_int->RNS Reduction Ddn Deazaflavin-dependent Nitroreductase (Ddn) Ddn->RNS F420_red Reduced F420 F420_red->Ddn F420_ox Oxidized F420 Fgd1 F420-dependent Glucose-6-phosphate Dehydrogenase (Fgd1) F420_ox->Fgd1 Fgd1->F420_red Fgd1->F420_red Reduction G6P Glucose-6-Phosphate 6PGL 6-Phospho- glucono-lactone G6P->6PGL Mycolic_acid_syn Mycolic Acid Biosynthesis RNS->Mycolic_acid_syn Inhibition Respiratory_poisoning Respiratory Poisoning RNS->Respiratory_poisoning Induction Cell_death Bacterial Cell Death Mycolic_acid_syn->Cell_death Respiratory_poisoning->Cell_death Experimental Workflow Start Identify Lead Compound (e.g., Pretomanid) Bioisosteric_Design Bioisosteric Modification Design (Ether to Carbamate) Start->Bioisosteric_Design Synthesis Chemical Synthesis of Carbamate Derivatives Bioisosteric_Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Potency Assay (MABA against M. tuberculosis) Characterization->In_Vitro_Screening Data_Analysis Data Analysis and MIC Determination In_Vitro_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Further Lead Optimization SAR_Analysis->Lead_Optimization

References

Safety Operating Guide

Proper Disposal of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol: A Guide for Laboratory Professionals

Proper Disposal of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol: A Guide for Laboratory Professionals

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol (CAS No. 187235-08-1), a key intermediate in pharmaceutical research and development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety Precautions and Spill Response

Personnel handling (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In the event of a spill, evacuate unnecessary personnel from the area. Avoid generating dust. For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed, properly labeled container for disposal. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Characterization and Segregation

(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol should be treated as hazardous chemical waste. Due to its nitro-containing heterocyclic structure, it may be classified as toxic and potentially reactive. All waste containing this compound, including contaminated labware and PPE, must be segregated from non-hazardous waste streams.

Waste StreamContainer TypeLabeling Requirements
Solid Waste (unused compound, contaminated solids)Sealable, puncture-resistant, chemically compatible container"Hazardous Waste," Chemical Name, CAS No., Hazard Symbols
Liquid Waste (solutions containing the compound)Sealable, leak-proof, chemically compatible container (e.g., HDPE)"Hazardous Waste," Chemical Name, CAS No., Concentration, Solvent(s), Hazard Symbols
Contaminated SharpsPuncture-proof sharps container"Hazardous Sharps Waste," Biohazard symbol (if applicable), Chemical Contaminant

Disposal Protocol

The following step-by-step procedure outlines the proper disposal of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol waste:

  • Waste Collection: Collect all waste containing the compound at the point of generation. Do not mix with other incompatible waste streams.

  • Containerization: Use the appropriate, clearly labeled containers as specified in the table above. Ensure containers are kept closed when not in use.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from ignition sources and incompatible materials.

  • Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.

  • Arrangement for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.

Decontamination Procedures

All non-disposable equipment and surfaces that have come into contact with (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol should be decontaminated. A standard laboratory detergent and water wash may be sufficient for glassware, followed by a solvent rinse (e.g., ethanol or acetone), with the rinsate collected as hazardous waste. For equipment, consult the manufacturer's guidelines and your institution's EHS protocols.

Emergency Procedures

In case of accidental exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Get medical attention immediately.

For fires involving this compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

Disposal Workflow

DisposalWorkflowAGeneration of Waste(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-olBSegregate asHazardous Chemical WasteA->BCSelect AppropriateLabeled ContainerB->CDSolid WasteC->De.g., contaminated labwareELiquid WasteC->Ee.g., reaction solutionsFStore in DesignatedSatellite Accumulation AreaD->FE->FGContact EHS forWaste PickupF->GHFinal Disposal byLicensed ContractorG->H

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Reactant of Route 2
(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.